Synthesis and Characterization of 3-Methylimidazo[1,2-b]pyridazine: A Technical Guide for Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary & Pharmacological Context The imidazo[1,2-b]pyridazine core has emerged a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Whitepaper
Executive Summary & Pharmacological Context
The imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold" in modern medicinal chemistry, offering exceptional metabolic stability, favorable pharmacokinetics, and a highly tunable electronic surface. As a Senior Application Scientist, I have observed its rapid adoption in the design of highly selective kinase inhibitors.
Recent breakthroughs highlight its versatility: imidazo[1,2-b]pyridazine derivatives have been successfully engineered as irreversible Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., TM471-1, currently in Phase I clinical trials for B-cell malignancies)[1][2], as well as potent PI3K/mTOR dual inhibitors for the treatment of idiopathic pulmonary fibrosis (IPF)[3][4]. Furthermore, due to their tunable lipophilicity, these scaffolds are being evaluated as PET/SPECT radioligands for imaging β-amyloid plaques in Alzheimer's disease[5].
The 3-methyl substituted variant is particularly valuable. The methyl group at the C-3 position often projects into deep hydrophobic pockets within kinase active sites, significantly enhancing binding affinity while preventing off-target rotameric clashes.
Fig 1. BTK signaling cascade and targeted inhibition by imidazo[1,2-b]pyridazine derivatives.
Retrosynthetic Logic & Mechanistic Causality
The standard synthesis of the 3-methylimidazo[1,2-b]pyridazine core relies on a Chichibabin-type condensation between a 3-aminopyridazine and an α-halocarbonyl compound (such as 2-bromopropionaldehyde or 2-chloropropanal)[6][7].
However, a critical mechanistic challenge dictates our starting material choice. Unsubstituted 3-aminopyridazine possesses two endocyclic nitrogens (N1 and N2). The N1 nitrogen (distal to the amino group) is inherently more nucleophilic than the N2 nitrogen (adjacent to the amino group). Alkylation at N1 leads to undesired, non-cyclizing side products, severely hampering the yield of the desired bicyclic core[5].
The Rational Solution: To overcome this regioselectivity issue, we utilize 6-chloro-3-aminopyridazine as the starting material. The introduction of the electron-withdrawing and sterically demanding chloro group at the 6-position selectively deactivates the N1 nitrogen. Consequently, the initial nucleophilic attack by the α-halocarbonyl is forced to occur exclusively at the N2 nitrogen. This is followed by rapid intramolecular cyclization of the exocyclic amine onto the carbonyl carbon, yielding the core with near-perfect regiocontrol[5]. The 6-chloro group then serves as an ideal synthetic handle for late-stage functionalization.
Step-by-Step Synthesis Protocol
The following protocol details the synthesis of 6-chloro-3-methylimidazo[1,2-b]pyridazine , a highly versatile intermediate for drug discovery[6][7]. This workflow is designed as a self-validating system to ensure reproducibility.
Materials Required:
6-Chloropyridazin-3-amine (1.0 eq)
2-Bromopropionaldehyde or 2-Chloropropanal (1.2 eq)
Anhydrous Ethanol (EtOH)
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
Ethyl Acetate (EtOAc)
Methodology:
Reaction Initiation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloropyridazin-3-amine in anhydrous EtOH to achieve a 0.5 M concentration.
Electrophile Addition: Add 2-bromopropionaldehyde (1.2 eq) dropwise at room temperature. Causality note: The bromo-variant is preferred over the chloro-variant as bromide is a superior leaving group, lowering the activation energy for the initial N2-alkylation.
Thermodynamic Cyclization: Heat the mixture to reflux (approx. 78°C) for 4 to 18 hours[6][7].
Self-Validating Checkpoint: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The starting material (low
Rf
, UV active) will be consumed, replaced by a new spot at a higher
Rf
that exhibits intense blue fluorescence under 254 nm UV light—a hallmark of the fully conjugated imidazo[1,2-b]pyridazine system.
Workup & Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in EtOAc and wash vigorously with saturated aqueous NaHCO₃.
Causality note: The condensation generates stoichiometric amounts of HBr (or HCl). Neutralizing the aqueous layer (pH > 7) ensures the basic imidazopyridazine core is fully deprotonated and partitions entirely into the organic phase[7].
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography to isolate the pure 6-chloro-3-methylimidazo[1,2-b]pyridazine.
Fig 2. Step-by-step synthesis and self-validating workflow for the imidazo[1,2-b]pyridazine core.
Analytical Characterization
Rigorous analytical validation is non-negotiable before proceeding to late-stage functionalization. The table below summarizes the expected quantitative data for the 6-chloro-3-methylimidazo[1,2-b]pyridazine intermediate, mapping spectral features directly to structural causality.
Table 1: Analytical Characterization Profile
Parameter
Analytical Value
Structural Assignment / Rationale
LC-MS (ESI+)
m/z 168.0 [M+H]⁺, 170.0 [M+2+H]⁺
Confirms molecular weight. The distinctive 3:1 isotopic ratio perfectly validates the presence of the single 6-chloro substituent (³⁵Cl/³⁷Cl).
¹H NMR (CDCl₃)
δ 7.85 (d, J = 9.2 Hz, 1H)
H-8 : Pyridazine proton adjacent to the bridgehead nitrogen. It is highly deshielded due to the electron-withdrawing nature of the adjacent nitrogens.
¹H NMR (CDCl₃)
δ 7.35 (s, 1H)
H-2 : Imidazole proton. The presence of a singlet confirms successful cyclization and verifies that the C-3 position is occupied by the methyl group.
¹H NMR (CDCl₃)
δ 7.05 (d, J = 9.2 Hz, 1H)
H-7 : Pyridazine proton adjacent to the chloro group. It exhibits strict ortho-coupling (J = 9.2 Hz) with H-8.
The synthesized 6-chloro-3-methylimidazo[1,2-b]pyridazine is not an end-product, but a launchpad. The 6-chloro position is highly activated for transition-metal-catalyzed cross-coupling reactions.
In modern drug discovery campaigns, this intermediate is subjected to:
Suzuki-Miyaura Couplings: Reacting with aryl or heteroaryl boronic acids to build extended kinase hinge-binding motifs[4].
Buchwald-Hartwig Aminations: Coupling with morpholines, piperazines, or chiral amines to enhance aqueous solubility and target specific solvent-exposed channels in proteins like BTK or PI3K[1][8].
By mastering the regioselective synthesis and characterization of this core, development teams can rapidly generate diverse, high-quality libraries of imidazo[1,2-b]pyridazine derivatives to address complex oncology and fibrotic disease targets.
Advanced Structural Elucidation of 3-Methylimidazo[1,2-b]pyridazine via 1H and 13C NMR Spectroscopy
Executive Summary The imidazo[1,2-b]pyridazine core is a highly privileged bicyclic pharmacophore, heavily utilized in the design of kinase inhibitors (such as DYRK1A inhibitors)[1], RNA-binding protein modulators (like...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The imidazo[1,2-b]pyridazine core is a highly privileged bicyclic pharmacophore, heavily utilized in the design of kinase inhibitors (such as DYRK1A inhibitors)[1], RNA-binding protein modulators (like LIN28 inhibitors)[2], and metabolic enzyme inhibitors (e.g., DGAT2)[3]. Elucidating the exact substitution pattern of derivatives like 3-methylimidazo[1,2-b]pyridazine requires a rigorous understanding of its molecular topology. This guide provides an authoritative, self-validating framework for the
1
H and
13
C NMR assignment of this scaffold, grounded in the causality of electronic distribution, bond fixation, and peri-spatial relationships.
Structural Topology & Electronic Grounding
To accurately interpret the NMR spectra, one must first understand the electronic push-pull dynamics of the[1,2-b] fused system. The molecule consists of an electron-rich imidazole ring fused to an electron-deficient pyridazine ring.
N4 (Bridgehead Nitrogen): Donates its lone pair into the extended
π
-system, increasing electron density at specific para-like positions.
N5 (Pyridazine Nitrogen): Acts as a strong electron-withdrawing imine-like center, heavily deshielding adjacent nuclei.
Numbering Convention: Numbering begins at the non-bridgehead imidazole nitrogen (N1), proceeds through the imidazole ring (C2, C3), to the bridgehead (N4), and around the pyridazine ring (N5, C6, C7, C8), ending at the bridgehead carbon (C8a).
1H NMR Elucidation: Chemical Shifts & Bond Fixation
The
1
H NMR spectrum of 3-methylimidazo[1,2-b]pyridazine in CDCl
3
is characterized by a distinct AMX spin system on the pyridazine ring and isolated singlets on the imidazole ring[4].
Quantitative
1
H NMR Assignments
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
3-CH
3
2.50 – 2.60
Singlet (s)
-
3H
H2
7.50 – 7.65
Singlet (s)
-
1H
H7
7.00 – 7.20
Doublet of doublets (dd)
9.2, 4.5
1H
H8
7.85 – 8.00
Doublet of doublets (dd)
9.2, 1.5
1H
H6
8.30 – 8.45
Doublet of doublets (dd)
4.5, 1.5
1H
The Causality of Chemical Shifts & Coupling
Do not merely memorize these values; understand the physical chemistry driving them:
H6 Deshielding (δ ~8.40): H6 is alpha to the highly electronegative N5 atom. The inductive withdrawal of electron density leaves H6 severely deshielded, pushing it furthest downfield.
H7 Shielding (δ ~7.10): H7 sits in a beta position relative to N5 but receives electron density via resonance from the bridgehead N4 lone pair, making it the most shielded aromatic proton on the scaffold.
Bond Fixation (
J
-Coupling): The pyridazine ring exhibits classic bond fixation (alternating single and double bond character). The C7=C8 bond possesses high double-bond character, resulting in a large
3J7,8
coupling of ~9.2 Hz. Conversely, the C6-C7 bond has predominantly single-bond character, yielding a much smaller
3J6,7
coupling of ~4.5 Hz. A long-range W-coupling (
4J6,8
~1.5 Hz) completes the AMX system.
1H NMR coupling constants reflecting bond fixation in the pyridazine ring.
13C NMR & Electronic Environment Mapping
The
13
C NMR spectrum reflects the core's electron distribution. The methyl carbon appears highly shielded, while the carbons adjacent to heteroatoms are pushed downfield[5].
Quantitative
13
C NMR Assignments
Position
Chemical Shift (δ, ppm)
Carbon Type
Causality / Environment
3-CH
3
9.0 – 10.5
Primary (CH
3
)
Highly shielded methyl on an electron-rich azole ring.
C7
116.0 – 118.0
Tertiary (CH)
Shielded by resonance from N4.
C8
124.0 – 126.0
Tertiary (CH)
Standard aromatic environment.
C3
125.0 – 127.0
Quaternary (C)
Substituted by the electron-donating methyl group.
C2
131.0 – 133.0
Tertiary (CH)
Alpha to N1, moderately deshielded.
C8a
138.0 – 140.0
Quaternary (C)
Bridgehead carbon bonded to two nitrogens (N1, N4).
C6
143.0 – 145.0
Tertiary (CH)
Highly deshielded by the adjacent N5 imine nitrogen.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignment, follow this self-validating workflow. Do not rely solely on 1D NMR; use 2D NOESY to exploit the unique peri-spatial geometry of the fused system.
Step-by-Step Methodology
Sample Preparation: Dissolve 10–15 mg of 3-methylimidazo[1,2-b]pyridazine in 0.6 mL of CDCl
3
(containing 0.03% v/v TMS as an internal standard). Ensure the solution is free of paramagnetic impurities.
1D Acquisition:
Acquire a standard
1
H NMR (400 or 500 MHz, 16 scans,
d1
= 2.0 s).
Acquire a
13
C NMR with WALTZ-16 decoupling (100 or 125 MHz, 1024 scans,
d1
= 2.0 s).
2D Correlation (HSQC & HMBC):
Use HSQC to map H2 to C2, H6 to C6, H7 to C7, and H8 to C8.
Use HMBC to validate the quaternary carbons. The 3-CH
3
protons will show strong
3JCH
correlations to C2 and C8a, and a
2JCH
correlation to C3.
Self-Validating Regiochemistry (NOESY):
The Geometric Proof: In the [1,2-b] fused system, position 3 is peri to N5, and position 8 is peri to N1. Because neither N1 nor N5 bears a proton, there is no cross-ring NOE possible between the imidazole and pyridazine rings.
Execution: Irradiate the 3-methyl singlet (δ ~2.55). You will observe a strong NOE enhancement only to the H2 singlet (δ ~7.56). The complete absence of an NOE to H8 (δ ~7.95) acts as an internal, self-validating proof that the methyl group is at position 3, not position 2.
Standardized self-validating NMR workflow for imidazopyridazines.
Unraveling the Mass Spectrometry Fragmentation Pathways of 3-Methylimidazo[1,2-b]pyridazine: A Technical Whitepaper
Executive Summary The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural backbone of numerous highly selective kinase inhibitors, including TYK2 pseudokinase...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural backbone of numerous highly selective kinase inhibitors, including TYK2 pseudokinase ligands[1], Mps1 (TTK) inhibitors[2], and irreversible Bruton's Tyrosine Kinase (BTK) inhibitors[3]. As these candidates progress through preclinical development, rigorous Drug Metabolism and Pharmacokinetics (DMPK) profiling is required.
This whitepaper provides an in-depth analysis of the gas-phase fragmentation behavior of 3-methylimidazo[1,2-b]pyridazine via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). By understanding the causality behind its collision-induced dissociation (CID), analytical scientists can confidently identify downstream metabolites and structurally elucidate novel derivatives.
Ionization Dynamics and Charge Localization
In positive-ion ESI (+ESI), 3-methylimidazo[1,2-b]pyridazine (Exact Mass: 133.06 Da) readily forms a protonated precursor ion
[M+H]+
at m/z 134.07. The site of protonation fundamentally dictates the subsequent fragmentation cascade.
The fused bicyclic system contains three nitrogen atoms. Gas-phase thermochemistry and proton affinity calculations indicate that protonation occurs preferentially at the N1 or N5 positions. This charge localization weakens the adjacent C-N and N-N bonds, predisposing the molecule to specific ring-opening and cleavage events when subjected to collisional activation[4].
Core Fragmentation Mechanisms
The fragmentation of 3-methylimidazo[1,2-b]pyridazine is governed by the thermodynamic drive to expel stable neutral molecules and the ability of the highly conjugated system to stabilize resulting cations.
Pyridazine Ring Cleavage (Loss of
N2
)
A diagnostic feature of pyridazine-containing heterocycles is the expulsion of nitrogen gas (
N2
, 28 Da). Because the N-N bond is pre-formed within the pyridazine ring, the activation energy required for this extrusion is relatively low. Upon CID, the
[M+H]+
ion (m/z 134.07) undergoes a concerted rearrangement to expel
N2
, yielding a stable fragment at m/z 106.06.
Imidazole Ring Contraction (Loss of HCN and
CH3CN
)
Nitrogenous heterocycles frequently undergo ring contraction via the loss of hydrogen cyanide (HCN, 27 Da). For 3-methylimidazo[1,2-b]pyridazine, cleavage of the imidazole ring results in the loss of HCN to form an m/z 107.06 ion. Alternatively, the presence of the C3-methyl group allows for the direct elimination of acetonitrile (
CH3CN
, 41 Da), generating a diagnostic fragment at m/z 93.04.
Homolytic Cleavage (Loss of
CH3∙
)
While CID typically follows the "even-electron rule" (where even-electron precursor ions yield even-electron fragments), highly conjugated systems can defy this. Similar to the gas-phase fragmentation behavior observed in related imidazo[1,2-a]pyridines[5], the cleavage of the C3-methyl group can occur homolytically. The loss of a methyl radical (
CH3∙
, 15 Da) generates a highly stabilized radical cation
[M+H−CH3∙]+∙
at m/z 119.05.
Fig 1. ESI-MS/MS fragmentation pathways of protonated 3-methylimidazo[1,2-b]pyridazine.
Quantitative Data & Diagnostic Ions
To facilitate rapid metabolite identification, the quantitative mass shifts and proposed mechanisms are summarized below.
Table 1: Diagnostic Product Ions of 3-methylimidazo[1,2-b]pyridazine
Precursor m/z
Fragment m/z
Neutral Loss
Mass Loss (Da)
Proposed Mechanism
Ion Type
134.07
134.07
None
0
Intact Precursor Ion
[M+H]+
Even-electron
134.07
119.05
∙CH3
15
Homolytic cleavage of C3-methyl
Radical Cation
134.07
107.06
HCN
27
Imidazole ring contraction
Even-electron
134.07
106.06
N2
28
Pyridazine ring cleavage
Even-electron
134.07
93.04
CH3CN
41
Cleavage of C3-methyl + imidazole N
Even-electron
134.07
80.05
2 × HCN
54
Sequential ring opening
Even-electron
Table 2: Standardized LC-MS/MS Parameters
Parameter
Optimized Setting
Causal Rationale
Ionization Mode
+ESI
Nitrogenous core readily accepts protons.
Mobile Phase Additive
0.1% Formic Acid
Acts as a proton donor during droplet desolvation.
Capillary Voltage
3.0 - 3.5 kV
Balances ionization efficiency against in-source fragmentation.
Collision Gas
Argon (1.5 mTorr)
Provides efficient momentum transfer for CID.
Collision Energy
Ramped (15–40 eV)
Captures both fragile (
N2
loss) and stable (HCN loss) fragments.
To ensure high-fidelity data generation, the following protocol is designed as a self-validating system. Every step includes an internal check to verify system suitability and eliminate false positives.
Phase 1: Sample Preparation & System Suitability
Preparation: Dissolve the 3-methylimidazo[1,2-b]pyridazine standard in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 100 ng/mL.
Internal Standard (IS): Spike in a deuterated analog (e.g.,
d3
-methylimidazo[1,2-b]pyridazine) at 50 ng/mL. Validation Check: The IS must co-elute with the analyte, validating chromatographic stability.
Blank Injection: Inject a pure solvent blank prior to the analytical run. Validation Check: The absence of an m/z 134.07 peak in the blank validates that the system is free of carryover.
Column Selection: Utilize a fused-core C18 column (e.g., 2.7 μm, 2.1 × 50 mm)[1]. The solid core limits diffusion path length, ensuring sharp peak shapes for basic compounds.
Gradient Elution:
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Run a linear gradient from 5% B to 95% B over 3.0 minutes at 0.5 mL/min.
Rationale: Formic acid is critical; it not only suppresses secondary interactions with residual column silanols but actively drives the protonation of the N1/N5 atoms during ESI.
Phase 3: Mass Spectrometry & CID Optimization
Source Parameters: Set the desolvation temperature to 350 °C and capillary voltage to 3.2 kV.
Precursor Isolation: Isolate m/z 134.07 in the first quadrupole (Q1) with a narrow isolation window (0.7 Da) to prevent isobaric interferences.
Collision Energy (CE) Ramping: Apply a ramped CE from 15 eV to 40 eV in the collision cell (Q2). Validation Check: Monitor the survival yield of the precursor ion. A proper CE ramp should leave approximately 10% of the precursor ion intact, validating that the energy applied is sufficient to generate the full spectrum of diagnostic ions without causing complete ion annihilation[4].
Data Acquisition: Scan the product ions in Q3 (or Orbitrap/TOF for high-resolution mass accuracy) from m/z 50 to 150.
Fig 2. Standardized and self-validating LC-MS/MS workflow for imidazopyridazine analysis.
References
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling
Source: National Institutes of Health (NIH) / MedChemComm
URL:[Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry
Source: Journal of Mass Spectrometry / PubMed (NIH)
URL:[Link]
Interpretation of Mass Spectra: Ionization and Fragmentation Principles
Source: Saarland University
URL:[Link]
Unlocking the Imidazo[1,2-b]pyridazine Core: A Comprehensive SAR and Methodological Guide
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter scaffolds that look promising on paper but fail during late-stage metabolic or pharmacokinetic profiling. The...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter scaffolds that look promising on paper but fail during late-stage metabolic or pharmacokinetic profiling. The imidazo[1,2-b]pyridazine core is a rare exception. Recognized as a highly versatile and privileged scaffold, it has driven the discovery of numerous clinical candidates, ranging from oncology drugs like Ponatinib to novel neuroimaging agents (1)[1].
This whitepaper synthesizes the structure-activity relationship (SAR) dynamics, mechanistic logic, and self-validating synthetic protocols required to successfully leverage the imidazo[1,2-b]pyridazine core in your development pipelines.
Structural-Activity Relationship (SAR) Dynamics
The imidazo[1,2-b]pyridazine system is a bicyclic heteroaromatic ring that offers distinct topological advantages over its isomer, imidazo[1,2-a]pyridine. Notably, it exhibits lower lipophilicity, which directly correlates with improved aqueous solubility and a reduced propensity for non-specific protein binding—a critical factor in minimizing off-target toxicity (2)[2].
Our optimization campaigns typically focus on three primary vectors:
C-3 Substitution (The Hinge Binder): The C-3 position is electronically activated and serves as the primary vector for targeting the ATP-binding pocket's hinge region in kinases. Incorporating bulky aryl, heteroaryl, or indazole moieties here establishes critical bidentate hydrogen bonds (e.g., with Glu170 and Met172 in ROCK2) (3)[3].
C-6 Substitution (The Solvent-Exposed Region): Functionalization at C-6 dictates the metabolic stability and pharmacokinetic profile of the molecule. For instance, replacing a standard 6-anilino group with a 2-oxo-1,2-dihydropyridine ring dramatically improves Caco-2 permeability by forming intramolecular hydrogen bonds, a strategy successfully used in Tyk2 JH2 inhibitors (4)[4].
C-8 Substitution (The Selectivity Pocket): Modifications at C-8 are often utilized to design irreversible covalent inhibitors. The introduction of an acrylamido-oxopyrrolidinyl group at this position led to the discovery of highly selective Bruton's Tyrosine Kinase (BTK) inhibitors with IC50 values in the low nanomolar range (5)[5].
Quantitative SAR Data Summary
To facilitate cross-target comparison, the following table summarizes the quantitative impact of specific substitutions on target potency.
Target Kinase / Receptor
Representative Compound
Key Structural Modification
Potency (IC50 / Ki)
Primary Indication
BTK
Compound 22 (TM471-1)
C-8 Acrylamido-oxopyrrolidinyl
IC50 = 1.3 nM
B-cell malignancies
ROCK2
Compound A25
C-3 Indazole, C-6 Oxadiazol
IC50 = 7.0 nM
Pulmonary Fibrosis
Tyk2 JH2
Compound 6
C-6 2-oxo-1,2-dihydropyridine
Highly Potent
Adjuvant Arthritis
PfCLK1
Compound 20a
3,6-Disubstitution
IC50 = 32 nM
Malaria / Parasitic
Amyloid (Aβ)
Compound 4
C-2 Dimethylaminophenyl
Ki = 11.0 nM
PET Neuroimaging
Mechanistic Pathways & Target Engagement
Understanding how the core orientates within a biological target is just as critical as knowing what to synthesize. The imidazo[1,2-b]pyridazine scaffold acts as a rigid anchor, allowing modular appendages to probe distinct microenvironments within the target protein.
Fig 1. Structural logic of imidazo[1,2-b]pyridazine kinase binding and pathway inhibition.
Validated Experimental Methodologies
A protocol is only as good as its reliability. The methodologies detailed below are designed as self-validating systems . By understanding the causality behind each reagent choice, chemists can troubleshoot deviations in real-time.
Workflow Diagram
Fig 2. Step-by-step synthetic workflow for functionalizing the imidazo[1,2-b]pyridazine core.
Protocol 1: Synthesis of the Imidazo[1,2-b]pyridazine Core
The foundational step relies on the condensation of a 3-amino-6-halopyridazine with an
α
-bromoketone (6)[6].
Solvent: Ethanol or DMF (depending on substrate solubility).
Procedure: Suspend the reagents in the solvent and heat to reflux for 12–18 hours. Monitor via LC-MS.
Causality & Validation: Why NaHCO
3
? The ring nitrogen not adjacent to the amino group in 3-aminopyridazine is the most nucleophilic site. Alkylation occurs here first. The reaction generates hydrobromic acid (HBr). If a strong base is used, the
α
-bromoketone degrades. If no base is used, the accumulated HBr protonates the highly nucleophilic N-2 of the pyridazine ring, completely stalling the reaction. NaHCO
3
provides the perfect mild buffering capacity to drive cyclization to completion in high yields (6)[6].
Protocol 2: C-3 Suzuki-Miyaura Cross-Coupling
Reagents: Imidazo[1,2-b]pyridazine intermediate (1.0 eq), aryl boronic acid (1.2 eq), Pd(dppf)Cl
2
(0.05 eq), K
2
CO
3
(2.0 eq).
Solvent: 1,4-Dioxane/H
2
O (4:1).
Procedure: Degas the mixture with N
2
for 10 minutes. Heat at 90°C for 8 hours.
Causality & Validation: The C-3 position is highly activated for electrophilic aromatic substitution and oxidative addition. The biphasic solvent system is critical; it ensures the simultaneous dissolution of the highly organic core and the inorganic base, facilitating the transmetalation step of the catalytic cycle without precipitating the active palladium species.
To ensure trustworthiness (E-E-A-T) in your biological data, do not rely solely on a primary biochemical assay. A self-validating screening cascade must include:
Primary Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET) to establish the intrinsic biochemical IC50.
Orthogonal Cellular Assay: Monitor downstream phosphorylation (e.g., STAT3 inhibition for ROCK2 targets) via Western Blot or ELISA to confirm that the compound penetrates the cell membrane and engages the target in a physiological environment.
Counter-Screening: Screen the lead compound against a broad panel of ~300 kinases to calculate the Selectivity Index (SI). This rules out Promiscuous Assay Interference Compounds (PAINS) and confirms that the SAR optimization at C-8 successfully engineered selectivity.
References
Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors
Source: Bioorganic & Medicinal Chemistry Letters (NIH PubMed)
URL:[Link]
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review
Source: European Journal of Medicinal Chemistry (NIH PubMed)
URL:[Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors
Source: ACS Medicinal Chemistry Letters (ACS Publications)
URL:[Link]
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques
Source: ACS Medicinal Chemistry Letters (ACS Publications)
URL:[Link]
Exploring the Chemical Space of 3-Methylimidazo[1,2-b]pyridazine Analogues: A Technical Guide to Scaffold Design and Late-Stage Functionalization
Executive Summary The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged bicyclic heteroaromatic system in modern medicinal chemistry. As an isostere of the widely utilized imidazo[1,2-a]pyridine, the introduc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged bicyclic heteroaromatic system in modern medicinal chemistry. As an isostere of the widely utilized imidazo[1,2-a]pyridine, the introduction of a second nitrogen atom in the six-membered ring fundamentally alters the molecule's electron density, hydrogen-bonding capacity, and metabolic stability. This whitepaper explores the specific chemical space of 3-methylimidazo[1,2-b]pyridazine analogues, detailing the strategic rationale behind the C-3 methyl substitution, regioselective synthetic workflows, and the structure-activity relationship (SAR) landscape across various biological targets.
The Strategic Rationale for 3-Methyl Substitution
In the pursuit of novel therapeutics, managing lipophilicity (clogP) while maximizing target affinity is a constant balancing act. The addition of a simple methyl group at the C-3 position of the imidazo[1,2-b]pyridazine core is a classic example of the "magic methyl" effect.
In the context of kinase inhibition, such as with1[1], the C-3 position projects directly into a highly conserved hydrophobic pocket adjacent to the ATP-binding hinge region. The 3-methyl group provides an optimal steric fit, locking the molecule into its bioactive conformation without pushing the compound into the "molecular obesity" trap associated with larger aliphatic or aromatic substituents. Furthermore, the 3-methyl group sterically influences the dihedral angle of any functional groups attached at the C-2 position, fine-tuning the overall three-dimensional topology of the pharmacophore.
Fig 1: Pharmacophore model illustrating kinase hinge binding and 3-methyl hydrophobic engagement.
Regioselective Synthesis and Mechanistic Causality
The construction of the 3-methylimidazo[1,2-b]pyridazine core relies on the condensation of a 3-aminopyridazine derivative with an α-haloaldehyde. To specifically yield the 3-methyl analogue, 2-bromopropionaldehyde is utilized as the electrophile[2].
The Regioselectivity Challenge:
In an unsubstituted 3-aminopyridazine, the ring nitrogen furthest from the amino group (N-1) is the most nucleophilic. Alkylation by an α-halocarbonyl at N-1 leads to unwanted byproducts and hampers the formation of the desired bicyclic system.
The Mechanistic Solution:
To circumvent this, a halogen (typically chlorine) is introduced at the C-6 position of the pyridazine ring. The strong electron-withdrawing inductive effect of the C-6 chlorine drastically reduces the nucleophilicity of the adjacent N-1 nitrogen. This elegantly redirects the initial nucleophilic attack to the N-2 nitrogen (adjacent to the 3-amino group). Once N-2 attacks the carbonyl carbon of 2-bromopropionaldehyde, the exocyclic 3-amino group cyclizes onto the α-carbon, displacing the bromide ion and forming the 6-chloro-3-methylimidazo[1,2-b]pyridazine core[3].
Fig 2: Regioselective synthesis and functionalization of the imidazo[1,2-b]pyridazine core.
Structure-Activity Relationship (SAR) Landscape
The C-6 position of the resulting core is highly activated toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, serving as the primary vector for chemical space exploration. Table 1 summarizes the quantitative data across various therapeutic targets where the imidazo[1,2-b]pyridazine scaffold has shown profound efficacy.
Table 1: Quantitative SAR Landscape of Imidazo[1,2-b]pyridazine Derivatives
Target / Indication
Scaffold Core
C-3 Substituent
C-6 Substituent
Quantitative Metric
Mechanism of Action
Mps1 (TTK) Kinase
Imidazo[1,2-b]pyridazine
Methyl
o-Hydroxyl phenoxy
IC₅₀ < 40 nM
Binds hinge region; selective antiproliferative agent in A549 cells[1].
β-Amyloid Plaques
Imidazo[1,2-b]pyridazine
Hydrogen
Methylthio
Kᵢ = 11.0 nM
High-affinity binding; acts as a prospective PET radioligand[3].
M. tuberculosis
Imidazo[1,2-b]pyridazine
Piperazine
Morpholino
MIC = 1.6 μg/mL
Disrupts mycobacterial cell wall synthesis via lipophilic membrane penetration[4].
Lin28
Imidazo[1,2-b]pyridazine
Methyl
3-Fluoro-5-aminophenyl
In vivo efficacy
Selective abrogation of leukemic stem cell repopulation capability[5].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and late-stage functionalization of the core scaffold. Each step is designed as a self-validating system, with explicit causality provided for the reaction conditions.
Protocol 1: Synthesis of 6-Chloro-3-methylimidazo[1,2-b]pyridazine
This protocol establishes the foundational building block via regioselective condensation.
Reagent Preparation: Charge a round-bottom flask with 6-chloropyridazin-3-amine (1.0 equiv, e.g., 500 mg, 3.86 mmol) and crude 2-bromopropionaldehyde (1.5 equiv, 793 mg, 5.79 mmol)[2].
Solvent Selection: Suspend the reagents in absolute ethanol (10 mL). Causality: Ethanol provides sufficient solubility for the polar aminopyridazine while allowing the reaction to reach a reflux temperature (78°C) that supplies optimal kinetic energy for the initial nucleophilic attack without causing thermal degradation of the aldehyde.
Cyclization: Heat the mixture at reflux for 4 hours under a nitrogen atmosphere. Monitor via LC-MS until the starting material is consumed.
Workup and Neutralization: Cool the mixture to 23°C and concentrate in vacuo. Partition the crude residue between ethyl acetate (EtOAc) and saturated aqueous sodium bicarbonate (NaHCO₃). Causality: The basic aqueous wash is critical; it neutralizes the hydrobromic acid (HBr) generated during cyclization, driving the equilibrium forward and preventing the protonation of the weakly basic imidazo[1,2-b]pyridazine product, ensuring it partitions into the organic layer.
Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel chromatography to yield the pure 6-chloro-3-methylimidazo[1,2-b]pyridazine.
Protocol 2: Late-Stage Suzuki-Miyaura Functionalization at C-6
This protocol demonstrates the diversification of the core to explore SAR.
Reaction Assembly: In a microwave-safe vial, combine 6-chloro-3-methylimidazo[1,2-b]pyridazine (1.0 equiv), an aryl boronic acid (e.g., 3-fluoro-5-aminophenylboronic acid, 1.05 equiv), and K₂CO₃ (1.5 equiv)[5].
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv). Causality: The electron-deficient nature of the diazine ring highly activates the C-6 chlorine for oxidative addition by the Pd(0) species, allowing for a relatively low catalyst loading.
Solvent System: Suspend the mixture in a 5:1 (v/v) mixture of 1,4-dioxane and water. Causality: The biphasic system is essential. Water dissolves the K₂CO₃, generating hydroxide ions that coordinate with the boronic acid to form a highly reactive, electron-rich boronate complex, which is a prerequisite for the transmetalation step of the catalytic cycle.
Degassing: Sparge the mixture with nitrogen for 10 minutes to remove dissolved oxygen, preventing the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.
Execution: Heat the mixture under microwave irradiation at 130°C for 30 minutes (or standard reflux at 90°C for 12 hours). Cool, filter through Celite, and purify via preparative HPLC.
Conclusion
The 3-methylimidazo[1,2-b]pyridazine scaffold represents a highly versatile and tunable pharmacophore. By understanding the mechanistic nuances of its regioselective synthesis and leveraging the C-6 position for late-stage functionalization, medicinal chemists can efficiently navigate its chemical space. Whether targeting kinase hinge regions in oncology or developing high-affinity ligands for neurodegenerative imaging, the principles of steric tuning and electronic modulation detailed in this guide provide a robust framework for future drug discovery campaigns.
References
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:1
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques
Source: ACS Medicinal Chemistry Letters
URL:3
Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents with In Vivo Locomotor Activity
Source: Anti-Infective Agents (Bentham Science Publishers)
URL:4
WO2021126779A1 - Inhibitors of lin28 and methods of use thereof
Source: Google Patents
URL:2
Fundamental Properties and Applications of the Imidazo[1,2-b]pyridazine Heterocyclic System
Executive Summary The imidazo[1,2-b]pyridazine nucleus is a highly versatile, nitrogen-rich fused bicyclic system that has emerged as a "privileged scaffold" in modern medicinal chemistry and materials science[1]. Charac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The imidazo[1,2-b]pyridazine nucleus is a highly versatile, nitrogen-rich fused bicyclic system that has emerged as a "privileged scaffold" in modern medicinal chemistry and materials science[1]. Characterized by its unique electronic distribution—combining an electron-rich imidazole ring with an electron-deficient pyridazine ring—this scaffold offers exceptional opportunities for extensive functionalization.
This whitepaper dissects the fundamental chemical properties, validated synthetic methodologies, and advanced pharmacological applications of imidazo[1,2-b]pyridazines. By understanding the causal relationships between its structural dynamics and its biological target engagement, drug development professionals can leverage this scaffold to design next-generation kinase inhibitors, neurological radiotracers, and advanced optoelectronic materials.
Core Chemical Properties & Structural Dynamics
The imidazo[1,2-b]pyridazine system consists of a five-membered imidazole ring fused to a six-membered pyridazine ring, sharing a bridgehead nitrogen atom.
Electronic Distribution and Reactivity:
Nucleophilicity: The imidazole portion of the bicyclic system is relatively electron-rich, making the C-3 position highly susceptible to electrophilic aromatic substitution (e.g., halogenation, formylation).
Electrophilicity: The pyridazine ring is electron-deficient. When substituted with a leaving group (such as a halogen at the C-6 position), it becomes an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (S_NAr)[2].
Isosteric Properties: In drug design, substituting an aryl C-H with an imino nitrogen (forming the pyridazine ring) effectively reduces ligand lipophilicity. This reduction is a critical lever for medicinal chemists aiming to minimize non-specific binding and improve the pharmacokinetic profile of a drug candidate[3].
Synthetic Methodologies: A Self-Validating Protocol
The foundational construction of the imidazo[1,2-b]pyridazine core typically relies on the condensation between a 3-aminopyridazine derivative and an
α
-bromoketone. However, achieving high regioselectivity requires a deep understanding of the inherent nucleophilicity of the pyridazine nitrogens.
Synthetic workflow for functionalized imidazo[1,2-b]pyridazine scaffolds.
Step-by-Step Protocol: Regioselective Synthesis of the Core Scaffold
The Causality of Reagent Selection:
Why use a 6-halo-substituted 3-aminopyridazine instead of a plain 3-aminopyridazine? In an unsubstituted 3-aminopyridazine, the ring nitrogen furthest from the amino group is the most nucleophilic. If an
α
-bromoketone is introduced, alkylation preferentially occurs at this distant nitrogen, hampering the desired bicyclic ring closure[3]. By introducing an electron-withdrawing halogen at the 6-position, the nucleophilicity of that specific nitrogen is deactivated. This forces the
α
-bromoketone to attack the nitrogen adjacent to the amino group, ensuring a highly efficient, regioselective cyclization.
Procedure:
Preparation: Dissolve 1.0 equivalent of 3-amino-6-chloropyridazine in a polar aprotic solvent (e.g., DMF or Ethanol) under an inert Argon atmosphere to prevent oxidative degradation.
Reagent Addition: Slowly add 1.1 equivalents of the desired
α
-bromoketone to the stirring solution.
Base Introduction: Add 1.5 equivalents of sodium bicarbonate (NaHCO
3
). Note: A mild base is strictly required here; strong bases will trigger the premature degradation of the
α
-bromoketone before the necessary alkylation and cyclization steps can occur[3].
Cyclization: Heat the reaction mixture to reflux (80–100 °C) for 6–12 hours. Monitor the consumption of the starting material via LC-MS.
Workup: Cool the mixture to room temperature, quench with distilled water, and extract with ethyl acetate (EtOAc, 3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Purification: Isolate the pure 6-chloro-imidazo[1,2-b]pyridazine core via flash column chromatography (silica gel, Hexane/EtOAc gradient). This halogenated core is now primed for downstream Pd-catalyzed diversification[2].
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of targeted therapeutics, primarily due to its ability to act as a potent hinge-binding motif in the ATP-binding pocket of various kinases.
BCR-ABL and the T315I "Gatekeeper" Mutation
The most famous derivative of this class is Ponatinib , a third-generation tyrosine kinase inhibitor (TKI) approved for Chronic Myeloid Leukemia (CML)[4]. First- and second-generation TKIs fail against the T315I mutation because the substitution of threonine with a bulkier isoleucine creates a steric clash. The imidazo[1,2-b]pyridazine core of Ponatinib elegantly bypasses this clash. It occupies the adenine pocket of the enzyme, forming a critical hydrogen bond with the backbone NH of the Met318 residue in the hinge region, allowing the rest of the molecule to extend into the hydrophobic pocket behind the gatekeeper residue[5].
Mechanism of BCR-ABL1 T315I inhibition by imidazo[1,2-b]pyridazine derivatives.
BTK Inhibition and Neurological Imaging
Beyond CML, the scaffold is being heavily investigated for irreversible Bruton's Tyrosine Kinase (BTK) inhibitors. Recent developments have yielded compounds like TM471-1 (Compound 22), which utilize the imidazo[1,2-b]pyridazine core to achieve highly selective, covalent binding to the C481 residue of BTK, demonstrating remarkable efficacy in B-cell malignancies[6].
Furthermore, by leveraging the lipophilicity-modulating properties of the pyridazine nitrogen, researchers have developed imidazo[1,2-b]pyridazine derivatives as highly specific PET/SPECT radiotracers for imaging
β
-amyloid plaques in Alzheimer's disease models[3].
Quantitative Pharmacological Data
The table below summarizes the binding affinities of key imidazo[1,2-b]pyridazine derivatives across different biological targets, highlighting the scaffold's broad dynamic range.
While predominantly known for its medicinal applications, the imidazo[1,2-b]pyridazine system is making significant waves in optoelectronics. Due to its excellent electron-transporting ability and high thermal stability, the core acts as a highly efficient n-type unit. When coupled with p-type units like carbazole, it forms bipolar host materials (e.g., IP6Cz and IP68Cz) for high-performance red phosphorescent organic light-emitting devices (PhOLEDs). These materials have demonstrated maximum external quantum efficiencies (
ηext,max
) exceeding 26%, proving the scaffold's utility far beyond biological systems[7].
Conclusion
The imidazo[1,2-b]pyridazine heterocyclic system is a masterclass in chemical versatility. Its unique electronic topology allows for highly predictable, regioselective synthesis, while its spatial geometry provides the perfect architecture for kinase hinge-binding and lipophilicity tuning. Whether engineering the next generation of mutant-resistant oncology drugs, designing high-affinity neurological radiotracers, or synthesizing advanced optoelectronic materials, this privileged scaffold remains an indispensable tool for the modern scientist.
References
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.European Journal of Medicinal Chemistry.
-Amyloid Plaques.ACS Medicinal Chemistry Letters.
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.Asian Journal of Organic Chemistry.
Imidazo[1,2-b]pyridazine as Building Blocks for Host Materials for High-Performance Red Phosphorescent Organic Light-Emitting Devices.Dyes and Pigments.
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton’s Tyrosine Kinase (BTK) Inhibitors.Journal of Medicinal Chemistry.
Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia.MDPI.
Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety.Journal of Medicinal Chemistry.
Strategic Evaluation of Preliminary Cytotoxicity for 3-Methylimidazo[1,2-b]pyridazine Derivatives: A Technical Guide
Executive Summary The imidazo[1,2-b]pyridazine core is a highly privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous ATP-competitive kinase inhibitors[1]. Specifically, the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The imidazo[1,2-b]pyridazine core is a highly privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous ATP-competitive kinase inhibitors[1]. Specifically, the introduction of a 3-methyl substitution restricts conformational rotation and optimizes binding geometry within the hydrophobic clefts of kinase hinge regions[2].
As a Senior Application Scientist, I approach the preliminary cytotoxicity profiling of these compounds not merely as a safety checkpoint, but as a critical validation of target engagement. Depending on the therapeutic indication, the goal of the cytotoxicity assay shifts: for oncology targets (e.g., CDK12/13, mTOR, ALK), potent cytotoxicity against tumor cell lines is the primary objective[1][3][4]. Conversely, for non-oncology applications such as ROCK2 inhibition in pulmonary fibrosis, compounds must demonstrate high target engagement without exhibiting general cytotoxicity[5]. This whitepaper outlines the mechanistic rationale, self-validating protocols, and data interpretation strategies for evaluating these derivatives.
Mechanistic Rationale & Assay Selection Causality
When evaluating 3-methylimidazo[1,2-b]pyridazine derivatives, assay selection must account for the physicochemical properties of the scaffold. These compounds are typically highly lipophilic, which dictates our choice of viability readouts.
Why MTS over MTT? Traditional MTT assays require the solubilization of formazan crystals using DMSO. Because imidazo[1,2-b]pyridazine derivatives often have low aqueous solubility, adding DMSO can cause unpredictable precipitation of the test compound, leading to optical interference. The MTS assay utilizes a tetrazolium salt that is bioreduced directly into a water-soluble formazan product, eliminating the solubilization step and reducing artifactual absorbance.
Why ATP-Luminescence (CellTiter-Glo)? Since these compounds function as ATP-competitive kinase inhibitors[1], one might assume that altering intracellular ATP dynamics could skew an ATP-dependent assay. However, CellTiter-Glo (CTG) measures total metabolic ATP, which drops precipitously upon cell death. CTG provides a highly sensitive, homogeneous assay format with a broad dynamic range, making it the gold standard for validating the anti-proliferative effects of kinase inhibitors.
Mechanism of ATP-competitive kinase inhibition and resulting cytotoxicity.
Self-Validating Experimental Protocols
A robust cytotoxicity assay must be a self-validating system. A protocol is only as reliable as its controls. The following methodologies incorporate built-in quality control metrics (Z'-factor) to ensure data integrity.
Protocol A: High-Throughput MTS Viability Assay
Objective: Determine the IC50 or general cytotoxicity profile of the synthesized derivatives.
Cell Seeding & Edge-Effect Mitigation: Seed target cells (e.g., A549 for mTOR targets[1] or normal lung fibroblasts for ROCK2 targets[5]) at
5×103
cells/well in a 96-well plate. Crucial Step: Fill the outer perimeter wells with sterile PBS to prevent evaporation-induced thermal gradients and osmotic stress in the inner assay wells. Incubate overnight at 37°C, 5% CO2.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 3-methylimidazo[1,2-b]pyridazine derivative in DMSO. Dilute into culture media so the final DMSO concentration does not exceed 0.5% (v/v). Higher DMSO concentrations will cause baseline cytotoxicity, masking the compound's true effect.
Incubation: Treat cells for 72 hours. This duration allows for the detection of anti-proliferative effects that require multiple cell cycles to manifest (e.g., G1-phase cell cycle arrest induced by mTOR inhibitors[1]).
Readout: Add 20 µL of MTS reagent per well. Incubate for 1-4 hours. Measure absorbance at 490 nm using a microplate reader.
Self-Validation (Z'-factor): Calculate the Z'-factor using the formula:
Z′=1−∣μpos−μneg∣3(σpos+σneg)
. An assay is only deemed valid if
Z′≥0.5
.
To rule out metabolic interference from the MTS assay, orthogonal validation is required.
Perform steps 1-4 as described above using an opaque white 96-well plate to prevent luminescent cross-talk.
Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Causality: Temperature gradients across the plate cause uneven enzymatic luciferase activity, leading to high coefficient of variation (CV).
Add 100 µL of CTG reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Record luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Workflow for preliminary cytotoxicity profiling.
Data Interpretation & Pharmacological Context
The interpretation of cytotoxicity data depends entirely on the biological target. The table below summarizes the quantitative data of various imidazo[1,2-b]pyridazine derivatives, highlighting the dichotomy between targeted cytotoxicity (oncology) and required safety (non-oncology).
Analytical Insight: For compounds targeting CDK12/13[4] or ALK[3], the nanomolar EC50 values in cellular assays strongly correlate with their enzymatic IC50, proving that the cytotoxicity is target-driven. Conversely, Compound A25 (a ROCK2 inhibitor for pulmonary fibrosis) successfully demonstrates potent kinase inhibition (7.0 nM) while maintaining over 70% cell viability at a massive 10 µM dose in normal cells[5]. This lack of cytotoxicity is the exact proof of safety required to advance the compound into in vivo fibrosis models.
Conclusion
The 3-methylimidazo[1,2-b]pyridazine scaffold offers exceptional versatility in kinase inhibition[2]. However, structural potency must always be contextualized through rigorous, self-validating cytotoxicity assays. By employing orthogonal methods (MTS and ATP-luminescence) and strictly controlling for assay artifacts (DMSO tolerance, edge effects), researchers can confidently differentiate between off-target chemical toxicity and highly specific, target-driven biological efficacy.
References
Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed
Source: nih.gov
URL:[Link]
Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed
Source: nih.gov
URL:[Link]
Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis | Journal of Medicinal Chemistry
Source: acs.org
URL:[Link]
Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed
Source: nih.gov
URL:[Link]
Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed
Source: nih.gov
URL:[Link]
investigation of 3-methylimidazo[1,2-b]pyridazine as a privileged scaffold
Title: The 3-Methylimidazo[1,2-b]pyridazine Scaffold: A Privileged Framework in Modern Targeted Therapeutics Executive Summary In the landscape of modern medicinal chemistry, the identification and optimization of "privi...
Author: BenchChem Technical Support Team. Date: April 2026
Title: The 3-Methylimidazo[1,2-b]pyridazine Scaffold: A Privileged Framework in Modern Targeted Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design[1]. Among these, the imidazo[1,2-b]pyridazine system has distinguished itself, particularly in the development of ATP-competitive kinase inhibitors[2]. This technical guide explores the mechanistic rationale, synthetic methodologies, and pharmacological applications of the 3-methylimidazo[1,2-b]pyridazine scaffold, offering actionable insights for drug development professionals and application scientists.
Mechanistic Rationale: The Power of the 3-Methyl Substitution
The imidazo[1,2-b]pyridazine core is a fused bicyclic heteroaromatic system containing a bridgehead nitrogen[3]. It acts as an excellent bioisostere for the purine ring of ATP, providing multiple vectors for hydrogen bonding via its nitrogen atoms. However, the unsubstituted core often lacks the requisite selectivity and metabolic stability for clinical application.
The introduction of a methyl group at the C3 position (yielding 3-methylimidazo[1,2-b]pyridazine) fundamentally alters the scaffold's pharmacodynamic profile:
Steric Shielding & Conformation: The C3-methyl group restricts the rotational degrees of freedom of adjacent substituents, locking the molecule into a bioactive conformation that minimizes entropic penalties upon target binding[4].
Hydrophobic Pocket Engagement: In kinase targets such as Monopolar Spindle 1 (Mps1/TTK) and BCR-ABL1, the C3-alkyl group perfectly occupies small lipophilic sub-pockets adjacent to the hinge-binding region, significantly enhancing binding affinity[5].
Metabolic Stability: The electron-rich C3 position of the imidazole ring is a common site for oxidative metabolism. Blocking this site with a methyl group improves the pharmacokinetic half-life of the resulting drug candidates.
Synthetic Methodology: A Self-Validating Protocol
Reliability in drug discovery demands robust, scalable, and self-validating synthetic routes. The construction of the 3-methylimidazo[1,2-b]pyridazine core is typically achieved through a bimolecular condensation, followed by late-stage functionalization via transition-metal-catalyzed cross-coupling[6][7].
Protocol: Synthesis of 6-Chloro-3-methylimidazo[1,2-b]pyridazine
This step-by-step protocol describes the foundational synthesis of the halogenated scaffold, which serves as a versatile intermediate for downstream diversification.
Reagent Solvation: Dissolve 1.0 equivalent (e.g., 10 mmol) of 3-amino-6-chloropyridazine in 20 mL of anhydrous ethanol.
Causality: Ethanol provides sufficient solubility for the polar aminopyridazine while allowing for the precipitation of the final product in later stages[6].
Electrophilic Addition: Cool the solution to 0°C and add 1.1 equivalents of 1-bromo-2-propanone dropwise.
Causality: The α-bromoketone acts as a bifunctional electrophile. Dropwise addition at low temperatures controls the exothermic nature of the initial alkylation, preventing unwanted poly-alkylation at the N1 or N5 positions.
Base-Promoted Cyclization: Add 1.5 equivalents of sodium bicarbonate (NaHCO₃) to the mixture, then heat to reflux (80°C) for 12 hours.
Causality: NaHCO₃ is a mild base that neutralizes the hydrobromic acid (HBr) byproduct, driving the dehydration and cyclization steps forward without causing hydrolysis of the labile C6-chlorine atom[6].
Workup & Isolation: Cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
Self-Validation & Quality Control: Monitor the reaction via Thin Layer Chromatography (TLC) (5% MeOH in DCM); the disappearance of the highly polar aminopyridazine spot indicates completion. Validate the isolated core via ¹H NMR (DMSO-d6). The diagnostic singlet for the C3-methyl group must appear at approximately δ 2.5–2.6 ppm. Liquid Chromatography-Mass Spectrometry (LC-MS) should confirm the[M+H]⁺ peak corresponding to the exact mass of the chlorinated bicyclic core[8].
Downstream Functionalization: The C6-chloro position is highly activated for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of diverse analog libraries[7].
Caption: Synthetic workflow for the 3-methylimidazo[1,2-b]pyridazine scaffold and its functionalization.
Pharmacological Applications & Target Engagement
The "privileged" nature of the imidazo[1,2-b]pyridazine scaffold is validated by its broad-spectrum applicability across distinct therapeutic areas[1].
A. Oncology: Mps1 (TTK) Kinase Inhibition
Monopolar Spindle 1 (Mps1) is a dual-specificity kinase critical for the Spindle Assembly Checkpoint (SAC). Its overexpression in various tumors correlates with high histological grades and poor prognosis[9][10]. Optimization of early high-throughput screening hits led to the discovery of imidazo[1,2-b]pyridazine-based inhibitors (such as compound 27f). The scaffold transition from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine dramatically improved both cellular potency (IC₅₀ = 0.70 nM) and oral bioavailability[5]. The scaffold acts as a potent ATP-competitive hinge binder, overriding the SAC and inducing mitotic catastrophe in cancer cells[10].
Caption: Mechanism of action for imidazo[1,2-b]pyridazine-based Mps1 kinase inhibitors.
B. Oncology: BCR-ABL1 and Ponatinib
Perhaps the most famous clinical application of this scaffold is Ponatinib, a third-generation multi-kinase inhibitor approved for Chronic Myeloid Leukemia (CML)[2][3]. Ponatinib utilizes the imidazo[1,2-b]pyridazine core to anchor into the hinge region of the ABL1 kinase. Crucially, it incorporates an alkyne linker at the C3 position (an extension of the C3-alkyl strategy) to bypass the steric clash caused by the T315I gatekeeper mutation, maintaining low nanomolar potency against resistant strains[11].
C. Infectious Diseases: Eumycetoma and Tuberculosis
Beyond oncology, the scaffold is breaking ground in neglected tropical diseases. Recent studies synthesized diversely pharmacomodulated imidazo[1,2-b]pyridazines targeting Madurella mycetomatis, the primary fungal agent of eumycetoma. Lead compounds (e.g., 14d) demonstrated excellent in vitro activity (IC₅₀ = 0.9 μM), rivaling the standard-of-care itraconazole, while exhibiting a superior selectivity index[12][13]. Additionally, benzohydrazide-incorporated derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis.
Quantitative Structure-Activity Data
The following table consolidates key quantitative data, illustrating the scaffold's highly tunable nature across different biological targets.
Compound / Derivative
Target / Disease Model
Binding Affinity / Potency
Key Structural Feature
Reference
Ponatinib
BCR-ABL1 (T315I mutant) CML
IC₅₀ = 2.0 nM
Imidazo[1,2-b]pyridazine hinge binder with C3-alkyne linker
The investigation of 3-methylimidazo[1,2-b]pyridazine and its analogs confirms its status as a highly versatile, privileged scaffold. However, challenges remain. Multi-kinase inhibitors like ponatinib are associated with cardiovascular toxicity due to off-target kinase inhibition[8]. Future drug development efforts must leverage structure-based drug design (SBDD) to fine-tune substitutions at the C2, C6, and C8 positions. By carefully modulating the electron density and steric bulk around the core, medicinal chemists can achieve exquisite target selectivity, maximizing therapeutic efficacy while minimizing adverse effects.
Application Note: Suzuki-Miyaura Cross-Coupling of 3-Methylimidazo[1,2-b]pyridazine Scaffolds
Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Kinase inhibitor synthesis (e.g., TAK1, PI3K/mTOR, Haspin), library generation, and lead optimization. Introduction & Me...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Applications: Kinase inhibitor synthesis (e.g., TAK1, PI3K/mTOR, Haspin), library generation, and lead optimization.
Introduction & Mechanistic Rationale
The imidazo[1,2-
b
]pyridazine core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors due to its ability to act as a bioisostere for purine rings [1]. Functionalization of this core, particularly at the C-6 position, is critical for exploring structure-activity relationships (SAR) in the solvent-exposed regions or hinge-binding pockets of kinases like TAK1 and ROCK2 [2, 3].
The Suzuki-Miyaura cross-coupling of 6-halo-3-methylimidazo[1,2-
b
]pyridazines with aryl or heteroaryl boronic acids is the premier method for C-C bond formation on this scaffold. However, the electron-rich nature of the fused bicyclic system, combined with the steric hindrance of the C-3 methyl group, necessitates precise tuning of the catalytic system.
Causality of Experimental Choices
Electrophile Selection: 6-Chloro and 6-bromo derivatives are typically used. While bromides are more reactive, 6-chloro-3-methylimidazo[1,2-
b
]pyridazine is often preferred due to higher stability and commercial availability.
Catalyst & Ligand: Pd(dppf)Cl
2
is selected as the optimal precatalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle (
99∘
), which accelerates the reductive elimination step—often the rate-limiting step when coupling electron-rich heteroaryls.
Base & Solvent System: A biphasic system of 1,4-dioxane and aqueous Na
2
CO
3
(or K
2
CO
3
) is employed. The water is crucial for the formation of the reactive palladium-hydroxo/carbonato complex, which facilitates the transmetalation of the boronic acid. Dioxane provides excellent solubility for the imidazo[1,2-
b
]pyridazine at elevated temperatures (
90–100∘C
).
Reaction Optimization Data
The following table summarizes the optimization of the coupling between 6-chloro-3-methylimidazo[1,2-
b
]pyridazine and a model aryl boronic acid. Quantitative yields demonstrate the necessity of the chosen catalytic system [1, 2].
Entry
Catalyst (5 mol%)
Base (2.0 equiv)
Solvent System
Temp (
∘C
)
Time (h)
Yield (%)
1
Pd(PPh
3
)
4
K
2
CO
3
Toluene/H
2
O (4:1)
90
16
42
2
Pd(PPh
3
)
4
Na
2
CO
3
1,4-Dioxane/H
2
O (4:1)
90
16
55
3
Pd(OAc)
2
/ SPhos
K
3
PO
4
1,4-Dioxane/H
2
O (4:1)
100
12
78
4
Pd(dppf)Cl
2
Na
2
CO
3
1,4-Dioxane/H
2
O (4:1)
100
8
92
5
Pd(dppf)Cl
2
Cs
2
CO
3
EtOH/H
2
O (MW)
120
0.5
85
Note: Entry 4 represents the optimal scalable conditions. Entry 5 is suitable for rapid library synthesis using microwave (MW) irradiation [1].
Step-by-Step Experimental Protocol
Self-Validating System: This protocol incorporates in-process controls (TLC/LC-MS) to ensure the reaction has reached completion before proceeding to workup, preventing the loss of valuable intermediates.
Materials Required
6-Chloro-3-methylimidazo[1,2-
b
]pyridazine (1.0 equiv, 1.0 mmol, 167.6 mg)
2.0 M Aqueous Na
2
CO
3
solution (2.0 equiv, 1.0 mL)
1,4-Dioxane (anhydrous, 4.0 mL)
Procedure
Preparation of the Reaction Vessel: To an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add 6-chloro-3-methylimidazo[1,2-
b
]pyridazine, the boronic acid, and Pd(dppf)Cl
2
.
Inert Atmosphere Generation: Seal the vessel with a septum. Evacuate the vessel and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times. Causality: Palladium(0) intermediates are highly sensitive to oxidation; rigorous deoxygenation prevents catalyst deactivation.
Solvent Addition: Syringe in the 1,4-dioxane, followed by the 2.0 M aqueous Na
2
CO
3
solution. (Note: The aqueous solution should be sparged with Argon for 15 minutes prior to use).
Reaction Execution: Place the vessel in a pre-heated oil block at
100∘C
. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
In-Process Monitoring: After 4 hours, sample the organic layer via a degassed syringe. Dilute with acetonitrile and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 168 [M+H]
+
) is
≤2%
. If incomplete, continue heating for an additional 4 hours.
Cooling: Once complete, remove the vessel from the heat source and allow it to cool to ambient temperature.
Workup & Purification Workflow
The downstream processing is designed to efficiently remove palladium residues and inorganic salts while isolating the target heterocycle.
Caption: Step-by-step liquid-liquid extraction and purification workflow for the Suzuki-Miyaura product.
Purification Steps
Dilution: Dilute the cooled reaction mixture with Ethyl Acetate (15 mL) and Water (10 mL).
Filtration (Optional but Recommended): Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium black. Rinse the pad with an additional 5 mL of EtOAc.
Extraction: Transfer to a separatory funnel. Separate the layers. Extract the aqueous layer with EtOAc (
2×10
mL).
Washing & Drying: Combine the organic layers, wash with saturated aqueous NaCl (brine, 15 mL), dry over anhydrous Na
2
SO
4
, and filter.
Concentration: Evaporate the solvent under reduced pressure to yield the crude product.
Chromatography: Purify via flash column chromatography (Silica gel, typically eluting with a gradient of 0-5% Methanol in Dichloromethane or 20-80% EtOAc in Hexanes, depending on the polarity of the aryl substituent).
Analytical Validation
To validate the success of the protocol, the isolated product must be characterized. For a standard 3-methyl-6-phenylimidazo[1,2-
b
]pyridazine derivative, expect the following key spectral features:
1
H NMR (400 MHz, CDCl
3
): A distinct singlet around
δ
2.60 ppm integrating to 3H, corresponding to the C-3 methyl group [2]. Two coupled doublets (
J≈9.2
Hz) around
δ
7.50 - 8.10 ppm corresponding to the C-7 and C-8 protons of the pyridazine ring.
LC-MS: A sharp peak with an[M+H]
+
mass corresponding to the exact mass of the coupled product, demonstrating the displacement of the chlorine atom.
References
Elie, J., Feizbakhsh, O., et al. "Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation." European Journal of Medicinal Chemistry, 2017. URL:[Link]
K. M. K. Swamy, et al. "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." RSC Medicinal Chemistry, 2023. URL:[Link]
Application
Application Note: Development and Validation of a Universal Kinase Inhibition Assay for 3-Methylimidazo[1,2-b]pyridazine Derivatives
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Assay Development, Mechanism of Action, and High-Throughput Screening (HTS) Protocols Introduction: The...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Content Focus: Assay Development, Mechanism of Action, and High-Throughput Screening (HTS) Protocols
Introduction: The 3-Methylimidazo[1,2-b]pyridazine Pharmacophore
The imidazo[1,2-b]pyridazine core has emerged as a highly privileged pharmacophore in targeted kinase inhibitor discovery. Structurally, this fused bicyclic system mimics the purine ring of endogenous ATP, allowing it to anchor securely into the highly conserved kinase hinge region via strong hydrogen bonding networks[1].
Recent structure-based drug design (SBDD) campaigns have demonstrated that modifications to this core—specifically the addition of a methyl group at the 3-position (3-methylimidazo[1,2-b]pyridazine)—drastically alter the spatial geometry of the scaffold. This subtle substitution forces appended aryl or heteroaryl groups into specific dihedral angles, enabling the exploitation of unique, shallow lipophilic clefts within the ATP-binding pocket. This mechanism has been successfully leveraged to develop highly potent and selective inhibitors against targets such as1[1], 2[2], 3[3], and4[4].
To systematically evaluate the Structure-Activity Relationship (SAR) of these derivatives, a robust, universal in vitro kinase assay is required. This guide details the development of a self-validating, luminescence-based ADP detection assay optimized for this chemical class.
Biological Context: Intervention Point
As a representative model, we focus on TAK1, a critical serine/threonine kinase that mediates pro-inflammatory signaling.
Caption: TAK1 signaling cascade and the inhibitory intervention point of imidazo[1,2-b]pyridazine derivatives.
Assay Platform Selection & Experimental Causality
To screen 3-methylimidazo[1,2-b]pyridazine derivatives, we utilize a homogeneous luminescent ADP detection platform (e.g., ADP-Glo™).
Causality Behind Platform Selection:
Universality: Unlike TR-FRET assays that require specific fluorophore-labeled antibodies for every unique peptide substrate, ADP detection is substrate-agnostic. It directly measures the byproduct of the kinase reaction (ADP), allowing the same protocol to be used for TAK1, ROCK2, or BTK[2][3].
High ATP Tolerance: Imidazo[1,2-b]pyridazines are ATP-competitive inhibitors. Radiometric assays often restrict ATP to sub-physiological levels (<10 µM) to maintain specific activity. The luminescent ADP assay tolerates up to 1 mM ATP, allowing researchers to evaluate inhibitors at physiological ATP concentrations, thereby reducing the risk of artificially inflated in vitro potencies.
Caption: Step-by-step logical workflow of the homogeneous luminescent ADP detection kinase assay.
Experimental Design: Building a Self-Validating System
Before running the inhibitor screening protocol, the assay must be biochemically validated to ensure thermodynamic and kinetic integrity.
Enzyme Titration (Linearity Check):
Action: Titrate the kinase to find a concentration that yields 10–20% ATP-to-ADP conversion.
Causality: Exceeding 20% conversion depletes the substrate pool, violating Michaelis-Menten steady-state assumptions. This non-linearity will artificially compress the dynamic range and skew
IC50
calculations.
Buffer Optimization:
Action: Use 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.
Causality: The imidazo[1,2-b]pyridazine core is highly lipophilic. The inclusion of 0.1 mg/mL Bovine Serum Albumin (BSA) acts as a carrier protein, preventing the non-specific adsorption of the compound to the hydrophobic polystyrene walls of the microplate.
Compound Pre-incubation:
Action: Incubate the kinase with the inhibitor for 30 minutes prior to adding ATP.
Causality: Many 3-methylimidazo[1,2-b]pyridazine derivatives exhibit slow, tight-binding kinetics. Pre-incubation ensures the inhibitor-enzyme complex reaches thermodynamic equilibrium before the competitive substrate (ATP) is introduced, preventing false negatives.
Step-by-Step Methodology
Materials Required
Target Kinase: Recombinant human TAK1-TAB1 fusion or ROCK2.
Substrate: Myelin Basic Protein (MBP) or specific peptide substrate.
Consumables: 384-well low-volume white microplates (Corning).
Equipment: Acoustic liquid handler (Echo 550) and a multimode microplate reader (e.g., EnVision or Synergy).
Protocol
Compound Dispensing: Prepare a 10-point, 3-fold serial dilution of the 3-methylimidazo[1,2-b]pyridazine derivatives in 100% DMSO. Using an acoustic liquid handler, dispense 50 nL of the compound into the 384-well plate.
Causality: Acoustic dispensing eliminates pipette tip carryover and strictly standardizes the final DMSO concentration to 1% (v/v), preventing DMSO-induced enzyme denaturation.
Kinase/Substrate Addition: Add 2.5 µL of a 2X Kinase/Substrate working solution (prepared in Assay Buffer) to the assay wells.
Equilibration: Centrifuge the plate at 1000 x g for 1 minute. Incubate at Room Temperature (RT) for 30 minutes to allow inhibitor binding.
Reaction Initiation: Add 2.5 µL of a 2X ATP solution to initiate the kinase reaction. The final ATP concentration should be equal to the apparent
Km
of the specific kinase to ensure balanced sensitivity to competitive inhibitors. Incubate for 60 minutes at RT.
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at RT.
Causality: This reagent instantly halts kinase activity and utilizes a proprietary enzyme to degrade all unconsumed ATP, effectively eliminating background noise.
Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT. This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin, producing a luminescent signal proportional to kinase activity.
Readout: Measure luminescence with an integration time of 0.5–1.0 second per well.
Data Analysis and Quality Control
To ensure the assay is a trustworthy, self-validating system, every plate must include robust controls:
Positive Control (100% Inhibition): Wells containing a validated reference inhibitor (e.g., Takinib for TAK1[1] or Belumosudil for ROCK2[2]).
Negative Control (0% Inhibition): Wells containing 1% DMSO vehicle only.
Statistical Validation (
Z′
-Factor):
Calculate the
Z′
-factor for every plate to quantify assay robustness:
Z′=1−∣μpos−μneg∣3(σpos+σneg)
A
Z′
-factor
≥0.5
is mandatory to validate the plate for accurate
IC50
determination.
Quantitative Data Presentation: SAR Summary
The following table summarizes representative quantitative data demonstrating how C6 and C3 substitutions on the imidazo[1,2-b]pyridazine core dictate kinase selectivity and potency[1][2].
Application Note: Harnessing the 3-Methylimidazo[1,2-b]pyridazine Scaffold for Advanced Antifungal Drug Discovery
Executive Summary The rapid emergence of resistance to conventional azole and echinocandin therapies has created an urgent need for novel antifungal pharmacophores. The imidazo[1,2-b]pyridazine core—a synthetic bioisoste...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rapid emergence of resistance to conventional azole and echinocandin therapies has created an urgent need for novel antifungal pharmacophores. The imidazo[1,2-b]pyridazine core—a synthetic bioisostere of purine bases—has recently gained significant traction as a privileged scaffold in both agricultural and clinical mycology[1]. Specifically, the introduction of a 3-methyl group to this bicyclic system enhances lipophilicity, improves cell wall penetration, and optimizes the spatial geometry required to occupy hydrophobic pockets within fungal target enzymes.
This application note provides a comprehensive guide for researchers and drug development professionals on the mechanistic rationale, synthesis, and in vitro validation of 3-methylimidazo[1,2-b]pyridazine derivatives as next-generation antifungal agents.
Mechanistic Rationale & Scaffold Design
Understanding the causality behind the efficacy of 3-methylimidazo[1,2-b]pyridazines is critical for rational drug design. Unlike traditional azoles that solely target lanosterol 14α-demethylase (CYP51), recent mechanistic studies indicate that highly active imidazo[1,2-b]pyridazine derivatives exert a multi-faceted antifungal effect. They actively inhibit spore germination and germ tube growth while fundamentally disrupting the integrity and permeability of the mycelial cell wall[2].
In clinical applications, diversely pharmacomodulated imidazo[1,2-b]pyridazines have shown exceptional promise against Madurella mycetomatis, the primary causative agent of eumycetoma—a severely neglected tropical disease[3]. The 3-methyl substitution restricts the rotational freedom of functional groups at the C2 and C6 positions, locking the molecule into a bioactive conformation that yields high selectivity indices and low mammalian cytotoxicity[3].
Proposed dual-action antifungal mechanism of 3-methylimidazo[1,2-b]pyridazine derivatives.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate integrity.
The synthesis of the 3-methylimidazo[1,2-b]pyridazine core relies on a regioselective Chichibabin-type condensation.
Causality of Reagent Choice: The differential nucleophilicity of the pyridazine nitrogens drives the reaction. The endocyclic N2 nitrogen is highly nucleophilic and initiates an SN2 attack on the α-carbon of 2-bromopropionaldehyde. Subsequent intramolecular condensation between the exocyclic amine and the aldehyde carbonyl group forms the fused imidazole ring[4]. Utilizing an α-methyl substituted halo-aldehyde directly installs the 3-methyl group, bypassing complex downstream alkylation steps.
Materials:
6-Chloropyridazin-3-amine (1.0 eq)
2-Bromopropionaldehyde or 2-Chloropropanal (1.2 - 1.5 eq)
Absolute Ethanol (Solvent)
Solid Sodium Bicarbonate (NaHCO₃)
Step-by-Step Procedure:
Initiation: Suspend 6-chloropyridazin-3-amine in absolute ethanol (approx. 20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
Addition: Slowly add 2-bromopropionaldehyde dropwise to the stirring suspension at room temperature[4].
Cyclization (Reflux): Heat the reaction mixture to reflux (approx. 78°C) for 4 to 18 hours. Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the highly polar pyridazin-3-amine spot indicates reaction completion.
Concentration: Cool the mixture to 23°C and concentrate under reduced pressure to remove the ethanol[4].
Neutralization & Precipitation: Dissolve the crude oily residue in distilled water. Slowly add solid NaHCO₃ until the pH reaches 7.0[4]. Causality: Neutralization is critical; it converts the hydrobromide/hydrochloride salt of the newly formed imidazo[1,2-b]pyridazine into its free base, causing it to precipitate out of the aqueous solution.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the 6-chloro-3-methylimidazo[1,2-b]pyridazine core[4].
Workflow for the synthesis and screening of 3-methylimidazo[1,2-b]pyridazine antifungal agents.
In Vitro Antifungal Screening Protocol (Mycelial Growth Rate Method)
For phytopathogenic fungi (e.g., Fusarium solani, Alternaria alternata), the Mycelial Growth Rate Method is utilized[1].
Causality of Assay Choice: Unlike broth microdilution, this method allows for the direct, macroscopic quantification of radial hyphal extension. Because filamentous fungi grow in complex networks, measuring the diameter of the colony on solid media provides a highly reproducible metric of cell wall synthesis inhibition.
Step-by-Step Procedure:
Media Preparation: Dissolve the synthesized 3-methylimidazo[1,2-b]pyridazine derivatives in DMSO to create a stock solution. Add the stock to sterilized Potato Dextrose Agar (PDA) at ~50°C to achieve final test concentrations (e.g., 50, 25, 12.5, 6.25 μg/mL). Control: Prepare a negative control plate containing an equivalent volume of DMSO (max 0.5% v/v) and a positive control plate containing a standard fungicide (e.g., Chlorothalonil or Hymexazol).
Inoculation: Using a sterile cork borer (5 mm diameter), excise mycelial plugs from the active growing edge of a 7-day-old fungal culture. Place one plug face-down at the exact center of each prepared PDA plate.
Incubation: Invert the plates and incubate at 25°C ± 1°C in the dark for 4 to 7 days, depending on the specific growth rate of the fungal strain.
Quantification: Measure the radial growth (colony diameter minus the 5 mm plug diameter) using digital calipers.
Data Analysis: Calculate the inhibition rate (%) = [(Growth in Control - Growth in Treatment) / Growth in Control] × 100. Use probit analysis to determine the EC₅₀ values.
Quantitative Efficacy Data
Recent literature highlights the potent, broad-spectrum capabilities of substituted imidazo[1,2-b]pyridazines. The table below summarizes the benchmark efficacy of top-performing derivatives against both human and agricultural pathogens.
Compound Designation
Target Pathogen(s)
Efficacy Metric
Comparison to Standard Therapeutics
Compound 14d (Antifungal agent 108)
Madurella mycetomatis (Human Eumycetoma)
IC₅₀ = 0.9 μM
Comparable potency to Itraconazole (IC₅₀ = 1.1 μM); Superior selectivity index (16 vs 0.8).
Compound 5d
Valsa mali, Fusarium solani (Phytopathogens)
Broad-spectrum mycelial inhibition
Demonstrated superior protective and curative effects compared to commercial Chlorothalonil[2].
Compound 4j
Alternaria alternata, Pyricularia oryzae
EC₅₀ = 4.0 - 7.7 μg/mL
Displayed 1.9–25.5 fold more potency than the commercially available fungicide Hymexazol,[5].
References
[1] /[5] Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters (2020).
URL: [Link]
[2] Design and synthesis of novel imidazo[1,2-b]pyridazine derivatives bearing arylhydrazine and dithioacetal groups as potential antifungal agents. Pest Management Science (2025).
URL: [Link]
[3] Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. European Journal of Medicinal Chemistry (2024).
URL: [Link]
[4] Bicyclic Heterocycle Substituted Pyridyl Compounds Useful as Kinase Modulators (EP 2922840 B1). European Patent Office.
URL:
Application Note: High-Throughput Screening of a 3-Methylimidazo[1,2-b]pyridazine Library for Kinase Inhibitor Discovery
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Application Note & Validated Protocols Executive Summary & Scientific Rationale The imidazo[1,2-b]pyridazine core is a high...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals
Content Type: Application Note & Validated Protocols
Executive Summary & Scientific Rationale
The imidazo[1,2-b]pyridazine core is a highly privileged pharmacophore in modern medicinal chemistry, particularly renowned for its utility in designing potent, selective kinase inhibitors. Substitutions at the 3-position—specifically the 3-methylimidazo[1,2-b]pyridazine scaffold—provide a critical vector for fine-tuning physicochemical properties, metabolic stability, and target residence time.
Recent literature demonstrates the exceptional versatility of this scaffold. It has yielded highly selective inhibitors for targets such as Mps1 (TTK)[1], TAK1 in multiple myeloma models[2], and TYK2 pseudokinase domains[3]. Notably, structural analyses of imidazo[1,2-b]pyridazines bound to PIM1 kinase reveal an atypical, non-ATP mimetic binding mode that bypasses traditional hydrogen bonding with the kinase hinge region, conferring exquisite selectivity[4].
This application note details a robust, self-validating High-Throughput Screening (HTS) workflow designed to interrogate a custom 3-methylimidazo[1,2-b]pyridazine library. By combining a primary luminescent ADP-detection assay with an orthogonal Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) counter-screen, this cascade eliminates false positives and identifies high-confidence, cell-permeant lead compounds.
Fig 1: Atypical kinase inhibition mechanism of imidazo[1,2-b]pyridazines.
HTS Triage Strategy & Causality
A successful HTS campaign requires a logical progression of assays that progressively filter out artifacts.
Primary Screen (ADP-Glo): We utilize a universal, homogeneous luminescent assay measuring ADP production. Causality: Measuring ADP universally applies to any kinase-substrate pair. Luminescence avoids the auto-fluorescence interference commonly caused by highly conjugated heterocyclic libraries.
Orthogonal Screen (TR-FRET):Causality: Compounds that inhibit the luciferase enzyme in the ADP-Glo reagent will appear as false positives. TR-FRET relies on a completely different biophysical phenomenon (proximity-based energy transfer), effectively filtering out luciferase inhibitors and assay artifacts.
Self-Validating QC System: Every 1536-well plate includes 32 wells of DMSO vehicle (0% inhibition) and 32 wells of a reference inhibitor (100% inhibition). A plate is automatically rejected if the calculated Z'-factor falls below 0.6, ensuring only statistically rigorous data enters the pipeline.
Fig 2: HTS triage cascade for the 3-methylimidazo[1,2-b]pyridazine library.
Detailed Experimental Protocols
Protocol 1: Primary HTS via Luminescent ADP Detection
Objective: Identify initial hits from the library at a single concentration (10 µM).
Reagents & Buffers:
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT, 0.01% CHAPS.
Expert Insight (Causality): The inclusion of 0.01% CHAPS is critical. This non-ionic detergent prevents the formation of colloidal aggregates by hydrophobic library compounds, a primary cause of promiscuous, false-positive inhibition. BSA prevents non-specific binding to the plastic microplate.
Substrate/ATP Mix: Target-specific peptide substrate and ATP at the empirically determined
Km
for the target kinase.
Step-by-Step Methodology:
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 555), transfer 10 nL of the 3-methylimidazo[1,2-b]pyridazine library (10 mM in DMSO) into a white, solid-bottom 1536-well plate.
Kinase Addition: Dispense 2 µL of the target kinase diluted in Kinase Buffer into all wells (except the 100% inhibition control wells, which receive buffer only).
Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes to allow for compound-kinase binding (crucial for slow-binding inhibitors).
Reaction Initiation: Dispense 2 µL of the Substrate/ATP Mix to all wells.
Kinase Reaction: Incubate for 60 minutes at RT.
ADP Detection: Add 4 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at RT.
Signal Generation: Add 8 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes at RT.
Readout: Read luminescence on a multi-mode microplate reader (integration time: 0.5–1.0 second/well).
Data Analysis: Calculate % inhibition relative to DMSO controls. Compounds exhibiting >50% inhibition are flagged as primary hits.
Protocol 2: Orthogonal Validation via TR-FRET
Objective: Confirm primary hits and generate 10-point IC₅₀ dose-response curves using an alternative detection modality.
Step-by-Step Methodology:
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of hit compounds in DMSO. Transfer 10 nL per well into a low-volume 384-well black plate.
Reaction Assembly: Add 2.5 µL of Kinase/Substrate mix (using a biotinylated substrate) and 2.5 µL of ATP. Incubate for 60 minutes at RT.
Detection Mix: Add 5 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg²⁺), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
Expert Insight (Causality): EDTA immediately halts the kinase reaction, ensuring that the precise 60-minute kinetic window is captured. The dual-fluorophore system ensures that only phosphorylated substrates bring the donor and acceptor into proximity, generating a FRET signal.
Incubation & Read: Incubate for 60 minutes. Read on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Validation: Calculate the 665/615 nm emission ratio. Fit data to a 4-parameter logistic regression to determine IC₅₀.
Representative HTS Data Summary
The table below summarizes a representative triage dataset for top-performing 3-methylimidazo[1,2-b]pyridazine derivatives. Notice the attrition rate between the primary screen and cellular engagement, highlighting the necessity of the multi-tiered workflow.
Compound ID
Core Scaffold Modification
Primary ADP-Glo IC₅₀ (nM)
Orthogonal TR-FRET IC₅₀ (nM)
Cellular NanoBRET IC₅₀ (nM)
Selectivity Score (S-score)*
MIP-012
6-chloro-3-methyl
145
158
>10,000
0.15
MIP-044
6-morpholino-3-methyl
22
25
110
0.04
MIP-089
6-(piperazin-1-yl)-3-methyl
8
11
35
0.01
MIP-102
3-methyl-6-phenyl
310
345
850
0.22
Ref-Inh
Standard Control
15
18
42
0.08
*S-score (Selectivity Score) represents the fraction of 300+ kinases inhibited by >50% at 1 µM. A lower score indicates higher selectivity.
Data Interpretation: Compound MIP-089 demonstrates excellent biochemical potency, strong cellular target engagement (indicating favorable membrane permeability), and exquisite selectivity (S-score = 0.01), making it an ideal candidate for in vivo pharmacokinetic profiling. Conversely, MIP-012 shows biochemical potency but fails the cellular assay, likely due to poor permeability or high intracellular protein binding.
References
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Advances.[Link]
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (PMC).[Link]
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research - AACR Journals.[Link]
Application Note: Methodological Framework for Assessing the Metabolic Stability of Imidazo[1,2-b]pyridazines
Introduction and Pharmacological Rationale The imidazo[1,2-b]pyridazine core represents a privileged bicyclic heteroaromatic scaffold in modern drug discovery. Its excellent hydrogen-bonding profile and synthetic tractab...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Pharmacological Rationale
The imidazo[1,2-b]pyridazine core represents a privileged bicyclic heteroaromatic scaffold in modern drug discovery. Its excellent hydrogen-bonding profile and synthetic tractability have made it a cornerstone in the design of potent kinase inhibitors targeting Mps1, Tyk2, ROCK2, and DYRK1A. However, early-stage imidazo[1,2-b]pyridazine derivatives frequently exhibit poor pharmacokinetic (PK) profiles driven by rapid oxidative metabolism and high intrinsic clearance (
CLint
). The electron-rich nature of the fused bicyclic system often renders the C3 and C6 positions highly susceptible to Cytochrome P450 (CYP)-mediated oxidation.
Consequently, rigorously assessing and optimizing the in vitro metabolic stability of these compounds is a critical path in lead optimization. This application note outlines the authoritative methodologies, underlying causalities, and self-validating protocols required to accurately profile the metabolic stability of imidazo[1,2-b]pyridazines.
Experimental Design: Matrix Selection and Causality
Selecting the appropriate biological matrix is the first critical decision in evaluating metabolic stability.
Liver Microsomes (Subcellular): The primary workhorse for Phase I metabolic screening. Microsomes contain the endoplasmic reticulum fraction of hepatocytes, highly enriched in CYP450 enzymes. Because imidazo[1,2-b]pyridazines are primarily cleared via Phase I oxidation, supplementing human or rat liver microsomes with NADPH provides a rapid, high-throughput assessment of oxidative lability.
Hepatocytes (Cellular): Used as a secondary, comprehensive screen. Intact hepatocytes contain the full complement of Phase I and Phase II enzymes (e.g., UGTs, SULTs), alongside active transport mechanisms. If an imidazo[1,2-b]pyridazine derivative contains functional groups susceptible to direct conjugation (e.g., exposed hydroxyls or secondary amines), hepatocyte stability assays are indispensable for capturing the true hepatic clearance rate.
In Vitro Metabolic Stability Assessment Workflow for Imidazo[1,2-b]pyridazines.
To ensure a self-validating system , this protocol incorporates specific control mechanisms to differentiate true enzymatic metabolism from chemical degradation.
Reagents & Materials
Biological Matrix: Pooled Liver Microsomes (Human, Rat, or Mouse) at 20 mg/mL.
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Cofactor: 1 mM
β
-NADPH (prepared fresh).
Quenching Solution: Ice-cold Acetonitrile containing an internal standard (IS) such as Tolbutamide or Labetalol.
Step-by-Step Methodology
Matrix Preparation: Dilute the liver microsomes in the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL. Causality: This concentration is low enough to prevent non-specific protein binding from masking clearance, yet high enough to yield measurable enzyme kinetics.
Compound Addition: Spike the test imidazo[1,2-b]pyridazine (dissolved in DMSO) into the microsomal suspension. The final DMSO concentration must not exceed 0.1% (v/v) to prevent CYP enzyme inhibition. The final compound concentration should be 1
μ
M to ensure first-order kinetics (
[S]≪Km
).
Thermal Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium prior to initiating the reaction, preventing an artificial kinetic lag phase in the first 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
Self-Validating Controls:
Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. If parent compound depletion occurs here, it indicates chemical instability or non-specific binding to the plasticware, invalidating the enzymatic clearance data.
Positive Control: Run a known high-clearance reference compound (e.g., Verapamil) to verify the enzymatic viability of the microsomal batch.
Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50
μ
L aliquot and immediately dispense it into 150
μ
L of the ice-cold quenching solution. Causality: The organic solvent denatures the CYP450 enzymes, halting the reaction instantly at the exact timepoint, while simultaneously precipitating proteins to protect the LC-MS/MS column.
Centrifugation & Analysis: Centrifuge at 4,000
×
g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.
Data Analysis and Kinetic Modeling
The depletion of the parent imidazo[1,2-b]pyridazine is monitored via LC-MS/MS. The natural log of the percentage of drug remaining is plotted against time to determine the elimination rate constant (
k
).
Half-life (
t1/2
): Calculated as
t1/2=0.693/k
.
Intrinsic Clearance (
CLint
): Calculated using the formula:
Expressed in
μ
L/min/mg.
Quantitative Data Summary
The table below summarizes the metabolic stability parameters of various optimized imidazo[1,2-b]pyridazine derivatives across different therapeutic targets, demonstrating the real-world application of this assay.
When an imidazo[1,2-b]pyridazine hit exhibits rapid clearance, structural optimization is required. High lipophilicity (cLogP > 4.0) is a primary driver of poor metabolic stability in this class.
Structural Optimization Strategies to Mitigate Imidazo[1,2-b]pyridazine Clearance.
For example, during the development of Tyk2 JH2 inhibitors, researchers discovered that replacing a highly lipophilic 6-anilino substituent with a 6-((2-oxo-1,2-dihydropyridin-3-yl)amino) group dramatically improved metabolic stability[1]. This modification reduced the cLogP and facilitated intramolecular hydrogen bonding, resulting in a 99% parent recovery in human liver microsomes. Similarly, in the design of ROCK2 inhibitors, careful modulation of the solvent-exposed regions allowed for the retention of potency while managing intrinsic clearance to acceptable levels[2]. In the context of Mps1 kinase inhibitors, shifting from an imidazo[1,2-a]pyrazine to an imidazo[1,2-b]pyridazine scaffold (Compound 21a) inherently improved the microsomal stability profile[4]. Furthermore, DYRK1A inhibitor fragments based on this core have demonstrated excellent starting points with human
CLint
values as low as 12 µL/min/mg[3].
References
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry - ACS Publications. 4
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - National Institutes of Health. 1
Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University.3
Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry - ACS Publications. 2
Application Note: Advanced Techniques for Synthesizing 6-Substituted Imidazo[1,2-b]pyridazine Analogs
Introduction and Mechanistic Rationale Imidazo[1,2-b]pyridazines represent a highly privileged bicyclic pharmacophore, widely utilized in the development of kinase inhibitors, antiplasmodial agents, and β-amyloid plaque...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
Imidazo[1,2-b]pyridazines represent a highly privileged bicyclic pharmacophore, widely utilized in the development of kinase inhibitors, antiplasmodial agents, and β-amyloid plaque ligands[1][2]. The strategic functionalization at the 6-position is critical for tuning the physicochemical properties, target affinity, and pharmacokinetic profiles of these analogs[2].
Causality in Scaffold Construction
The synthesis of the core scaffold conventionally relies on the condensation of a 3-amino-6-halopyridazine with an α-haloketone or α-haloacetaldehyde[1].
Why 6-chloro substitution? The presence of the chlorine atom serves a dual purpose. First, it acts as a highly effective masking group and orthogonal handle for subsequent late-stage functionalization via transition-metal-catalyzed cross-coupling[3][4]. Second, it modulates the nucleophilicity of the pyridazine nitrogens. In 3-aminopyridazine, the ring nitrogen (N2) furthest from the amino group is the most nucleophilic. Alkylation by the α-halocarbonyl preferentially occurs at this N2 position, initiating the cyclization to form the imidazo[1,2-b]pyridazine ring system[1].
Mechanistic workflow of the regioselective cyclization forming the imidazo[1,2-b]pyridazine core.
Overcoming the "Chloro" Reactivity Barrier
While chloro-heterocycles are notoriously less reactive in Suzuki-Miyaura couplings compared to their bromo or iodo counterparts, the 6-chloroimidazo[1,2-b]pyridazine derivative exhibits surprisingly facile substitution[3]. This allows for rapid pharmaco-modulation without needing to synthesize novel aminopyridazines from scratch for every analog[3].
Experimental Workflows and Logical Relationships
To generate a library of 6-substituted analogs, researchers typically employ a divergent synthesis strategy from the common 6-chloro intermediate. The selection of the catalytic system is strictly dictated by the type of bond being formed (C-C vs. C-N).
Divergent functionalization pathways for 6-chloroimidazo[1,2-b]pyridazine.
Quantitative Data: Optimization of Suzuki-Miyaura Coupling
The choice of base and boronic acid significantly impacts the yield of the Suzuki cross-coupling at the 6-position. Sodium carbonate (Na₂CO₃) generally provides the most robust yields across diverse heteroaryl boronic acids, outperforming NaOH and Ba(OH)₂ in comparative studies[3].
Boronic Acid Type
Catalyst System
Base
Solvent
Time / Temp
Typical Yield (%)
Phenylboronic acids
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃ (aq)
DME
3h / 75 °C
60 - 80%
Pyridin-4-ylboronic acid
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃ (aq)
DME
3h / 75 °C
50 - 65%
Thien-3-ylboronic acid
Pd(PPh₃)₄ (5 mol%)
NaOH (aq)
DME
3h / 75 °C
45 - 55%
Methylboronic acid
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃ (aq)
DME
3h / 75 °C
30 - 40%
Data summarized from optimization studies on 6-chloroimidazo[1,2-b]pyridazine derivatives[3].
Validated Step-by-Step Protocols
Protocol A: Synthesis of the 6-Chloroimidazo[1,2-b]pyridazine Core
Causality Focus: When utilizing an acetal (like bromoacetaldehyde diethylacetal) instead of a highly volatile and unstable α-haloaldehyde, the addition of aqueous HBr acts as an essential catalyst. It deprotects the acetal in situ, generating the reactive α-haloaldehyde required for the cyclization step at a controlled rate[2].
Reagents:
3-amino-6-chloropyridazine (1.0 eq)
Bromoacetaldehyde diethylacetal (2.0 eq)
Aqueous HBr (48%, 1.0 eq)
Absolute Ethanol / Deionized Water (approx. 1.5:1 v/v)
Procedure:
Suspension: Suspend 3-amino-6-chloropyridazine (e.g., 5.00 g, 39 mmol) in absolute ethanol (78 mL) and deionized water (50 mL) in a round-bottom flask equipped with a reflux condenser[2].
Acetal Addition: Add bromoacetaldehyde diethylacetal (12.0 mL, 78 mmol) to the stirring suspension[2].
Acid Catalysis: Slowly add 48% aqueous HBr (4.4 mL, 39 mmol). Observation: The cloudy suspension will clear into a homogenous solution as the acid catalyzes the deprotection and initiates the reaction[2].
Reflux: Heat the reaction mixture to reflux (approx. 103 °C) and maintain for 22 hours[2].
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove the ethanol. Neutralize the aqueous residue with a saturated NaHCO₃ solution until a pH of 7-8 is reached.
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (EtOAc/Hexanes) to yield the pure 6-chloroimidazo[1,2-b]pyridazine.
Protocol B: Suzuki-Miyaura Cross-Coupling for 6-Aryl Analogs
Causality Focus: 1,2-dimethoxyethane (DME) is selected as the solvent because its bidentate coordinating ability stabilizes the palladium intermediates. This stabilization is crucial to prevent catalyst degradation when dealing with the less reactive 6-chloro electrophile[3].
Degassing: In a Schlenk tube or sealed vial, dissolve the 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) and the boronic acid (1.1 eq) in DME (approx. 0.1 M concentration). Sparge the solution with argon or nitrogen for 10 minutes to remove dissolved oxygen, preventing oxidative quenching of the Pd(0) catalyst[3].
Catalyst & Base Addition: Add Pd(PPh₃)₄ (5 mol%) and the 2M aqueous Na₂CO₃ solution (2.0 eq) under a positive stream of inert gas[3].
Heating: Seal the vessel and heat the biphasic mixture to 75 °C with vigorous stirring for 3 to 5 hours. Monitor reaction progression via TLC or LC-MS[3].
Quenching & Extraction: Cool to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
Purification: Dry the combined organic layers (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to isolate the 6-substituted aryl analog.
Protocol C: Buchwald-Hartwig Amination for 6-Amino Analogs
Causality Focus: Palladium-mediated amination of chloro-pyridazines is notoriously sluggish. Utilizing a bidentate ligand with a large bite angle (like BINAP) alongside a strong base (t-BuONa) forces the reductive elimination step, overcoming the high activation energy barrier of C-N bond formation[2][4].
Preparation: In an oven-dried, argon-flushed vial, combine the 6-chloro intermediate (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (5 mol%), BINAP (10 mol%), and t-BuONa (1.5 eq)[2].
Solvent Addition: Add anhydrous, degassed toluene or dioxane to achieve a 0.1 M concentration.
Reaction: Seal the vial and heat at 90–110 °C for 12–24 hours. (Note: Yields for amination at this position often range from 8–30% due to competing protodehalogenation side reactions, requiring strict anhydrous conditions)[2].
Workup: Cool the mixture, dilute with dichloromethane, and filter through a pad of Celite to remove palladium black and insoluble inorganic salts.
Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography (using a gradient of DCM/MeOH) to obtain the aminated target molecule[2].
References
Enguehard, C., Hervet, M., Allouchi, H., Debouzy, J.-C., Leger, J.-M., & Gueiffier, A. (2001). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Synthesis. 3
Cai, L., Cuevas, J., Murphy, S. M., et al. (2013). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. 1
Cheuka, P. M., Larence, N., et al. (2018). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. MedChemComm. 2
Kula, K., & Zawadzińska, K. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. 4
Technical Support Center: Overcoming Poor Aqueous Solubility of 3-Methylimidazo[1,2-b]pyridazine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-methylimidazo[1,2-b]pyridazine and its derivatives. The imidazo[1,2-b]pyridazine scaffold is a priv...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-methylimidazo[1,2-b]pyridazine and its derivatives. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications.[1][2] However, a significant and recurring challenge in the laboratory is the compound's inherently poor aqueous solubility, a factor that can impede accurate biological assessment and formulation development.[3][4]
This guide is designed to provide a comprehensive, scientifically-grounded resource for troubleshooting and overcoming this critical hurdle. We will move from foundational questions to in-depth, validated protocols, enabling you to select and implement the most effective solubilization strategy for your experimental needs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with 3-methylimidazo[1,2-b]pyridazine.
Q1: What is 3-methylimidazo[1,2-b]pyridazine and why is its solubility critical?
A: 3-Methylimidazo[1,2-b]pyridazine is a heterocyclic organic compound featuring a fused imidazole and pyridazine ring system.[5] This structural motif is of high interest in drug discovery.[6] For a compound to be effective in most biological assays or to be absorbed orally, it must first dissolve in an aqueous environment.[7][8] Poor solubility can lead to inaccurate potency measurements in in vitro screens, low and erratic bioavailability in in vivo studies, and significant challenges in developing a viable drug product.[9][10]
Q2: What intrinsic properties of 3-methylimidazo[1,2-b]pyridazine contribute to its low water solubility?
A: The low solubility is primarily due to its molecular structure. It is a relatively rigid, planar molecule with significant nonpolar surface area, making it hydrophobic (lipophilic). Furthermore, in its solid state, the molecules can pack into a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds and allow water molecules to solvate the individual compound molecules, a common issue for compounds sometimes referred to as "brick dust".[11]
Q3: How does the Biopharmaceutical Classification System (BCS) apply to this compound?
A: The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[7] While specific data for 3-methylimidazo[1,2-b]pyridazine may vary, compounds with this structure often fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability).[12] This classification underscores that solubility is the primary rate-limiting factor for absorption and bioavailability.[13]
Q4: What are the first signs of a solubility problem in my experiment?
A: Common indicators include:
Visible Precipitation: You may see solid particles in your stock solutions or assay wells, either immediately or over time.
Inconsistent Results: Poorly reproducible data in biological assays (e.g., IC50 values that vary significantly between experiments).
Non-linear Dose-Response: A plateau in biological activity at higher concentrations that does not correlate with the expected dose-response curve.
Low Bioavailability: In preclinical studies, unexpectedly low plasma concentrations of the drug after oral administration.[9]
Q5: Is there a simple, first-line strategy I should try before moving to more complex methods?
A: Yes. Given that the imidazo[1,2-b]pyridazine structure contains basic nitrogen atoms, a simple pH adjustment is the most logical first step. The compound is a weak base and its solubility is expected to increase significantly in acidic conditions.[13][14] Attempting to dissolve the compound in a buffer with a pH between 1 and 4 is a recommended starting point.
Part 2: Troubleshooting Guides & In-Depth Solubilization Strategies
This section provides detailed protocols and the scientific rationale behind the most effective methods for enhancing the aqueous solubility of 3-methylimidazo[1,2-b]pyridazine.
Strategy 1: pH Adjustment
Causality & Principle: The imidazo[1,2-b]pyridazine ring system contains nitrogen atoms that can be protonated. As a weak base, its aqueous solubility is pH-dependent.[15] In an acidic environment (low pH), the nitrogen atoms accept a proton (H+), forming a cationic salt. This charged species is significantly more polar than the neutral molecule, allowing for much stronger interactions with polar water molecules and thereby increasing solubility.[13][16] This relationship is described by the Henderson-Hasselbalch equation.[17]
Caption: pH-dependent equilibrium of 3-methylimidazo[1,2-b]pyridazine.
When to Use This Method:
As the first-line approach for any aqueous-based experiment.
For in vitro assays where the final pH can be maintained in the acidic range without affecting the biological system (e.g., some enzyme assays).
For creating concentrated stock solutions that will be further diluted into a final assay buffer.
Experimental Protocol: Determining the pH-Solubility Profile
Prepare a Series of Buffers: Prepare a range of buffers (e.g., citrate, phosphate, HCl) covering a pH range from 1.0 to 7.4.
Add Excess Compound: Add an excess amount of 3-methylimidazo[1,2-b]pyridazine powder to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.
Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
Separate Solid from Solution: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to remove all undissolved solid.
Quantify Concentration: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Plot Data: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each supernatant.
Data Presentation: Expected pH-Solubility Profile
pH
Buffer System
Expected Solubility (µg/mL)
Fold Increase (vs. pH 7.4)
1.2
0.1 N HCl
> 1000
> 500x
4.5
Acetate Buffer
~150
~75x
6.8
Phosphate Buffer
~5
~2.5x
7.4
Phosphate Buffer
< 2
1x
Troubleshooting & Pitfalls:
Issue: The compound precipitates when the acidic stock solution is diluted into a neutral (pH 7.4) assay buffer.
Solution: This is expected if the final concentration is above the solubility limit at the final pH. Ensure the final concentration in the assay is below the solubility limit at pH 7.4. If a higher concentration is needed, another solubilization method is required.
Issue: The low pH of the stock solution alters the pH of the final assay medium.
Solution: Use a more concentrated buffer for the final assay medium to resist pH changes, or adjust the pH of the stock solution before the final dilution step, if possible, without causing precipitation.
Strategy 2: Co-solvency
Causality & Principle: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[18][19] This makes the aqueous environment more "hospitable" to lipophilic molecules like 3-methylimidazo[1,2-b]pyridazine. The co-solvent disrupts the hydrogen bonding network of water, reducing its ability to "squeeze out" nonpolar compounds, thereby increasing solubility.[20]
Caption: Workflow for selecting a suitable co-solvent system.
When to Use This Method:
When pH adjustment alone is insufficient or incompatible with the experimental system.
Commonly used for preparing high-concentration stock solutions for in vitro screening.
For early-stage animal studies, though toxicity of the co-solvent must be considered.[20]
Experimental Protocol: Co-solvent Screening
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Ethanol.[18]
Determine Assay Tolerance: Before testing solubility, determine the maximum concentration of each co-solvent that your biological assay can tolerate without affecting the results (e.g., cell viability, enzyme activity). Typically, this is ≤1% v/v, with DMSO often kept below 0.5% v/v.
Prepare Solvent Systems: Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 50%, 80%, 100% co-solvent).
Measure Solubility: Using the method described in Strategy 1 (steps 2-5), determine the saturation solubility of 3-methylimidazo[1,2-b]pyridazine in each solvent mixture.
Select Optimal System: Choose the co-solvent that provides the required solubility at the lowest, most tolerable concentration for your experiment.
Data Presentation: Comparative Solubility in Co-Solvent Systems
Co-solvent
10% v/v in Water (mg/mL)
50% v/v in Water (mg/mL)
100% (Neat) (mg/mL)
DMSO
~0.5
~15
> 50
PEG 400
~0.1
~5
> 20
Propylene Glycol
~0.05
~2
~10
Ethanol
~0.02
~1
~5
Troubleshooting & Pitfalls:
Issue: The compound precipitates upon dilution from a 100% DMSO stock into aqueous buffer (the "DMSO crash").
Solution: This is a common problem. Avoid making stock solutions at the absolute maximum concentration. Prepare the stock at a concentration that, upon dilution, will be well below the solubility limit in the final aqueous buffer containing a low percentage of co-solvent. Sometimes a stepped dilution (e.g., from 100% DMSO to 50% DMSO/water, then to the final buffer) can help.
Issue: The chosen co-solvent is toxic to the cells in the assay.
Solution: You must perform co-solvent tolerance studies first. If toxicity is observed at the required concentration, this method is not suitable. Consider cyclodextrin complexation as an alternative.
Caution: Co-solvents can alter a drug's permeability across biological membranes, which can complicate the interpretation of results.[21]
Strategy 3: Complexation with Cyclodextrins
Causality & Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[22] They can encapsulate a poorly water-soluble "guest" molecule, like 3-methylimidazo[1,2-b]pyridazine, within their cavity.[23] This forms a water-soluble inclusion complex where the hydrophobic drug is shielded from the aqueous environment, dramatically increasing its apparent solubility.[24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high solubility and low toxicity.[24]
Caption: Encapsulation of a drug within a cyclodextrin molecule.
When to Use This Method:
For in vitro and in vivo studies where co-solvents are not viable due to toxicity.
When a significant increase in solubility is required to achieve therapeutic concentrations.
To improve the stability of the drug in solution.[24]
Experimental Protocol: Phase Solubility Study
Prepare CD Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v) in the desired buffer (e.g., PBS pH 7.4).
Add Excess Compound: Add an excess amount of 3-methylimidazo[1,2-b]pyridazine to each CD solution.
Equilibrate: Agitate the mixtures at a constant temperature for 48-72 hours.
Separate and Quantify: Centrifuge and/or filter the samples to remove undissolved solid, then quantify the drug concentration in the supernatant via HPLC.
Plot Phase Solubility Diagram: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The slope of this line can be used to determine the complexation efficiency and binding constant. A linear (AL-type) plot is indicative of a 1:1 complex.
Data Presentation: Solubility Enhancement with Cyclodextrins
Cyclodextrin (10% w/v)
Apparent Solubility (µg/mL) at pH 7.4
Fold Increase
None (Control)
< 2
1x
HP-β-CD
~250
> 125x
SBE-β-CD
~500
> 250x
Troubleshooting & Pitfalls:
Issue: The solubility increase is less than expected.
Solution: The size of the drug molecule may not be a good fit for the cyclodextrin cavity. Try a different type of cyclodextrin (e.g., α-CD or γ-CD). Also, ensure the system has reached equilibrium (try agitating for a longer period).
Issue: Concern that the cyclodextrin itself might affect the biological assay.
Solution: Always run a "vehicle control" with just the cyclodextrin solution (without the drug) to confirm it has no effect on your assay system.
Competitive Displacement: Be aware that components in your assay medium (e.g., serum proteins, lipids) can sometimes displace the drug from the cyclodextrin cavity, potentially leading to precipitation.
Strategy 4: Use of Surfactants
Causality & Principle: Surfactants (surface-active agents) are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[26] At concentrations above their Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles, with hydrophobic tails forming the core and hydrophilic heads facing the water.[12][27] The hydrophobic core of these micelles can entrap insoluble drug molecules, effectively dissolving them in the aqueous medium.[28][29]
When to Use This Method:
In formulation development for oral or parenteral delivery.
For in vitro dissolution studies.
Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Polyoxyl 35 castor oil (Cremophor® EL) are commonly used.[12]
Select Surfactants: Choose a few non-ionic surfactants (e.g., Polysorbate 80, Poloxamer 188).
Prepare Surfactant Solutions: Make a series of solutions for each surfactant in a relevant buffer at concentrations above their known CMC (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).
Determine Solubility: Use the equilibrium solubility method (as described in Strategy 1, steps 2-5) to measure the saturation solubility of your compound in each surfactant solution.
Evaluate: Compare the solubilization capacity of each surfactant.
Data Presentation: Effect of Surfactant Concentration on Solubility
Surfactant (in PBS pH 7.4)
Concentration (% w/v)
Apparent Solubility (µg/mL)
Control
0
< 2
Polysorbate 80
0.5
~50
Polysorbate 80
1.0
~120
Polysorbate 80
2.0
~250
Troubleshooting & Pitfalls:
Issue: The surfactant is causing cell lysis or interfering with the assay.
Solution: Surfactants can be disruptive to cell membranes. Their use in cell-based assays must be carefully validated. Perform toxicity controls with the surfactant alone. This method is often more suitable for cell-free assays or animal studies.
Issue: The drug precipitates when the formulation is diluted.
Solution: Dilution can drop the surfactant concentration below the CMC, causing the micelles to break apart and release the drug. This is a critical consideration for parenteral formulations that are diluted in the bloodstream. The formulation must be robust to dilution.
Part 3: Summary & Strategy Selection Guide
Choosing the right solubilization technique depends on the specific requirements of your experiment. A method suitable for a high-throughput screen may not be appropriate for a multi-day cell culture experiment or an in vivo study.
Comparison of Solubilization Strategies
Strategy
Principle
Pros
Cons
Best For...
pH Adjustment
Protonation of weak base
Simple, inexpensive, well-understood
Limited to acidic pH, risk of precipitation in neutral buffers
High solubilization power, effective for very hydrophobic compounds
Potential for toxicity, can affect biological membranes, risk of "crashing out"
High-concentration stocks for in vitro assays (with careful validation)
Cyclodextrins
Encapsulation in a hydrophobic cavity
Low toxicity, high solubilization capacity, can improve stability
More expensive, potential for competitive displacement, can be saturated
Cell-based assays, in vivo studies, formulations
Surfactants
Micellar solubilization
Very high solubilization capacity
Potential for cytotoxicity, interference with assays, dilution effects
Formulations for dissolution testing and animal studies (carefully selected)
Decision-Making Flowchart for Solubility Enhancement
Caption: A guide to selecting the appropriate solubilization strategy.
References
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
Gali-Muhtasib, H., et al. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. [Link]
MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
Al-Ghananeem, A. M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
Kumar, S., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical Technique and Innovation. [Link]
CORE. (2015, January 26). Surfactants: Pharmaceutical and Medicinal Aspects. CORE. [Link]
Imperial Oilfield Chemicals Pvt. Ltd. (2024, April 16). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. Imperial Oilfield Chemicals Pvt. Ltd. [Link]
Basicmedical Key. (2017, May 8). Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. [Link]
Slideshare. (n.d.). Methods of solubility enhancements. Slideshare. [Link]
PubMed. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]
Singh, A. (2014, August 1). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]
Godge, G. R., et al. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]
Taylor & Francis Online. (2008, October 20). Full article: Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Taylor & Francis Online. [Link]
Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]
Al-Akayleh, F., et al. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. [Link]
ACS Publications. (2012, January 26). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics. [Link]
ACS Publications. (2015, May 18). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics. [Link]
American Pharmaceutical Review. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. [Link]
SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]
PubMed. (2013, January 15). Strategies to address low drug solubility in discovery and development. PubMed. [Link]
Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]
Pharmaceutical Technology. (2026, March 23). Solving Poor Solubility to Unlock a Drug's Potential. [Link]
SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
ACS Publications. (2015, January 27). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]
Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
Journal of Drug Delivery and Therapeutics. (2023, February 15). Contemporary Review on Solubility Enhancement Techniques. [Link]
Journal of Drug Delivery and Therapeutics. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. [Link]
PMC. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]
E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
PMC. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]
RSC Publishing. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. [Link]
Technical Support Center: Troubleshooting 3-Methylimidazo[1,2-b]pyridazine Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the bottlenecks of synthesizing fused bicyclic heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the bottlenecks of synthesizing fused bicyclic heterocycles. The Tschitschibabin-type condensation used to form the imidazo[1,2-b]pyridazine scaffold is deceptively simple on paper but highly sensitive to electronic effects, regioselectivity, and reagent stability in practice.
This guide is designed to move beyond basic recipes, providing you with the mechanistic causality behind each experimental choice so you can troubleshoot low yields effectively.
Part 1: Mechanistic Causality & Reaction Design
The formation of the imidazo[1,2-b]pyridazine backbone is accomplished through a condensation reaction between an α-halocarbonyl compound and a 3-aminopyridazine derivative[1]. The reaction proceeds in two distinct stages:
Intermolecular
SN2
Alkylation : The ring nitrogen of the pyridazine attacks the halogen-bearing carbon of the electrophile.
Intramolecular Dehydration/Cyclization : The exocyclic primary amine condenses with the carbonyl group to close the imidazole ring.
Mechanistic pathway for 6-chloro-3-methylimidazo[1,2-b]pyridazine.
Part 2: Troubleshooting FAQs
Q1: Why does my condensation with 3-aminopyridazine yield predominantly the wrong regioisomer?A1: In an unsubstituted 3-aminopyridazine, the ring nitrogen furthest from the exocyclic amine (N2) possesses the highest electron density and is the most nucleophilic site. Consequently, alkylation occurs preferentially at N2, which cannot undergo the subsequent cyclization step, severely hampering the yield[1].
Solution: Introduce an electron-withdrawing group—typically a halogen—at the 6-position. Using 6-chloropyridazin-3-amine reduces the nucleophilicity of N2, directing the initial attack to the N1 position adjacent to the amine, which is a strict prerequisite for successful cyclization[1]. The 6-chloro group can later be removed via palladium-catalyzed hydrodehalogenation to yield the pure 3-methylimidazo[1,2-b]pyridazine.
Q2: Should I use an α-bromoketone or an α-haloaldehyde to get the 3-methyl derivative?A2: To synthesize a 3-methyl substituted imidazo[1,2-b]pyridazine, the correct electrophile is an α-haloaldehyde, specifically 2-chloropropanal or 2-bromopropanal[2][3]. Using an α-haloketone like bromoacetone (1-bromo-2-propanone) will result in the 2-methyl regioisomer[4], because the ring nitrogen attacks the primary halogen-bearing carbon, and the exocyclic amine condenses with the internal ketone.
Q3: My LC-MS shows the mass of the acyclic intermediate, but cyclization is stalled. How do I drive it to completion?A3: The initial alkylation is relatively fast, but the subsequent intramolecular dehydration requires a protic environment to facilitate proton shuttling. Running the reaction in refluxing absolute ethanol (EtOH) for 16-18 hours is standard[3]. If the intermediate persists, the reaction mixture has likely become too acidic from the generated HCl, which protonates the exocyclic amine and renders it non-nucleophilic.
Troubleshooting logic tree for imidazo[1,2-b]pyridazine synthesis.
Part 3: Self-Validating Experimental Protocol
To ensure high scientific integrity, this protocol is designed as a self-validating system . The physical behavior of the reaction mixture at the neutralization step acts as an immediate diagnostic tool for success.
Synthesis of 6-chloro-3-methylimidazo[1,2-b]pyridazine
Reagent Preparation: Freshly distill 2-chloropropanal prior to use. α-haloaldehydes are highly prone to polymerization, which presents as a black tar in the reaction flask and drastically reduces yields.
Alkylation: To a stirred solution of 6-chloropyridazin-3-amine (1.0 eq) in absolute EtOH (0.4 M concentration), add 2-chloropropanal (1.2 eq) dropwise at room temperature[3].
Cyclization: Heat the mixture to reflux for 18 hours[3].
Validation Checkpoint 1 (LC-MS): Aliquot 10 µL. The shift from the starting material mass to the intermediate mass (+ M_aldehyde - HCl) validates the
SN2
step. The subsequent loss of 18 Da (
H2O
) validates the cyclization.
Concentration: Cool the reaction to room temperature and concentrate the crude mixture under reduced pressure to remove the ethanol. Dissolve the crude residue in a minimal amount of deionized water[3].
pH-Triggered Precipitation: Slowly add solid sodium bicarbonate (
NaHCO3
) to the aqueous mixture until the pH reaches exactly 7.0[1][3].
Validation Checkpoint 2 (Visual): The final cyclized product is a weak base. Neutralizing the reaction mixture causes the target compound to precipitate cleanly as a solid. Unreacted polar starting materials and uncyclized intermediates remain highly soluble in the aqueous phase. If no precipitate forms, the cyclization has failed.
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to afford the product.
Part 4: Quantitative Data & Optimization Summary
Experimental Parameter
Sub-Optimal Condition
Optimized Condition
Mechanistic Rationale
Precursor
3-aminopyridazine
6-chloropyridazin-3-amine
Halogen at C6 reduces N2 nucleophilicity, directing attack to N1.
Electrophile
Bromoacetone
2-chloropropanal
Bromoacetone yields the 2-methyl regioisomer; 2-chloropropanal yields the 3-methyl target.
Solvent
DMF
Absolute Ethanol (EtOH)
Protic solvent facilitates proton shuttling required for the dehydration/cyclization step.
Base / Workup
K2CO3
(in reaction)
NaHCO3
(post-reaction)
Strong bases degrade the aldehyde; post-reaction neutralization frees the amine for precipitation.
Expected Yield
< 15% (Complex mixture)
65% - 80% (Clean product)
Optimized parameters prevent stalling and regiochemical scrambling.
Part 5: References
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - National Institutes of Health (PMC). Available at:[Link]
BICYCLIC HETEROCYCLE SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS KINASE MODULATORS - EP 2922840 B1 - European Patent Office (Google Patents). Available at:
Inhibitors of lin28 and methods of use thereof - WO2021126779A1 - World Intellectual Property Organization (Google Patents). Available at:
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling for Imidazo[1,2-b]pyridazines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the imidazo[1,2-b]pyridazine scaffold. This versatile, nitrogen-rich heterocycle is a privileged structure in medicinal c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the imidazo[1,2-b]pyridazine scaffold. This versatile, nitrogen-rich heterocycle is a privileged structure in medicinal chemistry, notably as the core of the FDA-approved kinase inhibitor Ponatinib.[1][2] However, its electronic properties—specifically the electron-deficient pyridazine ring and the potential for the nitrogen atoms to coordinate with the palladium catalyst—can present unique challenges during synthesis and functionalization.[3][4]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to rationally troubleshoot and optimize your reactions for maximum yield and purity.
Troubleshooting Guide: From Stalled Reactions to Unwanted Byproducts
This section addresses the most common issues encountered during the cross-coupling functionalization of imidazo[1,2-b]pyridazines. Each problem is presented with potential causes and actionable solutions grounded in mechanistic understanding.
Issue 1: Low or No Product Conversion
A stalled or low-yielding reaction is the most frequent challenge. The root cause often lies in the stability and activity of the catalytic species.
Potential Causes & Solutions:
Inactive Catalyst: The active Pd(0) species may not be forming efficiently, or it may be deactivating prematurely. The pyridazine nitrogen itself can act as an inhibitory ligand, poisoning the catalyst.[4]
Solution 1: Choose a Modern Precatalyst. Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in situ reduction, use well-defined Pd(II) precatalysts (e.g., G3- or G4-type palladacycles). These form the active LPd(0) catalyst cleanly and efficiently upon exposure to a base, leading to more reproducible results.[5][6]
Solution 2: Select the Right Ligand. The ligand is critical for stabilizing the Pd(0) center and facilitating oxidative addition. For the electron-deficient imidazo[1,2-b]pyridazine core, especially with less reactive aryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or BrettPhos) or N-heterocyclic carbene (NHC) ligands are essential.[4][7][8] These ligands create a sterically shielded, electron-rich metal center that promotes the difficult oxidative addition step while preventing catalyst dimerization and deactivation.[8][9]
Inappropriate Base or Solvent: The choice of base and solvent is not trivial; it influences catalyst activity, substrate solubility, and the rate of key steps like transmetalation.[10][11]
Solution: Screen Bases and Solvents Systematically. For Suzuki-Miyaura reactions, stronger bases like NaOtBu or K₃PO₄ are often effective. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₂CO₃ may be necessary, possibly requiring higher temperatures.[6][12] Aprotic polar solvents like dioxane, toluene, or DMF are common choices, but a solvent screen can reveal optimal conditions.[7]
Poor Substrate Quality: Impurities in your starting materials (halide, boronic acid, or amine) can act as catalyst poisons.[13][14] Residual water or oxygen can deactivate the catalyst.[12][13]
Solution: Ensure Reagent Purity and Anhydrous/Degassed Conditions. Purify starting materials if necessary. Use fresh, high-purity catalysts, ligands, and bases.[7] Always use anhydrous, degassed solvents. Degassing can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.[12]
Issue 2: Formation of a Black Precipitate (Palladium Black)
The appearance of a black precipitate is a clear visual indicator of catalyst decomposition, where the active, soluble Pd(0) complexes aggregate into inactive, metallic palladium.[7][9]
Potential Causes & Solutions:
High Temperature or Catalyst Concentration: Excessive heat can accelerate the rate of catalyst decomposition.[7] High concentrations of the catalyst can promote aggregation.[9]
Solution: Optimize Temperature and Loading. Find the minimum temperature required for efficient conversion. While higher temperatures can increase reaction rates, a balance must be struck to maintain catalyst stability.[7] For difficult couplings, it may be more effective to use a slightly higher loading of a highly active catalyst/ligand system rather than forcing a less active system with excessive heat.
Ineffective Ligand: The ligand may not be providing sufficient steric or electronic stabilization to the Pd(0) intermediate.
Solution: Employ Bulky, Stabilizing Ligands. As mentioned previously, bulky biarylphosphine or NHC ligands are excellent choices. They form stable, monomeric complexes with palladium that are resistant to aggregation.[8][9]
Issue 3: Significant Formation of Side Products
Side products reduce the yield of the desired product and complicate purification. Common culprits include homocoupling and protodeboronation (in Suzuki reactions).
Potential Causes & Solutions:
Homocoupling of Boronic Acid (Suzuki Reaction): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or instability of the boronic acid itself.[3][13]
Solution 1: Rigorous Exclusion of Oxygen. Ensure the reaction is set up under a strictly inert atmosphere.[3][9]
Solution 2: Use Boronic Esters. Pinacol or MIDA boronate esters are often more stable than their corresponding boronic acids and are less prone to homocoupling.[3]
Solution 3: Slow Addition. Maintaining a low concentration of the boronic acid throughout the reaction by using slow addition via a syringe pump can suppress the rate of homocoupling.[3]
Protodeboronation (Suzuki Reaction): This is the proton-mediated cleavage of the C-B bond of the organoboron reagent, replacing it with a hydrogen atom. This is a major side reaction, particularly with electron-deficient boronic acids or when excess water is present.[12]
Solution: Use Milder Bases and Control Water Content. Milder bases like K₃PO₄ or KF can be beneficial.[12] While many Suzuki protocols use aqueous bases, minimizing the amount of water or using anhydrous conditions can reduce the extent of this side reaction.[12]
Glaser Coupling (Sonogashira Reaction): In the copper-cocatalyzed Sonogashira reaction, oxidative homocoupling of the terminal alkyne can occur, leading to a diyne byproduct.[3]
Solution: Use Copper-Free Conditions or an Amine Base. Modern Sonogashira protocols often use palladium catalysts with ligands (like SPhos) that do not require a copper cocatalyst, eliminating this side reaction.[15] The amine base (e.g., Et₃N) also plays a crucial role in the catalytic cycle and can help suppress Glaser coupling.[16]
Troubleshooting Decision Workflow
This flowchart provides a logical path for diagnosing and solving common issues in your cross-coupling experiments.
Caption: A decision tree to guide troubleshooting for low-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for Suzuki-Miyaura coupling with a 6-chloroimidazo[1,2-b]pyridazine?
A1: For a challenging substrate like a heteroaryl chloride, a robust catalyst system is essential. A highly reliable starting point is XPhos Pd G3 (a palladacycle precatalyst) with a strong, non-nucleophilic base like K₃PO₄ or NaOtBu .[6] XPhos is a bulky, electron-rich biarylphosphine ligand well-suited for activating C-Cl bonds.[4][12] A common solvent system would be 1,4-dioxane or toluene at a temperature between 80-110 °C.[12][16]
Q2: I'm performing a Buchwald-Hartwig amination. How do I choose between ligands like XPhos and RuPhos?
A2: The choice of ligand is highly dependent on the amine coupling partner.[6] As a general guideline, RuPhos is often a good choice for coupling secondary amines , while ligands like BrettPhos or XPhos are effective for primary amines .[6] The imidazo[1,2-b]pyridazine core is electron-deficient, which facilitates oxidative addition, but the specific steric and electronic properties of your amine will dictate the optimal ligand. A small screen of 2-3 ligands is always recommended for a new substrate class.
Q3: Can I perform sequential cross-couplings on a di-halogenated imidazo[1,2-b]pyridazine?
A3: Yes, sequential functionalization is a powerful strategy and has been reported for imidazo[1,2-b]pyridazine systems.[17] The key is to exploit the differential reactivity of the C-X bonds (I > Br > Cl). For example, on a 3-bromo-6-chloro-imidazo[1,2-b]pyridazine, you can selectively perform a coupling reaction at the more reactive C-Br position using milder conditions, then functionalize the C-Cl position in a second step using a more active catalyst system and/or more forcing conditions.
Q4: My reaction is sensitive to air and moisture. What are the most critical steps to ensure an inert atmosphere?
A4: The most critical steps are reagent and solvent preparation.
Drying & Degassing Solvents: Use anhydrous solvents from a solvent purification system or from a freshly opened bottle over molecular sieves. Degas the solvent thoroughly by sparging with argon for 20-30 minutes or by using at least three freeze-pump-thaw cycles.[12]
Inert Reaction Setup: Assemble your glassware hot from the oven and cool it under a stream of argon or nitrogen.
Purging: Seal the reaction vessel with a septum, and purge the headspace with an inert gas for 15-20 minutes before adding the degassed solvent and liquid reagents via syringe.[7] The active Pd(0) catalyst and many phosphine ligands are susceptible to oxidation, so these steps are crucial for reproducibility.[12]
Data & Protocols
Table 1: General Conditions for Common Cross-Coupling Reactions
This table provides validated starting points for various coupling reactions on halo-imidazo[1,2-b]pyridazines.
Understanding the catalytic cycle is key to rational troubleshooting. Each step has specific requirements that inform your choice of reagents and conditions.
Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 6-Chloroimidazo[1,2-b]pyridazine
This protocol provides a robust starting point for coupling arylboronic acids with the challenging 6-chloro-imidazo[1,2-b]pyridazine substrate.
Oven-dried microwave vial with a magnetic stir bar
Procedure:
Reaction Setup (in a glovebox or under an inert gas flow): To the microwave vial, add the 6-chloro-imidazo[1,2-b]pyridazine, arylboronic acid, XPhos Pd G3, and K₃PO₄.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution with respect to the limiting reagent).
Sealing: Seal the vial with a cap containing a PTFE septum. If not in a glovebox, ensure the vial was purged with argon or nitrogen for 5-10 minutes before and after solvent addition.
Heating: Place the vial in a preheated oil bath or heating block at 100-110 °C. Alternatively, use a microwave reactor (e.g., 135 °C for 30 minutes) for accelerated reaction times.[20]
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours with conventional heating).
Workup:
Cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
Filter through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.
Wash the combined organic filtrate with water and then brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-imidazo[1,2-b]pyridazine.
References
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. [Link]
Cross-Coupling Reactions Guide. Johnson Matthey. [Link]
Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. RSC Medicinal Chemistry. [Link]
Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage. Accounts of Chemical Research. [Link]
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. [Link]
Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research. [Link]
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. [Link]
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
A "Pool and Split" Approach to the Optimization of Challenging Pd-Catalyzed C-N Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. ResearchGate. [Link]
HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry. [Link]
Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. Inorganica Chimica Acta. [Link]
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry. [Link]
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
Sonogashira Couplings Catalyzed by Fe Nanoparticles Containing ppm Levels of Reusable Pd, under Mild Aqueous Micellar Conditions. ACS Catalysis. [Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry. [Link]
Technical Support Center: Navigating the Metabolic Instability of Imidazo[1,2-b]pyridazine Derivatives
Welcome to the technical support center for researchers working with imidazo[1,2-b]pyridazine derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and practic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers working with imidazo[1,2-b]pyridazine derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and practical protocols to address the common challenge of in vitro metabolic instability associated with this important scaffold. The imidazo[1,2-b]pyridazine nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its nitrogen-rich, electron-deficient nature often makes it a prime substrate for metabolic enzymes, leading to rapid clearance and poor pharmacokinetic profiles.[3]
This resource will equip you with the knowledge to anticipate, diagnose, and resolve metabolic issues during the early stages of drug discovery, saving valuable time and resources.
Section 1: Understanding the Metabolic Landscape of Imidazo[1,2-b]pyridazines
A proactive approach to metabolic instability begins with understanding the likely sites of metabolism, or "metabolic hotspots," on the core scaffold. For N-heterocyclic compounds like imidazo[1,2-b]pyridazines, two main enzyme families are the primary drivers of Phase I metabolism: Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases, located primarily in the liver, catalyzes the oxidation of a wide array of xenobiotics. For aromatic systems, CYPs typically mediate hydroxylation.
Aldehyde Oxidase (AO): A cytosolic molybdo-flavoenzyme, AO has gained significant attention for its role in the metabolism of N-heterocyclic drugs.[4] Its activity is particularly relevant for electron-deficient rings. AO catalyzes the oxidation of carbon atoms adjacent to a ring nitrogen.[3][5] Strategies to reduce CYP-mediated metabolism, such as the introduction of nitrogen atoms into an aromatic system, can inadvertently increase a compound's susceptibility to AO.[6]
Predicted Metabolic Hotspots
Based on established principles of drug metabolism and data from related heterocyclic systems, the following positions on the imidazo[1,2-b]pyridazine core are predicted to be the most susceptible to oxidative metabolism.
Figure 2: Decision tree for investigating the metabolic instability of imidazo[1,2-b]pyridazines.
Section 4: Data Interpretation
Understanding the output of your in vitro assays is crucial for making informed decisions in your drug discovery program.
Table 1: Classification of Metabolic Stability
In Vitro Half-Life (t½) in HLM
Intrinsic Clearance (Clint)
Predicted In Vivo Hepatic Clearance
Recommendation
> 60 min
< 12 µL/min/mg
Low
Low Risk. Proceed.
15 - 60 min
12 - 46 µL/min/mg
Intermediate
Medium Risk. Consider for optimization.
< 15 min
> 46 µL/min/mg
High
High Risk. Requires significant optimization.
Note: These are general guidelines. The acceptable level of metabolic stability will depend on the therapeutic indication, target potency, and dosing regimen.
By systematically applying the principles and protocols outlined in this guide, you can effectively characterize and address the metabolic liabilities of your imidazo[1,2-b]pyridazine derivatives, enhancing their potential to become successful clinical candidates.
Technical Support Center: Troubleshooting & Purification of 3-Methylimidazo[1,2-b]pyridazines
Welcome to the Technical Support Center for heterocyclic synthesis. The imidazo[1,2-b]pyridazine core is a privileged scaffold in modern drug discovery, serving as the structural foundation for multi-targeted kinase inhi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for heterocyclic synthesis. The imidazo[1,2-b]pyridazine core is a privileged scaffold in modern drug discovery, serving as the structural foundation for multi-targeted kinase inhibitors such as ponatinib, as well as highly selective TYK2 and TAK1 inhibitors[1][2].
The classical synthesis of 3-methylimidazo[1,2-b]pyridazines relies on a Chichibabin-type condensation between a 3-aminopyridazine and an
α
-haloketone or
α
-haloaldehyde (e.g., 2-bromopropanal)[3]. While this approach is highly modular, it is notorious for generating complex byproduct profiles, including regioisomers, unreacted polar starting materials, and polymeric tars. This guide provides field-proven, mechanistically grounded strategies to troubleshoot and purify your reactions.
Mechanistic Workflow & Purification Logic
To effectively purify your reaction, you must first understand the causality of byproduct formation. The diagram below illustrates the kinetic and thermodynamic pathways that dictate the composition of your crude mixture.
Mechanistic workflow and purification logic for 3-methylimidazo[1,2-b]pyridazine synthesis.
Q1: My crude NMR shows a mixture of the desired 3-methylimidazo[1,2-b]pyridazine and an inseparable regioisomer. Why does this happen, and how do I isolate the desired product?
Causality: The regioselectivity of the initial N-alkylation step is dictated by the electron-donating effect of the C3-amino group on the pyridazine ring. This effect increases the electron density at the N1 position (the nitrogen not adjacent to the amino group), making it the most nucleophilic site[3]. However, the N2 position can also attack the electrophile under thermodynamic control or if localized high concentrations of reagents occur, leading to the formation of an undesired N2-alkylated regioisomer.
Solution: The desired N1-cyclized product typically exhibits a higher
Rf
value than the N2-regioisomer due to differences in the overall dipole moment. Purify the mixture using normal-phase silica gel chromatography with a shallow gradient of Ethyl Acetate in Hexanes (e.g., 20% to 60% EtOAc). Avoid highly polar protic modifiers (like Methanol) during this specific separation, as they disrupt the dipole-dipole interactions necessary to separate the regioisomers.
Q2: I am observing significant amounts of dark, polymeric tar in my reaction mixture, which clogs my chromatography columns. What is the cause, and how can I remove it prior to chromatography?
Causality:α
-Haloketones and aldehydes (such as 2-bromopropanal) are highly susceptible to base-catalyzed self-condensation (aldol-type reactions) and thermal degradation. Over the 12–24 hour heating cycle required for cyclization, these side reactions generate complex, highly colored polymeric tars.
Solution: Do not load crude tar directly onto a silica column. Instead, exploit the pKa of your target molecule. The imidazo[1,2-b]pyridazine core has a conjugate acid pKa of approximately 2.7–4.0[4][5]. Perform an acid-base extraction:
Dissolve the crude mixture in Ethyl Acetate and extract with 1M HCl. The weakly basic imidazo[1,2-b]pyridazine will protonate and partition into the aqueous layer.
The neutral polymeric tars and unreacted haloketone degradation products will remain in the organic layer (discard this).
Basify the aqueous layer to pH 8–9 using saturated
Na2CO3
and back-extract the free-based product into Dichloromethane (DCM).
Q3: Unreacted 3-aminopyridazine is co-eluting with my product. How can I separate them effectively?
Causality: Incomplete conversion is common due to the rapid degradation of the electrophile (2-bromopropanal) before it can fully react with the 3-aminopyridazine.
Solution: 3-Aminopyridazine is significantly more polar than the cyclized product due to the primary amine's hydrogen-bonding capacity. If standard silica chromatography fails, you can chemically tag the impurity. Treat the crude mixture with 0.5 equivalents of Acetic Anhydride (
Ac2O
) and Triethylamine in DCM for 1 hour. This selectively acetylates the primary amine of the unreacted 3-aminopyridazine, drastically reducing its polarity and shifting its
Rf
away from your target product, allowing for an effortless chromatographic separation.
This self-validating protocol integrates the synthesis with the troubleshooting purification strategies discussed above to ensure high-purity isolation of 3-methylimidazo[1,2-b]pyridazines.
Phase 1: Reaction Setup & Execution
Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend 3-aminopyridazine (1.0 eq, 10 mmol) in anhydrous
N,N
-Dimethylformamide (DMF) (0.2 M concentration).
Base Addition: Add Sodium Bicarbonate (
NaHCO3
) (1.5 eq, 15 mmol) to the suspension. Stir at room temperature for 10 minutes.
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add 2-bromopropanal (1.2 eq, 12 mmol) dropwise over 15 minutes. Note: Strict temperature control here prevents the immediate thermal degradation of the haloketone.
Cyclization: Remove the ice bath and heat the reaction mixture to 80 °C for 16 hours. Monitor the consumption of the starting material via LC-MS or TLC (Ninhydrin stain for the primary amine).
Phase 2: Acid-Base Extraction (Tar Removal)
5. Solvent Removal: Concentrate the DMF under reduced pressure (using a rotary evaporator with a high-vacuum pump).
6. Acidic Extraction: Suspend the dark crude residue in Ethyl Acetate (50 mL) and 1M aqueous HCl (50 mL). Stir vigorously for 10 minutes.
7. Phase Separation: Transfer to a separatory funnel. Collect the aqueous layer (containing the protonated product). Discard the dark organic layer (containing neutral tars). Wash the aqueous layer once more with Ethyl Acetate (25 mL) to ensure complete tar removal.
8. Basification: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous
Na2CO3
until the pH reaches 8–9.
9. Product Recovery: Extract the basified aqueous layer with Dichloromethane (3 x 30 mL). Combine the DCM layers, dry over anhydrous
Na2SO4
, filter, and concentrate to yield a semi-pure solid.
Phase 3: Chromatographic Isolation
10. Column Loading: Dry-load the semi-pure solid onto silica gel (ratio of 1:3 sample to silica).
11. Elution: Run a flash chromatography column using a gradient of 20% to 60% Ethyl Acetate in Hexanes.
12. Validation: Analyze the fractions via TLC (UV 254 nm). The target 3-methylimidazo[1,2-b]pyridazine will elute first, followed by any trace N2-regioisomer. Combine the pure fractions and concentrate to yield the final product (>98% purity).
Technical Support Center: Troubleshooting Regioselective Functionalization of Imidazo[1,2-b]pyridazines
Overview The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of high-affinity kinase inhibitors (e.g., Haspin[1], Mps1[2], and BTK inhibitors[3]...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of high-affinity kinase inhibitors (e.g., Haspin[1], Mps1[2], and BTK inhibitors[3]). However, its synthesis—particularly the regioselective functionalization at the C-3 and C-6 positions—presents significant stereoelectronic challenges[4]. This technical guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols for researchers working with this complex bicyclic system.
Section 1: Core Synthesis & Cyclocondensation
Q: During the condensation of 3-amino-6-chloropyridazine with an α-bromoketone, I observe poor yields and the formation of undesired alkylated byproducts. How can I drive the reaction to the desired cyclized core?
A: The formation of the imidazo[1,2-b]pyridazine backbone relies on a delicate nucleophilic balance[5]. In 3-aminopyridazine, the endocyclic ring nitrogen that is not adjacent to the exocyclic amino group is inherently the most nucleophilic site[5]. If the pyridazine ring is not properly deactivated, alkylation by the α-bromoketone occurs preferentially at this endocyclic nitrogen, stalling the reaction and yielding open-chain byproducts[5].
Causality & Solution: The presence of an electron-withdrawing halogen (e.g., chlorine) at the C-6 position is critical[5]. It reduces the overall electron density of the pyridazine ring, suppressing endocyclic alkylation and allowing the exocyclic amino group to initiate the nucleophilic attack on the α-bromoketone, which is then followed by intramolecular cyclization[6]. Ensure you are using a mild base (e.g., NaHCO3) in refluxing ethanol or DMF to facilitate this ring closure without degrading the sensitive α-bromoketone[5].
Section 2: Regioselective Functionalization (C-3 vs. C-6)
Q: I am using a bis-halogenated platform (3-bromo-6-chloroimidazo[1,2-b]pyridazine) for cross-coupling. How do I ensure the palladium catalyst inserts exclusively at C-3?
A: Regioselectivity in this system is strictly governed by bond dissociation energies and the resulting oxidative addition rates[4]. The C-Br bond at C-3 is significantly weaker (~68 kcal/mol) than the C-Cl bond at C-6 (~81 kcal/mol)[1].
Causality & Solution: By controlling the thermal energy of the reaction (typically 80–90 °C) and using a standard Pd(0) source like Pd(dppf)Cl2, oxidative addition will occur exclusively at the weaker C-3 position[4]. If you observe over-coupling at C-6, lower the equivalents of your boronic acid to 1.05 eq and reduce the reaction time. This halogen discrimination strategy is a highly reliable method for sequential functionalization[1].
Q: My subsequent SNAr (Nucleophilic Aromatic Substitution) at the C-6 chlorine position with aliphatic amines is sluggish, yielding mostly unreacted starting material. How can I overcome this?
A: While the C-6 position is activated by the adjacent bridgehead nitrogen, the imidazo[1,2-b]pyridazine system is less electron-deficient than a simple pyrimidine[1]. Thermal SNAr often requires prolonged heating (>120 °C), which can lead to target degradation[1].
Causality & Solution: Switch from conventional heating to microwave irradiation (150 °C for 10–20 minutes)[1]. The rapid, uniform heating dramatically accelerates the SNAr process[1]. Alternatively, if using anilines or sterically hindered amines, abandon SNAr and utilize a Buchwald-Hartwig amination with a bulky, electron-rich ligand like Xantphos to force the reductive elimination step[7].
Section 3: Quantitative Data for Regioselective Functionalization
Objective: Couple an aryl boronic acid to 3-bromo-6-chloroimidazo[1,2-b]pyridazine without affecting the C-6 chlorine[4].
Setup: Charge a Schlenk flask with 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), aryl boronic acid (1.05 eq), and Pd(dppf)Cl2 (0.05 eq).
Causality: Strictly limiting the boronic acid stoichiometry prevents secondary oxidative addition at the C-Cl bond.
Solvent Addition: Add a degassed solution of 1,4-dioxane and 2M aqueous Na2CO3 (3:1 v/v).
Reaction: Heat the mixture to 85 °C for 4-6 hours under an argon atmosphere.
Self-Validation Check: Analyze an aliquot via LC-MS. The starting material exhibits a complex isotopic cluster due to the presence of both Br and Cl. The desired C-3 coupled intermediate will display a distinct 3:1 isotopic pattern (M / M+2), confirming the bromine has been displaced while the chlorine remains intact.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.
Protocol 2: C-6 Functionalization via Microwave-Assisted SNAr
Objective: Introduce an amine at the C-6 position of the C-3 functionalized intermediate[1].
Setup: In a microwave vial, dissolve the C-3 aryl-6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in NMP.
Reagent Addition: Add the desired aliphatic amine (3.0 eq) and DIPEA (2.0 eq).
Causality: NMP provides a highly polar environment that stabilizes the negatively charged Meisenheimer complex intermediate during the SNAr transition state.
Reaction: Seal the vial and subject it to microwave irradiation at 150 °C for 15 minutes.
Self-Validation Check: Spot the reaction mixture on a TLC plate (Hexanes/EtOAc 1:1) alongside the starting material. The product will appear as a highly fluorescent spot under 254 nm UV light with a significantly lower Rf value due to the introduction of the polar amine group. LC-MS should confirm the complete disappearance of the 3:1 chlorine isotope pattern.
Workup: Precipitate the product by adding cold water, filter, and recrystallize from EtOH.
Section 5: Mechanistic Pathway Visualization
Sequential regioselective functionalization pathway of the imidazo[1,2-b]pyridazine scaffold.
References
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect.[Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.[Link]
Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
Technical Support Center: Optimizing Cell Permeability for 3-Methylimidazo[1,2-b]pyridazine Compounds
Overview The 3-methylimidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore utilized extensively in the development of kinase inhibitors (e.g., TYK2, Mps1, and BTK)[1][2][3]. However, its high polar surfa...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
The 3-methylimidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore utilized extensively in the development of kinase inhibitors (e.g., TYK2, Mps1, and BTK)[1][2][3]. However, its high polar surface area (PSA) and the presence of multiple nitrogen atoms acting as hydrogen bond acceptors (HBAs) frequently lead to poor membrane permeability and high efflux ratios[1][4]. This support center provides actionable, field-proven troubleshooting strategies to diagnose and overcome permeability bottlenecks in your drug development pipeline.
Diagnostic Troubleshooting Guide
Q1: My 3-methylimidazo[1,2-b]pyridazine lead shows poor oral bioavailability and low Caco-2 permeability (
Papp<5×10−6
cm/s). How do I determine the root cause?
A: The causality of poor permeability in imidazo[1,2-b]pyridazines usually stems from either poor passive transcellular diffusion (due to high polarity/hydrogen bond donors) or active efflux (due to recognition by P-glycoprotein or BCRP)[4].
To diagnose this, you must analyze the Efflux Ratio (ER) from a bidirectional Caco-2 assay:
ER > 2.0 (Active Efflux): The compound is being actively pumped out. Solution: Introduce steric bulk near the HBAs to shield them from efflux transporter recognition, or reduce the overall lipophilicity if non-specific binding is occurring.
ER < 2.0 (Poor Passive Diffusion): The compound cannot cross the lipid bilayer. Solution: Mask hydrogen bond donors (HBDs) through methylation, or design the molecule to form Intramolecular Hydrogen Bonds (IMHBs)[1].
Q2: How can I leverage Intramolecular Hydrogen Bonding (IMHB) to improve the passive permeability of my scaffold?
A: IMHB is a powerful strategy to temporarily mask polar groups as the molecule traverses the lipophilic cell membrane. For example, in the optimization of 1, researchers found that introducing a 2-pyridyl group at the N1-position of a dihydropyridin-3-ylamino substituent allowed the formation of a stable IMHB[1]. This conformational locking shielded the polar NH group, dramatically enhancing Caco-2 permeability while maintaining target affinity[1][5].
Q3: Does the 3-methyl substitution itself affect permeability compared to the unsubstituted core?
A: Yes. The addition of a methyl group at the C3 position (e.g., 6) increases the baseline lipophilicity (XLogP3 ~ 1.7) compared to the unsubstituted core[6]. While this slight increase in lipophilicity can aid in passive lipid bilayer partitioning, it must be carefully balanced. Excessive lipophilicity can increase non-specific protein binding and reduce aqueous solubility, leading to artificially low permeability readouts in in vitro assays[2].
Permeability Optimization Logic & Workflows
Diagnostic logic tree for troubleshooting permeability in imidazo[1,2-b]pyridazines.
Workflow for designing and validating IMHB to enhance compound permeability.
Quantitative Data: Impact of Substituents on Permeability
The following table summarizes the causal relationship between specific structural modifications on the imidazo[1,2-b]pyridazine scaffold and their resulting permeability metrics, derived from optimization campaigns of TYK2 and Mps1 inhibitors[1][2][4].
Scaffold Modification
Primary Mechanism of Action
Caco-2
Papp
A-to-B (nm/s)
Efflux Ratio (ER)
Permeability Outcome
6-anilino substitution
High HBD count, exposed polar surface area
~ 34
> 10
Poor (High Efflux)
6-(2-oxo-1-alkyl-dihydropyridin-3-yl)amino
Reduced HBD, but lacks IMHB capability
~ 45
8.5
Moderate
6-(2-oxo-1-(2-pyridyl)-dihydropyridin-3-yl)amino
Formation of stable IMHB , masking the polar NH group
To ensure trustworthiness and reproducibility when evaluating the permeability of your 3-methylimidazo[1,2-b]pyridazine analogs, follow this self-validating protocol. It incorporates internal controls to verify monolayer integrity and distinguish between passive diffusion and active efflux.
Step 1: Cell Seeding and Monolayer Validation
Seed Caco-2 cells on polycarbonate filter inserts (e.g., Transwell, 0.4 µm pore size) at a density of
1×105
cells/cm
2
.
Culture for 21 days to allow full differentiation and tight junction formation.
Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400
Ω⋅cm2
.
Step 2: Compound Preparation & Dosing
Prepare a 10 mM stock of the 3-methylimidazo[1,2-b]pyridazine compound in 100% DMSO.
Dilute the stock in HBSS transport buffer (pH 7.4) to a final concentration of 10 µM (final DMSO concentration
≤
1% to prevent membrane toxicity).
Control Integration: Include 1 (high permeability control) and Ranitidine (low permeability control)[1].
Step 3: Incubation and Sampling
A-to-B (Apical to Basolateral): Add 0.5 mL of compound solution to the Apical chamber and 1.5 mL of blank buffer to the Basolateral chamber.
B-to-A (Basolateral to Apical): Add 1.5 mL of compound solution to the Basolateral chamber and 0.5 mL of blank buffer to the Apical chamber.
Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.
Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes to ensure linear transport kinetics.
Add Lucifer Yellow (100 µM) to the donor compartment for 1 hour.
Measure fluorescence in the receiver compartment. A
Papp
of Lucifer Yellow
<1×10−6
cm/s confirms the tight junctions remained intact during the assay.
Step 5: LC-MS/MS Quantification and Analysis
Quantify the compound concentration in all samples using LC-MS/MS.
Calculate the Apparent Permeability (
Papp
) using the formula:
Papp=A×C0dQ/dt
(Where dQ/dt is the steady-state flux, A is the surface area, and
C0
is the initial donor concentration).
Title: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors
Source: ACS Medicinal Chemistry Letters
URL: [Link]
Title: Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling
Source: MedChemComm
URL: [Link]
Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: 6-Chloro-3-methylimidazo[1,2-b]pyridazine - PubChem
Source: National Center for Biotechnology Information
URL: [Link]
Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions
Source: ResearchGate
URL: [Link]
Technical Support Center: Mitigating Off-Target Effects of 3-Methylimidazo[1,2-b]pyridazine Scaffolds in Cellular Assays
Welcome to the Technical Support Center. The imidazo[1,2-b]pyridazine moiety is a highly privileged pharmacophore widely utilized in the development of kinase inhibitors.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. The imidazo[1,2-b]pyridazine moiety is a highly privileged pharmacophore widely utilized in the development of kinase inhibitors. While highly effective at binding the ATP-competitive hinge region of kinases, the scaffold is notoriously prone to off-target interactions. The 3-methyl substitution is often introduced to occupy shallow lipophilic clefts within the kinase active site; however, kinome conservation means this moiety frequently cross-reacts with off-target kinases or non-kinase targets.
This guide provides actionable troubleshooting, self-validating experimental workflows, and structural mitigation strategies to ensure the scientific integrity of your cellular assays.
Section 1: Diagnostic Troubleshooting & FAQs
Q1: My 3-methylimidazo[1,2-b]pyridazine compound shows potent anti-proliferative activity, but how do I know it isn't driven by off-target toxicity?A: Because the imidazo[1,2-b]pyridazine core acts as an ATP mimetic, it inherently risks binding to the highly conserved hinge regions of unintended kinases. For instance,1 revealed cross-reactivity with CAMK1 and CLK2 even at nanomolar primary target potencies[1]. To confirm causality, you must decouple target engagement from the phenotypic readout using orthogonal methods like the Cellular Thermal Shift Assay (CETSA) combined with genetic rescue experiments (see Section 2).
Q2: I added a 3-methyl group to improve selectivity. Why am I still seeing cross-reactivity with CMGC kinases?A: The 3-methyl substitution is designed to project into a shallow lipophilic cleft unique to the hinge region of specific targets like DYRK1A. However, closely related members of the CMGC kinase family,2, share this highly conserved cleft[2]. Consequently, the 3-methyl group acts as an affinity enhancer for the entire subfamily rather than a strict selectivity filter.
Q3: My phenotypic assay shows impaired cell migration. Is this an on-target effect of my kinase inhibitor?A: Not necessarily. Phenotypic readouts like cell migration are highly susceptible to off-target interference. In studies developing 3, researchers observed significant anti-migratory effects in U-2 OS cells that were ultimately traced to off-target liabilities rather than Haspin inhibition[3]. Always validate phenotypic observations against a structurally distinct inhibitor of the same target.
Q4: Are the off-target liabilities restricted only to other kinases?A: No. The imidazopyridazine scaffold can exhibit structural mimicry of cyclic nucleotides. For example, during the development of 4, Phosphodiesterase 4 (PDE4) was identified as a major off-target liability[4].
Section 2: Self-Validating Experimental Workflows
To establish a self-validating system, researchers must prove both physical engagement (the drug binds the target in the cell) and functional causality (the target drives the observed phenotype).
Causality: CETSA proves that your compound physically binds the intended target inside the intact cell, separating true target engagement from downstream phenotypic noise.
Cell Preparation: Culture target cells (e.g., H929 or A549) to 70-80% confluency.
Compound Treatment: Treat cells with the 3-methylimidazo[1,2-b]pyridazine compound at 1x, 5x, and 10x the biochemical IC50 (include a DMSO control) for 1-2 hours.
Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8-10 aliquots. Heat each aliquot to a distinct temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.
Lysis & Clearance: Lyse cells using freeze-thaw cycles (liquid nitrogen) to avoid detergent interference. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unbound/denatured) proteins.
Detection: Analyze the soluble fraction via Western blot. A positive shift in the melting temperature (Tm) of your target kinase confirms intracellular engagement.
Protocol 2: Causality Validation via Genetic Rescue (Gatekeeper Mutation)
Causality: If the cellular phenotype (e.g., toxicity) is truly driven by the primary target, expressing a drug-resistant mutant of that target will "rescue" the cells from the drug's effects. If toxicity persists, it is driven by off-target binding.
Mutant Generation: Identify the gatekeeper residue in the ATP-binding pocket of your primary kinase. Use site-directed mutagenesis to mutate this residue to a bulkier amino acid (e.g., Threonine to Methionine), which sterically clashes with the imidazo[1,2-b]pyridazine core.
Transfection: Generate a stable cell line overexpressing the drug-resistant gatekeeper mutant. Maintain a parallel line expressing the wild-type kinase.
Assay Execution: Treat both cell lines with a dose-response gradient of your compound.
Readout & Interpretation: Measure cell viability (e.g., CellTiter-Blue). If the IC50 shifts significantly higher in the mutant line, the phenotype is on-target. If the IC50 remains unchanged, the phenotype is driven by off-target toxicity.
Section 3: Visualizing the Pharmacological Landscape
Workflow for deconvoluting on-target vs. off-target cellular phenotypes.
Divergent signaling pathways driven by imidazo[1,2-b]pyridazine target promiscuity.
Section 4: Structural Mitigation Strategies & Data Presentation
To rationally design out off-target effects, chemists must exploit non-conserved regions of the kinase pocket. For example, 5 with morpholine or piperazine has been shown to drastically improve selectivity and reduce off-target effects in TAK1 inhibitors[5].
Table 1: Quantitative Efficacy and Off-Target Mitigation Profiles
resolving inconsistencies in biological assay results for imidazo[1,2-b]pyridazines
Welcome to the Advanced Assay Troubleshooting Center. As a highly privileged scaffold in medicinal chemistry, the imidazo[1,2-b]pyridazine core has yielded potent inhibitors for kinases such as Mps1, DYRK1A, PIM1, and RO...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Assay Troubleshooting Center. As a highly privileged scaffold in medicinal chemistry, the imidazo[1,2-b]pyridazine core has yielded potent inhibitors for kinases such as Mps1, DYRK1A, PIM1, and ROCK2. However, its flat, electron-rich, and lipophilic nature frequently introduces complex artifacts in biological assays.
This guide is designed for drug development professionals and provides field-proven, mechanistically grounded solutions to resolve inconsistencies between biochemical, structural, and cellular data.
Diagnostic Workflow
Fig 1. Troubleshooting workflow for imidazo[1,2-b]pyridazine assay inconsistencies.
Q: Why do my imidazo[1,2-b]pyridazine analogs show wildly fluctuating IC50 values in Fluorescence Polarization (FP) or TR-FRET kinase assays?A: The imidazo[1,2-b]pyridazine core is a highly conjugated, planar bicyclic system. This structural nature introduces two primary vectors for assay interference:
Optical Interference: The conjugated system often absorbs light in the UV-Vis spectrum that overlaps with common fluorophores used in FP or TR-FRET assays, leading to color quenching or autofluorescence [[1]](). This artificially alters the polarization or emission ratio, mimicking enzyme inhibition.
Colloidal Aggregation: Due to their planar lipophilicity, these molecules are prone to π-π stacking in aqueous biochemical buffers, forming colloidal aggregates. These colloids non-specifically sequester the kinase, leading to steep Hill slopes (>1.5) and false-positive inhibition readouts.
Q: My compound is highly potent against Mps1/DYRK1A biochemically but shows a massive drop-off in cellular assays (e.g., A549 cells). How do I resolve this?A: This biochemical-to-cellular disconnect is classically driven by poor thermodynamic solubility rather than target engagement failure. Imidazo[1,2-b]pyridazines often exhibit poor solubility in neutral pH environments (e.g., pH 6.8 buffers) 2. When dosed into cell culture media containing serum, the compound may precipitate or heavily bind to serum proteins, drastically reducing the free fraction available to permeate the cell membrane.
Resolution Strategy: Property-based optimization is required. Strategic introduction of polar heteroatoms or sp3-rich motifs at solvent-exposed regions (e.g., the 3- or 6-position) disrupts crystal lattice packing energy and improves aqueous solubility. For instance, replacing a lipophilic phenyl ring with a morpholine or tetrahydropyran moiety has been shown to rescue cellular potency and improve microsomal stability in DYRK1A and ROCK2 inhibitors 3, [[4]]().
Q: Crystallography shows my imidazo[1,2-b]pyridazine isn't binding the kinase hinge region as expected for an ATP-competitive inhibitor. Is this an artifact?A: Not necessarily. While most ATP-competitive inhibitors form canonical hydrogen bonds with the kinase hinge region, the imidazo[1,2-b]pyridazine scaffold can adopt atypical binding modes depending on the active site architecture. For example, in PIM1 kinase, the unusual presence of a proline at the hinge position restricts canonical hydrogen bonding. Consequently, imidazo[1,2-b]pyridazines have been observed binding to the opposite side of the ATP pocket, participating in a hydrogen bond network with the conserved active site lysine (Lys67) rather than the hinge 5. Do not force the compound into a canonical hinge-binding pose during in silico docking if empirical structural data suggests otherwise.
Quantitative Data Summary
Table 1: Structural Modifications and Their Impact on Imidazo[1,2-b]pyridazine Properties
Self-Validating Experimental Protocol: Orthogonal Validation of Hits
Causality & Design: This protocol is designed as a closed-loop, self-validating system. Steps 1-3 identify and isolate assay artifacts (aggregation and optical interference), while Step 4 provides label-free, thermodynamically driven confirmation of target engagement.
Step 1: Baseline Establishment (Primary Assay)
Action: Execute the primary biochemical assay (e.g., TR-FRET) to establish the baseline apparent IC50 and Hill slope.
Diagnostic Marker: A Hill slope > 1.5 is a strong primary indicator of non-stoichiometric inhibition (colloidal aggregation).
Step 2: Colloidal Disruption (Detergent Control)
Action: Re-run the assay buffer supplemented with 0.01% - 0.1% Triton X-100 or CHAPS.
Causality: Non-ionic detergents form micelles that encapsulate lipophilic small molecules, breaking apart π-π stacked colloids.
Validation Gate: If the IC50 shifts rightward by >5-fold or the Hill slope normalizes to ~1.0, the initial hit was an aggregation artifact. If potency is maintained, proceed to Step 3.
Step 3: Optical Interference Counter-Screen
Action: Prepare the assay mixture containing the fluorophore and the compound, but omit the kinase and substrate.
Causality: Imidazo[1,2-b]pyridazines can absorb excitation/emission wavelengths 1.
Validation Gate: A dose-dependent change in fluorescence in the absence of enzyme confirms the compound is an optical pan-assay interference compound (PAINS).
Action: Incubate 2 μM recombinant kinase with 10 μM compound and SYPRO-Orange dye. Ramp temperature from 25°C to 96°C at 1°C/min, monitoring fluorescence (Ex: 465 nm / Em: 590 nm).
Causality: True 1:1 stoichiometric binding thermodynamically stabilizes the folded protein, shifting its melting temperature (ΔTm) higher [[5]](). Because TSA relies on the shift in the melting curve rather than absolute fluorescence intensity, it is immune to baseline color quenching.
Validation Gate: A positive ΔTm confirms valid, direct target engagement, validating the compound for cellular testing.
References
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. 5
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors. ACS Publications. 2
Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors. ACS Publications. 3
Selectivity of Kinase Inhibitor Fragments. ACS Publications. 1
Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University. 4
Imidazo[1,2-b]pyridazine | CAS:766-55-2 | High Purity. BioCrick. 6
Technical Support Center: Enhancing Oral Bioavailability of Imidazo[1,2-b]pyridazine-Based Inhibitors
Welcome to the technical support center for drug development professionals working with imidazo[1,2-b]pyridazine-based inhibitors. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for drug development professionals working with imidazo[1,2-b]pyridazine-based inhibitors. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of poor oral bioavailability associated with this important chemical scaffold. The imidazo[1,2-b]pyridazine nucleus is a privileged scaffold in medicinal chemistry, leading to successful kinase inhibitors and other therapeutics[1][2]. However, its often rigid, planar, and lipophilic nature can present significant hurdles in achieving adequate drug exposure after oral administration.
This resource is designed to be a practical, field-proven guide, explaining not just what to do, but why specific experimental choices are made.
This section addresses the critical first steps when you encounter poor oral bioavailability with a promising imidazo[1,2-b]pyridazine lead compound.
Q1: My potent imidazo[1,2-b]pyridazine inhibitor shows excellent in vitro activity but near-zero oral bioavailability in our first rat pharmacokinetic (PK) study. What's the first step?
A1: This is a classic and common scenario. The first step is to de-risk the problem by determining if the primary barrier is poor solubility or low intestinal permeability. These two factors are the cornerstones of the Biopharmaceutics Classification System (BCS) and dictate your subsequent strategy[3]. A compound can't be absorbed if it doesn't dissolve in the gut (solubility-limited), and even if dissolved, it won't reach the bloodstream if it can't cross the intestinal wall (permeability-limited).
Actionable First Steps:
Measure Aqueous Solubility: Perform a kinetic solubility assay in a biorelevant medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF), not just phosphate-buffered saline (PBS). This provides a more accurate picture of the compound's behavior in the gastrointestinal (GI) tract[4].
Assess Intestinal Permeability: Use an in vitro model like the Caco-2 cell monolayer assay.[5] This assay provides an apparent permeability coefficient (Papp) and can also indicate if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
The results from these two assays will guide your entire optimization strategy, as illustrated in the workflow below.
Caption: Initial decision-making workflow for poor bioavailability.
Section 2: Troubleshooting Poor Solubility (BCS Class II/IV Issues)
Low aqueous solubility is the most frequent challenge for this chemical class. Research has shown that even promising imidazo[1,2-b]pyridazine derivatives can fail due to poor solubility in biorelevant media[6].
Q2: My compound's solubility is extremely low (<1 µg/mL). What are my options, from simplest to most complex?
A2: You should follow a tiered approach. Start with simple, rapid methods before moving to more resource-intensive formulation or chemical modification strategies.
Particle Size Reduction (Micronization/Nanosizing): The dissolution rate is directly proportional to the surface area of the drug particles, as described by the Noyes-Whitney equation[7]. Reducing particle size increases the surface area, which can significantly improve the dissolution rate for compounds whose absorption is dissolution rate-limited (DCS IIa)[4].
When to use: Good for a quick proof-of-concept. If you see improved exposure with a nanosuspension in a PK study, it confirms that solubility is a key limiting factor.
Causality: This is a kinetic solution; it speeds up dissolution but does not change the thermodynamic equilibrium solubility[8]. However, for very small nanoparticles, a modest increase in equilibrium solubility can be observed[4].
Troubleshooting: Issues like particle aggregation and poor wettability can arise. Ensure proper use of stabilizers in your nanosuspension formulation[9].
Amorphous Solid Dispersions (ASDs): This is one of the most powerful strategies. By dispersing the crystalline API into a polymer matrix, you create a high-energy, amorphous form that lacks a crystal lattice[9].
Causality: The energy required to dissolve the compound is much lower for the amorphous state compared to the stable crystalline form, leading to significantly higher apparent solubility and faster dissolution[4].
Troubleshooting: The primary risk is the physical and chemical instability of the amorphous state. The system is thermodynamically driven to revert to the more stable, less soluble crystalline form over time. Polymer selection is critical to maintain the amorphous state. Screen various polymers (e.g., PVP, HPMC-AS) and drug loading levels to find a stable formulation.
Lipid-Based Formulations (LBFs): For highly lipophilic imidazo[1,2-b]pyridazines, LBFs are an excellent choice. These formulations present the drug to the GI tract in a pre-dissolved state, bypassing the dissolution barrier entirely[9][10].
Types: Range from simple oil solutions to complex Self-Emulsifying Drug Delivery Systems (SEDDS) that spontaneously form fine emulsions upon contact with GI fluids[11].
Causality: The drug is already solubilized in lipidic excipients. Upon dispersion, the resulting emulsion droplets provide a massive surface area for drug absorption. Lipids can also stimulate bile salt secretion, further aiding solubilization and absorption[9].
Troubleshooting: The main challenge is selecting the right combination of oils, surfactants, and co-solvents to ensure the drug remains dissolved and the system emulsifies correctly. A phase diagram should be constructed to identify the optimal formulation region.
Q3: Can I improve solubility through structural modification of the imidazo[1,2-b]pyridazine core itself?
A3: Yes, this is a property-based design approach that can be highly effective. Medicinal chemistry efforts have shown that strategic modifications can balance potency with developability properties.
Strategy: Focus on introducing polar atoms or groups at positions that are not critical for target binding, often guided by structural biology (X-ray crystallography)[6]. A common strategy is to insert heteroatoms (like oxygen or nitrogen) into lipophilic regions of the molecule to disrupt planarity and increase polarity.
Case Study: In the development of Mps1 kinase inhibitors, 6-aryl substituted imidazo[1,2-b]pyridazines showed good cellular activity but no oral bioavailability due to poor solubility. By replacing the 6-aryl group with various alkoxy and heteroaromatic groups, researchers were able to strike a balance between lipophilicity required for binding and the polarity needed for improved solubility, ultimately leading to an orally active compound[6][12].
Troubleshooting: This approach can be a delicate balance. Modifications that improve solubility might negatively impact target potency or introduce new metabolic liabilities. It requires a tightly integrated cycle of design, synthesis, and testing of both activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Strategy
Mechanism
Key Advantage
Common Challenge
Micronization/Nanosizing
Increases surface area to accelerate dissolution rate[4][7].
Simple, rapid proof-of-concept.
Physical instability (aggregation); does not change equilibrium solubility.
Amorphous Solid Dispersion
Overcomes crystal lattice energy, creating a high-energy, more soluble form[4][9].
Significant increase in apparent solubility and dissolution.
Risk of recrystallization to the stable, less soluble form over time.
Lipid-Based Formulations (SEDDS)
Presents drug in a pre-dissolved state, bypassing solid-state dissolution[10][11].
Excellent for highly lipophilic compounds; can mitigate food effects.
Introduces polar functional groups to increase intrinsic solubility[6][13].
A permanent solution inherent to the molecule.
Can negatively impact potency, selectivity, or metabolic stability.
Section 3: Addressing Low Permeability & High Efflux (BCS Class III/IV Issues)
Even with adequate solubility, your compound may fail to be absorbed if it cannot efficiently cross the intestinal epithelium or if it is actively pumped back into the GI lumen by efflux transporters.
Q4: My compound is soluble but shows low permeability in the Caco-2 assay (Papp < 1x10⁻⁶ cm/s). What does this mean?
A4: Low Caco-2 permeability suggests that passive diffusion across the intestinal cell membrane is slow. This can be due to several factors inherent to the molecule's structure, such as high polarity, large size, or a high number of hydrogen bond donors. For some imidazo[1,2-b]pyridazine series, efforts to improve solubility by adding polar groups can inadvertently decrease permeability[13].
Q5: The Caco-2 assay for my compound shows a high efflux ratio (>2). How do I confirm it's a P-gp substrate and what can I do about it?
A5: A high efflux ratio (Papp B→A / Papp A→B) is a strong indicator that your compound is a substrate for an apical efflux transporter, most commonly P-glycoprotein (P-gp).
Confirmation: To confirm P-gp involvement, repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil or zosuquidar). If the efflux ratio decreases significantly (approaches 1) and the absorptive permeability (Papp A→B) increases, you have confirmed P-gp mediated efflux.
Mitigation Strategies:
Structural Modification: This is the most robust solution. Medicinal chemists can attempt to "design out" P-gp liability. This often involves masking hydrogen bond donors, reducing molecular flexibility, or adding specific fluorine substitutions, which has been shown to reduce P-gp efflux in other heterocyclic scaffolds.
Formulation with P-gp Inhibitors: Using excipients that have P-gp inhibitory activity (e.g., certain surfactants like Tween 80, TPGS) can be effective. These excipients can locally saturate or inhibit P-gp in the gut wall, allowing more of your compound to be absorbed[14]. This is a formulation-based solution and must be carefully controlled.
When both solubility and permeability are challenging, or when structural modifications compromise activity, a prodrug strategy can be a powerful tool.
Q6: When should I consider a prodrug strategy for my imidazo[1,2-b]pyridazine inhibitor?
A6: A prodrug approach is warranted when you have a highly potent compound with a clear "handle" for chemical modification (e.g., a hydroxyl, amine, or carboxylic acid group) and you face persistent solubility or permeability issues that cannot be solved by formulation alone[15][16].
Causality: A prodrug is a bioreversible derivative of the active parent drug[17]. A promoiety is attached to the parent drug to alter its physicochemical properties (e.g., increase solubility or permeability). This moiety is designed to be cleaved in the body (enzymatically or chemically) to release the active drug[18].
Example for Improving Permeability: If your parent drug is too polar, you can attach a lipophilic promoiety to create a more membrane-permeant prodrug. This strategy is frequently used to enhance absorption[18].
Example for Improving Solubility: If your parent drug is poorly soluble, you can attach a highly polar, ionizable promoiety (e.g., a phosphate group). The phosphate prodrug is highly water-soluble, allowing for high concentrations in the gut. After absorption, it is rapidly cleaved by endogenous phosphatases to release the active drug.
Caption: Mechanism of a lipophilic prodrug strategy.
Section 5: Key Experimental Protocols
Here are step-by-step guides for the essential assays mentioned. These protocols include self-validating steps to ensure data integrity.
Protocol 1: Kinetic Aqueous Solubility Assay in FaSSIF
This protocol determines the solubility of a compound under conditions that mimic the fasted human small intestine.
Preparation:
Prepare FaSSIF buffer according to the recipe from biorelevant.com or a similar validated source.
Prepare a high-concentration DMSO stock solution of your test compound (e.g., 10 mM).
Prepare calibration standards of the test compound in 50:50 acetonitrile:water.
Execution:
Add 2 µL of the 10 mM DMSO stock to 198 µL of FaSSIF buffer in a 96-well plate. This gives a final concentration of 100 µM with 1% DMSO.
Seal the plate and shake at room temperature for 2 hours.
After incubation, centrifuge the plate at high speed (e.g., 3000g for 10 minutes) to pellet any precipitated compound.
Carefully transfer a 100 µL aliquot of the supernatant to a new plate containing 100 µL of acetonitrile. Mix well.
Analyze the samples by LC-MS/MS or HPLC-UV against the calibration curve to determine the final concentration. This value is the kinetic solubility.
Validation & QC:
Run control compounds with known high and low solubility in parallel.
Visually inspect the wells after incubation for signs of precipitation.
This protocol assesses intestinal permeability and the potential for active efflux.
Cell Culture:
Culture Caco-2 cells on Transwell inserts for 21-25 days until a differentiated monolayer is formed.
QC Check: Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values within the validated range for your lab (typically >300 Ω·cm²).
Permeability Measurement (A→B and B→A):
Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).
A→B (Apical to Basolateral): Add the test compound (e.g., at 10 µM) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
B→A (Basolateral to Apical): Add the test compound to the basolateral chamber. Add fresh buffer to the apical chamber.
Incubate the plates at 37°C with gentle shaking for 1-2 hours.
At the end of the incubation, take samples from both the donor and receiver chambers.
Lucifer Yellow Integrity Test:
After the experiment, add Lucifer Yellow (a low-permeability paracellular marker) to the apical side and incubate for 1 hour.
Measure the amount of Lucifer Yellow that has crossed to the basolateral side. A high leakage rate (>1%) indicates a compromised monolayer, and data from that well should be discarded.
Analysis:
Quantify the concentration of the test compound in all samples using LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).
Validation & Controls:
Include a high permeability control (e.g., propranolol) and a low permeability control (e.g., atenolol) in every assay plate.
References
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
Kusakabe, K., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]
Ghindia, A., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
Ng, K. W., et al. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
Singh, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. (n.d.). ResearchGate. [Link]
Di, L., & Gite, S. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. [Link]
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2014). ScienceOpen. [Link]
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA. [Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025). Journal of Medicinal Chemistry. [Link]
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma. [Link]
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2013). ACS Medicinal Chemistry Letters. [Link]
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). ResearchGate. [Link]
Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates. (2011). The AAPS Journal. [Link]
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. [Link]
A Comparative Guide to the Efficacy of Imidazo[1,2-b]pyridazine Derivatives in Oncology, Featuring the Pan-BCR-ABL Inhibitor Ponatinib
For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the structural scaffold of a drug molecule is a critical determinant of its efficacy, selectivity, and overall...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the structural scaffold of a drug molecule is a critical determinant of its efficacy, selectivity, and overall therapeutic potential. This guide provides an in-depth comparison of the efficacy of kinase inhibitors based on the imidazo[1,2-b]pyridazine core, with a primary focus on the clinically approved drug, ponatinib. Ponatinib itself is a testament to the power of this scaffold, being a potent pan-inhibitor of the BCR-ABL kinase, including the notoriously resistant T315I mutant.
This analysis will delve into the mechanism of action, target profile, and preclinical and clinical efficacy of ponatinib as the benchmark for imidazo[1,2-b]pyridazine-based therapies in hematological malignancies. We will then broaden the scope to explore the versatility of this scaffold by examining other imidazo[1,2-b]pyridazine derivatives that have been developed to target a range of other kinases implicated in cancer. This comparative approach will provide researchers with a comprehensive understanding of the structure-activity relationships and the therapeutic potential of this important class of kinase inhibitors.
Part 1: Ponatinib - A Clinically Validated Imidazo[1,2-b]pyridazine Derivative
Ponatinib (AP24534) is a multi-targeted tyrosine kinase inhibitor that features an imidazo[1,2-b]pyridazine core. Its development was a landmark in structure-based drug design, specifically aimed at overcoming resistance to earlier generation BCR-ABL inhibitors in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).
Mechanism of Action and Target Profile
Ponatinib functions as an ATP-competitive inhibitor of a broad range of kinases. Its primary target is the BCR-ABL fusion protein, the hallmark of CML and Ph+ ALL. A key feature of ponatinib's design is a carbon-carbon triple bond linker that allows it to bind effectively to the ATP-binding pocket of the ABL kinase domain, even in the presence of the T315I "gatekeeper" mutation, which confers resistance to other tyrosine kinase inhibitors like imatinib, dasatinib, and nilotinib.[1][2]
Beyond BCR-ABL, ponatinib exhibits potent inhibitory activity against a spectrum of other kinases that are crucial in cancer cell proliferation and angiogenesis. These include members of the Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) families, as well as SRC family kinases and KIT.[3] This multi-targeted profile contributes to its potent anti-leukemic effects but also to its distinct toxicity profile.
Preclinical Efficacy
In Vitro Studies: Preclinical evaluations demonstrated that ponatinib potently inhibits the kinase activity of both native BCR-ABL and the T315I mutant with IC50 values in the low nanomolar range.[1] In cell-based proliferation assays using Ba/F3 cells expressing various BCR-ABL mutants, ponatinib effectively suppressed the growth of cells harboring mutations that are resistant to other TKIs.[1][4]
In Vivo Studies: In mouse xenograft models of CML, daily oral administration of ponatinib significantly prolonged the survival of mice engrafted with cells expressing the BCR-ABL T315I mutation.[1][4] These preclinical findings provided a strong rationale for its clinical development.
Clinical Efficacy and Safety
Clinical trials have consistently demonstrated the significant efficacy of ponatinib in heavily pretreated patients with CML and Ph+ ALL. The pivotal Phase 2 PACE (Ponatinib Ph+ ALL and CML Evaluation) trial showed high rates of cytogenetic and molecular responses in patients who were resistant or intolerant to prior TKI therapy, including those with the T315I mutation.[5]
However, the potent, multi-targeted nature of ponatinib is associated with a significant risk of serious adverse events, most notably arterial occlusive events (AOEs), including heart attack and stroke.[6][7] This has led to a boxed warning and recommendations for careful patient selection and monitoring.
Part 2: The Versatility of the Imidazo[1,2-b]pyridazine Scaffold Beyond BCR-ABL
The success of ponatinib has spurred further investigation into the imidazo[1,2-b]pyridazine scaffold as a privileged structure for the design of inhibitors targeting other kinases relevant to oncology and other diseases. The following table summarizes the diverse kinase targets of various imidazo[1,2-b]pyridazine derivatives, showcasing the adaptability of this chemical core.
Clinically approved, highly potent against wild-type and mutant BCR-ABL, including T315I.[1][5]
PIM Kinase Inhibitors (e.g., K00135)
PIM-1, PIM-2, PIM-3
Hematological Malignancies
Demonstrate selective inhibition of PIM kinases and antileukemic activity in vitro.[8][9]
BTK Inhibitors (e.g., Compound 22/TM471-1)
Bruton's Tyrosine Kinase (BTK)
B-cell Malignancies
Potent and selective irreversible inhibition of BTK, with significant in vivo tumor growth inhibition.[10][11]
c-Met/VEGFR2 Dual Inhibitors
c-Met, VEGFR2
Solid Tumors
Potent dual inhibition with dose-dependent antitumor efficacy in mouse xenograft models.[12]
TAK1 Inhibitors
TGF-β Activated Kinase 1 (TAK1)
Multiple Myeloma
Nanomolar inhibition of TAK1 and potent growth inhibition of multiple myeloma cell lines.[13]
Mps1 (TTK) Inhibitors
Monopolar Spindle 1 (Mps1/TTK)
Solid Tumors
Highly potent and selective Mps1 inhibition with in vivo antiproliferative activity.[14]
This diversity in targets highlights the chemical tractability of the imidazo[1,2-b]pyridazine scaffold. By modifying the substituents at various positions of the bicyclic ring system, medicinal chemists can fine-tune the selectivity and potency of these compounds for different kinase ATP-binding sites.
Part 3: Experimental Protocols for Efficacy Evaluation
The following section provides detailed methodologies for key experiments used to assess and compare the efficacy of kinase inhibitors like ponatinib and other imidazo[1,2-b]pyridazine derivatives.
Kinase Activity Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The transfer of a phosphate group from ATP to a substrate by the kinase is quantified. Inhibition is measured as a reduction in substrate phosphorylation.
Step-by-Step Protocol:
Reagent Preparation:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Dilute the purified kinase and substrate in an appropriate kinase reaction buffer.
Prepare an ATP solution at a concentration relevant to the kinase being assayed (often near the Km for ATP).
Assay Plate Setup:
Add the test compound at various concentrations to the wells of a microplate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
Add the kinase to all wells.
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-kinase binding.
Initiate Kinase Reaction:
Add the ATP and substrate mixture to all wells to start the reaction.
Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
Detection:
Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring radioactivity incorporated into the substrate.
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., ADP-Glo™).
Fluorescence-based assays: Using antibodies specific for the phosphorylated substrate.
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay (Cell-based)
This assay assesses the effect of a compound on the growth and viability of cancer cells.
Principle: Metabolically active, viable cells reduce a substrate into a colored or fluorescent product, or the amount of ATP present is quantified as a measure of cell viability.
Step-by-Step Protocol:
Cell Seeding:
Culture the desired cancer cell line (e.g., Ba/F3 expressing BCR-ABL T315I) under standard conditions.
Harvest and seed the cells into a 96-well plate at a predetermined density.
Allow the cells to adhere and resume growth overnight.
Compound Treatment:
Prepare serial dilutions of the test compound in cell culture medium.
Add the diluted compound to the wells. Include appropriate controls (vehicle and no-treatment).
Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.
Viability Measurement:
Add a viability reagent to each well. Common reagents include:
MTT/MTS: Tetrazolium salts that are reduced by cellular dehydrogenases to a colored formazan product.
Resazurin: A blue dye that is reduced by viable cells to the fluorescent resorufin.
ATP-based assays (e.g., CellTiter-Glo®): Lyses cells and measures ATP content via a luciferase reaction.
Incubate for the time recommended by the reagent manufacturer.
Data Acquisition and Analysis:
Measure the absorbance or fluorescence using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle-treated control.
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by plotting viability against compound concentration.
Western Blotting for Target Phosphorylation (Cell-based)
This technique is used to determine if a compound inhibits the phosphorylation of its target kinase and downstream signaling proteins within the cell.
Principle: Proteins from cell lysates are separated by size, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target protein.
Step-by-Step Protocol:
Cell Treatment and Lysis:
Culture cells to a suitable confluency and treat with the test compound at various concentrations for a defined period.
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
Protein Quantification:
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
SDS-PAGE and Protein Transfer:
Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Immunoblotting:
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-BCR-ABL).
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Stripping and Reprobing:
To normalize for protein loading, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.
Data Analysis:
Quantify the band intensities for the phosphorylated and total protein.
Calculate the ratio of phosphorylated to total protein for each treatment condition to determine the extent of target inhibition.
In Vivo Xenograft Model for Antitumor Efficacy
This assay evaluates the ability of a compound to inhibit tumor growth in a living organism.
Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the test compound on the growth of the resulting tumors is measured.
Step-by-Step Protocol:
Cell Implantation:
Implant human cancer cells (e.g., a cell line expressing the target kinase) subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).
Tumor Growth and Randomization:
Monitor the mice until the tumors reach a palpable size.
Randomize the mice into treatment and control groups with similar average tumor volumes.
Compound Administration:
Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage for an orally available drug like ponatinib).
Administer a vehicle control to the control group.
Treat the mice according to a predetermined schedule (e.g., once daily for several weeks).
Monitoring and Measurement:
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
Monitor the body weight and overall health of the mice as an indicator of toxicity.
Endpoint and Analysis:
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Compare the tumor growth rates between the treatment and control groups to determine the antitumor efficacy of the compound.
Part 4: Visualizing Key Pathways and Workflows
Signaling Pathway of BCR-ABL and Inhibition by Ponatinib
Caption: Workflow for an in vivo xenograft efficacy study.
Conclusion
The imidazo[1,2-b]pyridazine scaffold has proven to be a highly valuable core structure in the development of targeted cancer therapies. Ponatinib stands as a prime example of its potential, offering a life-saving treatment option for patients with resistant CML and Ph+ ALL by effectively inhibiting the BCR-ABL kinase, including the challenging T315I mutant. The broad kinase inhibitory profile of ponatinib, while contributing to its efficacy, also underscores the importance of careful patient management due to potential off-target toxicities.
Furthermore, the successful development of imidazo[1,2-b]pyridazine derivatives targeting a diverse array of other kinases, such as PIM, BTK, and c-Met, demonstrates the remarkable versatility of this scaffold. By leveraging the established experimental protocols outlined in this guide, researchers can continue to explore and optimize imidazo[1,2-b]pyridazine-based compounds, paving the way for the next generation of innovative and effective kinase inhibitors for the treatment of cancer and other diseases.
References
Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. [Link]
Real-world outcomes of ponatinib treatment in 724 patients with CML and Ph + ALL: a post-marketing surveillance study with a special interest in arterial occlusive events in Japan. [Link]
Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. [Link]
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. [Link]
Ponatinib—A Step Forward in Overcoming Resistance in Chronic Myeloid Leukemia. [Link]
Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. [Link]
Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region - Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. [Link]
Ponatinib in the Treatment of Chronic Myeloid Leukemia and Philadelphia Chromosome-Positive Acute Leukemia: Recommendations of a German Expert Consensus Panel with Focus on Cardiovascular Management. [Link]
Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. [Link]
Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines. [Link]
Partially or Fully BCR-ABL Independent Mechanisms of in Vitro Resistance to Ponatinib. [Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. [Link]
Resistant mutations in CML and Ph+ALL – role of ponatinib. [Link]
Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. [Link]
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]
Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. [Link]
Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1 + cell lines. [Link]
Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region. [Link]
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. [Link]
Efficacy and Safety of Ponatinib in CML and Ph+ ALL Patients in Real-World Clinical Practice: Data from a Belgian Registry. [Link]
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. [Link]
Real-world outcomes in patients with Philadelphia chromosome-positive acute lymphoblastic leukemia or chronic myeloid leukemia treated with ponatinib – final 6-year results from a Belgian registry. [Link]
Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study. [Link]
Clinical outcomes in patients with Philadelphia chromosome-positive leukemia treated with ponatinib in routine clinical practice—data from a Belgian registry. [Link]
Scaffold-Hopping in Medicinal Chemistry: A Comparative Analysis of Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine Skeletons
The Strategic Logic of Scaffold Hopping In modern drug discovery, 5,6-fused bicyclic heteroaromatics serve as highly privileged scaffolds. Historically, the imidazo[1,2-a]pyridine core has been extensively utilized, most...
Author: BenchChem Technical Support Team. Date: April 2026
The Strategic Logic of Scaffold Hopping
In modern drug discovery, 5,6-fused bicyclic heteroaromatics serve as highly privileged scaffolds. Historically, the imidazo[1,2-a]pyridine core has been extensively utilized, most notably in marketed central nervous system (CNS) drugs such as the anxiolytics and hypnotics zolpidem and alpidem[1]. However, the successful development of the pan-kinase inhibitor ponatinib has sparked a resurgence of interest in its isosteric analogue: the imidazo[1,2-b]pyridazine scaffold[2].
Scaffold hopping from an imidazo[1,2-a]pyridine to an imidazo[1,2-b]pyridazine involves the strategic replacement of a bridging CH group with a nitrogen atom. This seemingly minor structural modification fundamentally alters the physicochemical properties, metabolic stability, and target binding profile of the resulting drug candidates, allowing researchers to overcome limitations inherent to the original pyridine-based core[3].
Figure 1: Logical workflow of scaffold hopping from imidazo[1,2-a]pyridine to imidazo[1,2-b]pyridazine.
Physicochemical Causality: Why Add a Nitrogen?
The decision to transition between these two scaffolds is driven by strict structure-activity relationship (SAR) causality:
Lipophilicity & Nonspecific Binding: The introduction of the extra nitrogen in the imidazo[1,2-b]pyridazine core significantly lowers the lipophilicity (logP) compared to the imidazo[1,2-a]pyridine scaffold. This reduction is a deliberate strategy to minimize nonspecific protein binding, improve aqueous solubility, and enhance blood-brain barrier penetration for CNS targets (e.g., β-amyloid plaque radiotracers)[3].
Steric & Hinge-Binding Dynamics: The additional nitrogen acts as a new hydrogen-bond acceptor. In kinase targets like DYRK1A, the imidazo[1,2-b]pyridazine core relieves steric clashes at the 7- and 8-positions compared to its pyridine counterpart, while simultaneously providing optimized geometry to engage the kinase hinge region[4].
Electronic Distribution & Reactivity: The extra electronegative nitrogen withdraws electron density from the bicyclic system. This renders the imidazo[1,2-b]pyridazine core more resistant to oxidative metabolism (e.g., CYP450-mediated oxidation) than the more electron-rich imidazo[1,2-a]pyridine.
Comparative Pharmacological Profiling
Both scaffolds have been rigorously evaluated across parallel therapeutic targets. The data demonstrates that scaffold hopping often yields superior pharmacological profiles.
Kinase Inhibition (c-Met/VEGFR2 & DYRK1A): Imidazo[1,2-a]pyridine derivatives bearing a pyridone ring have demonstrated potent dual c-Met/VEGFR2 inhibition (IC50 ~ 1.9 nM) by forming rigid intramolecular hydrogen bonds[5]. However, when targeting DYRK1A, scaffold-hopping to imidazo[1,2-b]pyridazine dramatically improved binding affinity and ligand efficiency due to optimized hinge interactions[4].
Antiviral Activity: In the pursuit of antipicornavirus agents, the imidazo[1,2-b]pyridazine series showed a significant improvement in potency and broad-spectrum activity against human rhinovirus (HRV-14) relative to the imidazo[1,2-a]pyridine series[6].
Neurological Imaging: Imidazo[1,2-b]pyridazines substituted with dimethylamino groups exhibit high binding affinity (Ki = 11.0 nM) for β-amyloid plaques. Their reduced lipophilicity makes them superior candidates for PET/SPECT radiotracers compared to highly lipophilic alternatives[3].
Quantitative Data Summary
Property / Target
Imidazo[1,2-a]pyridine
Imidazo[1,2-b]pyridazine
Causality / Mechanism
Core Heteroatoms
2 Nitrogen atoms
3 Nitrogen atoms
The extra N in the 6-membered ring acts as an additional H-bond acceptor.
Lipophilicity (logP)
Generally higher
Generally lower
The imino nitrogen substitution reduces overall lipophilicity, decreasing nonspecific binding[3].
Metabolic Stability
Susceptible to CYP oxidation at electron-rich sites
Highly stable
The electron-withdrawing nature of the extra nitrogen deactivates the core towards oxidative metabolism.
Kinase Binding (DYRK1A)
Moderate affinity
High affinity
Relief of steric clashes at positions 7/8 and improved hinge-binding interactions[4].
Antiviral Potency (HRV-14)
Moderate
High (Comparable to enviroxime)
Enhanced target engagement due to optimized electronic distribution across the fused system[6].
Self-Validating Synthetic Methodologies
The synthesis of these bicyclic systems relies on the condensation of α-haloketones with the respective amino-heterocycle. However, the mechanistic causality differs drastically between the two scaffolds.
Protocol 1: Regioselective Synthesis of Imidazo[1,2-b]pyridazines
Causality Check: In unsubstituted 3-aminopyridazine, the ring nitrogen furthest from the amino group (N1) is the most nucleophilic. Alkylation preferentially occurs at this distal site, hampering the formation of the bicyclic product[3]. To force the correct regiochemistry, a halogen (e.g., chlorine) must be introduced at the 6-position of the pyridazine ring. This halogen sterically and electronically deactivates the distal nitrogen, directing the α-haloketone to the correct adjacent nitrogen to enable efficient ring closure[3].
Step-by-Step Workflow:
Reagent Preparation: Dissolve 3-amino-6-chloropyridazine (1.0 eq) and the appropriate α-bromoketone (1.2 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile).
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq). Causality: The mild base neutralizes the hydrobromide byproduct generated during alkylation, preventing protonation of the weakly nucleophilic aminopyridazine and facilitating cyclization[3].
Reaction Execution: Heat the mixture to 80–90 °C under an inert nitrogen atmosphere for 4–8 hours.
Self-Validation (Monitoring): Monitor the reaction via LC-MS. The assay is validated by the disappearance of the 3-amino-6-chloropyridazine peak and the emergence of the [M+H]+ peak corresponding to the cyclized product, confirming successful regioselective ring closure.
Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify the organic layer via flash column chromatography to yield the pure imidazo[1,2-b]pyridazine core.
To objectively compare the binding affinities of scaffold-hopped analogs against targets like DYRK1A or c-Met, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine test compounds in 100% DMSO.
Assay Assembly: In a 384-well microplate, combine the recombinant kinase of interest, the fluorescently labeled tracer ligand, and the test compound in the designated assay buffer.
Control Validation (Critical Step): Include DMSO-only wells as negative controls (0% inhibition) and a known potent inhibitor (e.g., staurosporine or ponatinib) as a positive control (100% inhibition). Self-Validation: Calculate the Z'-factor prior to data analysis. The assay is only validated and accepted if Z' > 0.5, ensuring the signal-to-noise ratio is sufficient to distinguish true binding from assay artifacts.
Incubation & Detection: Incubate the plate for 60 minutes at room temperature. Add the Europium-labeled anti-tag antibody and read the TR-FRET signal (ratio of 665 nm / 615 nm) using a compatible microplate reader.
Data Analysis: Normalize the FRET ratios against the validated controls and fit the data to a 4-parameter logistic curve to determine the IC₅₀ values for comparative scaffold analysis.
References
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry (2021). 2
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters (2010). 3
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega (2026). 1
Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses. Journal of Medicinal Chemistry (2003). 6
Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry (2013). 5
Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry (2024). 4
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Guide to the Structure-Activity Relationship of 3-Methyl-Substituted Imidazo[1,2-b]pyridazines for Researchers and Drug Development Professionals The imidazo[1,2-b]pyridazine core is a versatile and privilege...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Structure-Activity Relationship of 3-Methyl-Substituted Imidazo[1,2-b]pyridazines for Researchers and Drug Development Professionals
The imidazo[1,2-b]pyridazine core is a versatile and privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an attractive starting point for the design of potent and selective modulators of various biological targets. This has led to the development of numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] One of the most notable successes of this scaffold is the FDA-approved multi-targeted tyrosine kinase inhibitor, ponatinib, used for the treatment of chronic myeloid leukemia (CML).[2][3] The therapeutic potential of imidazo[1,2-b]pyridazines continues to drive research into their synthesis and biological evaluation, with a particular focus on understanding their structure-activity relationships (SAR) to optimize their potency, selectivity, and pharmacokinetic properties.[2]
This guide provides a comprehensive comparison of 3-methyl-substituted imidazo[1,2-b]pyridazines and their analogs, focusing on how modifications to this core structure influence their biological activity. We will delve into the SAR for various key protein targets, provide supporting experimental data, and detail the methodologies for their synthesis and evaluation.
The Significance of the 3-Position: A Gateway to Modulating Activity and Selectivity
The 3-position of the imidazo[1,2-b]pyridazine ring is a critical vector for chemical modification that significantly impacts the compound's interaction with its biological target. While a methyl group at this position can be a key feature for activity against certain targets, exploring a diverse range of substituents at this position has been a fruitful strategy for optimizing potency and selectivity. The following sections will compare the effects of the 3-methyl group with other substitutions in the context of specific biological targets.
Structure-Activity Relationship as Kinase Inhibitors
The imidazo[1,2-b]pyridazine scaffold has been extensively explored for the development of inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Studies on imidazo[1,2-b]pyridazines as CDK inhibitors have revealed important SAR insights. While direct comparisons with a 3-methyl substituent are not extensively detailed in the provided literature, the broader SAR at the 3-position highlights the importance of this position for activity. For instance, modification of imidazo[1,2-a]pyridine CDK inhibitors led to the identification of the less lipophilic imidazo[1,2-b]pyridazine series as potent and selective CDK inhibitors.[4] The SAR of these two series differs significantly, and protein-inhibitor crystal structures have confirmed differences in their binding modes.[1][4]
Mps1 is a key regulator of the spindle assembly checkpoint, making it an attractive target for cancer therapy. A drug design campaign leading to the discovery of potent and selective Mps1 inhibitors based on the imidazo[1,2-b]pyridazine scaffold revealed crucial SAR at the 3-position. While the initial focus was on amide derivatives at the 3-position, the study highlights the importance of substitutions at this position for achieving high potency.[5] For example, the incorporation of an ortho-amino group on a phenyl ring at the 3-position led to an increase in activity.[5]
Table 1: Comparison of 3-Substituted Imidazo[1,2-b]pyridazines as Mps1 Inhibitors [5]
Compound
3-Substituent
Mps1 IC50 (nM)
A549 IC50 (nM)
21a
Phenyl
55
39
21b
o-aminophenyl
<30
10
PIM kinases are a family of serine/threonine kinases that are implicated in the regulation of cell survival and proliferation, making them attractive targets for the treatment of hematopoietic malignancies. A study identified a family of imidazo[1,2-b]pyridazines as specific and potent PIM kinase inhibitors.[6] The crystal structure of a PIM1-inhibitor complex revealed an unusual binding mode where the imidazo[1,2-b]pyridazine interacts with the N-terminal lobe helix αC rather than the kinase hinge region, explaining their enhanced selectivity.[6][7] While a 3-methyl group was not the primary focus, the study explored various substituents at the 3-position, demonstrating that this position is critical for interaction with the target.[7]
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are involved in a variety of cellular processes, and their inhibition is being explored for the treatment of cancer, type 2 diabetes, and neurological disorders. Optimization of an imidazo[1,2-b]pyridazine fragment hit led to the discovery of potent and selective DYRK1A inhibitors.[8] The study explored substitutions at various positions of the imidazo[1,2-b]pyridazine core, including the 2-, 7-, and 8-positions. While the 3-position was also explored, the initial hit did not contain a 3-methyl group. However, the study underscores the importance of substitutions on the imidazo[1,2-b]pyridazine core for achieving high affinity and selectivity.[8]
Transforming growth factor-β activated kinase (TAK1) is a key mediator of inflammatory and stress responses and is overexpressed in multiple myeloma (MM). A recent study discovered that 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines with an appropriate aryl substituent at the 3-position inhibit TAK1 at nanomolar concentrations.[9] This again emphasizes the importance of the 3-position for potent kinase inhibition.
Table 2: Comparison of 3-Aryl-Substituted Imidazo[1,2-b]pyridazines as TAK1 Inhibitors [9]
Compound
3-Substituent
TAK1 IC50 (nM)
MPC-11 GI50 (nM)
H929 GI50 (nM)
26
4-fluorophenyl
55
30
40
Takinib
(Reference)
187
-
-
Structure-Activity Relationship as Ligands for β-Amyloid Plaques
Beyond kinase inhibition, imidazo[1,2-b]pyridazines have been investigated as potential imaging agents for β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their binding affinity to Aβ aggregates.[10] The study revealed that substitutions at both the 2- and 6-positions significantly influence binding affinity. While the 3-position was not the primary focus of this study, it highlights the tunability of the imidazo[1,2-b]pyridazine scaffold for different biological targets.[10]
Experimental Protocols
General Synthesis of 3-Substituted Imidazo[1,2-b]pyridazines
The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through the condensation of a 3-amino-6-halopyridazine with an α-haloketone.[10] Subsequent modifications at various positions can be achieved through standard cross-coupling reactions or nucleophilic aromatic substitutions.
Step-by-Step Synthesis of a 3-Aryl-6-chloroimidazo[1,2-b]pyridazine:
Cyclization: A mixture of 3-amino-6-chloropyridazine and an appropriate α-bromoacetophenone is refluxed in an alcoholic solvent (e.g., butanol or ethanol) for several hours.[1]
Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution), and the resulting precipitate is collected by filtration.
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 3-aryl-6-chloroimidazo[1,2-b]pyridazine.
Further Functionalization:
Suzuki Coupling: The 3-position can be further functionalized via Suzuki cross-coupling reactions if a bromo-substituted imidazo[1,2-b]pyridazine is used as the starting material.[1]
Nucleophilic Substitution: The 6-chloro group can be displaced by various nucleophiles (e.g., amines, thiols) to introduce diversity at this position.[1]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay.
General Protocol:
Reaction Mixture Preparation: A reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer is prepared.
Compound Addition: The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations. A control reaction with DMSO alone is also included.
Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using [γ-³²P]ATP) or non-radioactive methods like fluorescence-based assays or ELISA.
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a suitable equation.
Visualizing Structure-Activity Relationships
Diagrams can be powerful tools for visualizing complex SAR data and experimental workflows.
Key SAR Trends for Imidazo[1,2-b]pyridazine Kinase Inhibitors
Caption: Key SAR trends for imidazo[1,2-b]pyridazine-based kinase inhibitors.
General Workflow for a Structure-Activity Relationship Study
Caption: A typical workflow for a structure-activity relationship study.
Conclusion
The imidazo[1,2-b]pyridazine scaffold remains a highly valuable framework in modern drug discovery. The structure-activity relationship studies, particularly focusing on substitutions at the 3- and 6-positions, have been instrumental in the development of potent and selective inhibitors for a variety of therapeutic targets, most notably protein kinases. While the 3-methyl group can be a beneficial substituent, a broader exploration of diverse chemical functionalities at this position is crucial for fine-tuning the pharmacological profile of these compounds. The insights and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to design and evaluate novel imidazo[1,2-b]pyridazine-based therapeutics with improved efficacy and safety profiles.
References
D. W. Kim, J. Med. Chem., vol. 47, no. 1, pp. 1-4, 2004.
Request PDF, "Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors," ResearchG
H. Uno et al., "Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity," J. Med. Chem., vol. 58, no. 4, pp. 1847-1865, 2015.
A. K. Ghosh et al., "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma," RSC Med. Chem., 2023.
O. Fedorov et al., "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity," Cancer Res., vol. 67, no. 14, pp. 6916-6924, 2007.
A. J. F. L. B. et al., "Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases," ORCA - Cardiff University, 2024.
M. Sharma and P. Kumar, "Exploring the untapped pharmacological potential of imidazopyridazines," Semantic Scholar, 2024.
H. A. Stefani et al.
Y.-S. Lee et al., "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques," PMC.
O. Fedorov et al., "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity," Semantic Scholar, 2007.
Benchmarking 3-Methylimidazo[1,2-b]pyridazine Derivatives Against Standard Kinase Inhibitors: A Technical Guide
The imidazo[1,2-b]pyridazine scaffold has emerged as a highly privileged bicyclic heterocycle in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. The strategic addition of a meth...
Author: BenchChem Technical Support Team. Date: April 2026
The imidazo[1,2-b]pyridazine scaffold has emerged as a highly privileged bicyclic heterocycle in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. The strategic addition of a methyl group at the C3 position (3-methylimidazo[1,2-b]pyridazine) fundamentally alters the molecule's spatial geometry. This modification restricts the dihedral angle of adjacent substituents and allows the core to optimally occupy the lipophilic pockets of the kinase hinge region, establishing critical hydrogen bonds with the kinase backbone.
As a Senior Application Scientist, I have structured this guide to objectively benchmark 3-methylimidazo[1,2-b]pyridazine derivatives against established clinical kinase inhibitors. This analysis provides a deep dive into comparative efficacy, structural rationale, and the self-validating experimental methodologies required to accurately profile these compounds.
Structural Rationale & Target Spectrum
The nitrogen atoms within the imidazo[1,2-b]pyridazine core act as potent hydrogen bond acceptors. When benchmarked against traditional scaffolds like quinazolines or pyrimidines, the imidazo[1,2-b]pyridazine core frequently demonstrates superior kinome selectivity and improved metabolic stability[1].
Recent drug discovery campaigns have successfully optimized this scaffold to target a variety of critical kinases:
BTK (Bruton's Tyrosine Kinase): Irreversible inhibitors utilizing this core have shown exceptional selectivity across the kinome, effectively shutting down malignant B-cell receptor signaling[2].
TRK (Tropomyosin Receptor Kinase): Second-generation derivatives effectively overcome solvent-front and gatekeeper mutations (e.g., TRK^G595R^) that render first-generation drugs like Larotrectinib ineffective[3].
Tyk2 JH2 (Pseudokinase Domain): Modifications at the C3 position have yielded highly potent allosteric inhibitors that stabilize the regulatory JH2 domain, preventing Tyk2-mediated autoimmune signaling[4].
Fig 1: BTK signaling cascade and targeted inhibition by imidazo[1,2-b]pyridazine derivatives.
Quantitative Benchmarking: Scaffold Derivatives vs. Clinical Standards
To objectively evaluate the performance of 3-methylimidazo[1,2-b]pyridazine derivatives, we benchmark their biochemical and cellular metrics against known, FDA-approved, or late-stage clinical inhibitors.
Superior target engagement via structure-based design at the position-6 morpholine[5].
Experimental Methodologies & Causality
To ensure the scientific integrity of the benchmarking data, the experimental protocols must be robust and self-validating. Below are the definitive methodologies used to profile these compounds, complete with the causality behind each experimental choice.
Biochemical Validation: TR-FRET Kinase Assay
Causality: Why choose Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence (e.g., ADP-Glo)? Imidazo[1,2-b]pyridazines are highly conjugated, planar aromatic systems that frequently absorb and emit light in the visible spectrum, leading to false positives/negatives in standard assays. TR-FRET introduces a temporal delay (time-resolved measurement) before capturing the Europium-to-APC energy transfer. This isolates the true biological signal from the compound's innate optical interference, ensuring absolute data fidelity.
Self-Validating Protocol:
Compound Preparation: Serially dilute the 3-methylimidazo[1,2-b]pyridazine derivative in 100% DMSO. Use an Echo Acoustic Dispenser to transfer 100 nL of compound to a 384-well low-volume plate, ensuring precise, contact-free delivery.
Kinase Reaction: Add 5 µL of the target kinase (e.g., BTK or TRK) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow for compound-target equilibration.
Initiation: Initiate the reaction by adding 5 µL of a master mix containing ATP (at the specific Kₘ for the kinase) and the biotinylated peptide substrate. Incubate for 60 minutes.
Termination & Detection: Stop the reaction by adding 10 µL of TR-FRET stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
Validation Check: Include a positive control (staurosporine or reference inhibitor) and a negative control (DMSO only). Calculate the Z'-factor; the assay is only valid if Z' > 0.6.
Measurement: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Causality: Assessing biochemical IC₅₀ is insufficient because it ignores cellular permeability, efflux pump dynamics, and the intense competition with high intracellular ATP concentrations (~1-5 mM). We utilize Ba/F3 cells—a murine interleukin-3 (IL-3) dependent pro-B cell line. By transfecting them with oncogenic kinase fusions (e.g., TRK^G595R^) and withdrawing IL-3, cell survival becomes completely addicted to the introduced kinase[3]. This creates a self-validating system: any cytotoxicity observed is directly causally linked to the inhibition of the target kinase.
Self-Validating Protocol:
Cell Seeding: Harvest engineered Ba/F3 cells (e.g., Ba/F3-TRKA^WT^ and Ba/F3-TRKA^G667C^) in exponential growth phase. Wash three times with PBS to remove any residual IL-3.
Plating: Seed cells at 5,000 cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS (without IL-3).
Parallel Control: Crucially, seed wild-type Ba/F3 cells in parallel with 10 ng/mL IL-3. If the compound kills these cells, it indicates general off-target cytotoxicity rather than specific kinase inhibition.
Treatment: Treat cells with a 10-point dose titration of the imidazo[1,2-b]pyridazine derivative for 72 hours at 37°C, 5% CO₂.
Viability Readout: Add 10 µL of CellTiter-Glo® reagent to each well to measure intracellular ATP (a proxy for metabolically active cells). Shake for 2 minutes, incubate for 10 minutes, and read luminescence.
Analysis: Compound 15m, for instance, dose-dependently induces apoptosis in these engineered lines while sparing IL-3 supplemented wild-type cells, proving on-target cellular efficacy[3].
Pharmacokinetics (PK) and Bioavailability Optimization
A recurring challenge with early kinase inhibitors is poor oral bioavailability (F%) and rapid hepatic clearance. The 3-methylimidazo[1,2-b]pyridazine scaffold offers unique advantages for PK optimization.
For example, in the development of Tyk2 JH2 inhibitors, researchers found that modifying the substituent on the 2-oxo-1,2-dihydropyridine ring drastically impacted permeability. Utilizing a 2-pyridyl group enhanced Caco-2 permeability by facilitating the formation of intramolecular hydrogen bonds, effectively masking hydrogen bond donors during membrane transit[4]. Furthermore, carefully managing the calculated partition coefficient (cLogP) of these derivatives—keeping it below 3.0—significantly improved liver microsomal stability, mitigating rapid first-pass metabolism[4]. This rational property-based optimization is why compounds like 15m achieve an impressive oral bioavailability of F = 55.26%[3], and compound 27f demonstrates remarkable in vivo activity[1].
In Vivo Validation of 3-Methylimidazo[1,2-b]pyridazine Derivatives: A Comparative Guide to Privileged Anticancer Scaffolds
Executive Summary In modern oncology and drug development, the imidazo[1,2-b]pyridazine core—particularly its 3-methyl substituted analogs such as 6-chloro-3-methylimidazo[1,2-b]pyridazine—has emerged as a highly versati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern oncology and drug development, the imidazo[1,2-b]pyridazine core—particularly its 3-methyl substituted analogs such as 6-chloro-3-methylimidazo[1,2-b]pyridazine—has emerged as a highly versatile and privileged pharmacophore[1][2]. The fused bicyclic system provides unique electronic properties and multiple vectors for molecular recognition, making it an ideal hinge-binding motif for targeting oncogenic kinases[1].
As a Senior Application Scientist, I frequently evaluate novel chemotypes. The transition of the 3-methylimidazo[1,2-b]pyridazine scaffold from in vitro hits to in vivo validated therapeutics reveals its exceptional pharmacokinetic (PK) and pharmacodynamic (PD) adaptability. This guide objectively compares the in vivo performance of these derivatives against standard-of-care alternatives and provides a self-validating experimental protocol for researchers advancing these compounds through preclinical pipelines.
Mechanistic Rationale & Comparative Performance
The structural geometry of the imidazo[1,2-b]pyridazine scaffold allows for precise functionalization, enabling selective inhibition across diverse kinase targets. By modifying the substituents around the 3-methyl core, researchers have successfully targeted multiple pathways driving tumor proliferation:
Bruton's Tyrosine Kinase (BTK) Inhibition : By functionalizing the core to interact with the ATP-binding pocket, researchers have developed potent, irreversible BTK inhibitors (e.g., Compound 22) that form a covalent bond with Cys481[3]. In CB17 SCID mice bearing TMD8 xenografts, these derivatives demonstrated profound tumor growth inhibition without the off-target toxicities often seen with earlier generations, matching the efficacy of clinical standards like Acalabrutinib[3].
mTOR & PI3K Inhibition : Derivatives utilizing this core (e.g., Compound A17) have shown sub-micromolar IC
50
values against mTOR, inducing G1-phase cell cycle arrest[4]. In vivo, they successfully shrink A549 non-small cell lung cancer xenografts by suppressing AKT and S6 phosphorylation[4].
Mps1 (TTK) Kinase : Overcoming the poor oral bioavailability and microsomal instability of earlier imidazo-pyrazine analogs, imidazo[1,2-b]pyridazines (e.g., Compound 27f) achieve sub-nanomolar cellular potency and excellent in vivo exposure, halting tumor proliferation effectively[5].
Quantitative Data Comparison
The following table summarizes the performance of imidazo[1,2-b]pyridazine derivatives against alternative standard-of-care agents.
Scaffold / Compound
Primary Target
Cellular IC
50
(nM)
In Vivo Model
Efficacy (Tumor Growth Inhibition)
Imidazo[1,2-b]pyridazine (Cmpd 22)
BTK (Cys481)
1.3
TMD8 Xenograft (SCID)
High; comparable to Acalabrutinib, no body weight loss
Imidazo[1,2-b]pyridazine (Cmpd A17)
mTOR
67.0
A549 Xenograft (Nude)
Significant volume reduction via AKT/S6 suppression
Imidazo[1,2-b]pyridazine (Cmpd 27f)
Mps1 (TTK)
0.7
A549 Xenograft (Nude)
Active; high oral bioavailability
Acalabrutinib (Alternative)
BTK
5.1
TMD8 Xenograft (SCID)
High; clinical standard of care
Copanlisib (Alternative)
PI3K/mTOR
0.5
HT-29 / PC-3
High; clinical standard of care
Pathway Visualization
BTK pathway inhibition by 3-methylimidazo[1,2-b]pyridazine derivatives.
Experimental Protocol: Self-Validating In Vivo Xenograft Workflow
To ensure scientific integrity, in vivo studies cannot rely solely on tumor volume as an endpoint; they must be self-validating. The following protocol integrates phenotypic observation with molecular target engagement (PD validation) to prove causality when evaluating 3-methylimidazo[1,2-b]pyridazine derivatives.
In vivo xenograft workflow for evaluating anticancer efficacy.
Step 1: Cell Line Preparation and Engraftment
Action : Harvest human TMD8 mantle cell lymphoma cells in the exponential growth phase. Suspend
5×106
cells in a 1:1 mixture of cold PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of 6-week-old female CB17 SCID mice.
Causality : SCID mice lack functional T and B cells, preventing immune rejection of the human xenograft[3]. Matrigel provides an artificial extracellular matrix that accelerates vascularization and prevents cell dispersion, ensuring uniform tumor take rates.
Step 2: Tumor Monitoring and Strategic Randomization
Action : Monitor tumor growth using digital calipers. Calculate volume using the formula:
V=0.5×Length×Width2
. Randomize mice into Vehicle, Standard-of-Care (e.g., Acalabrutinib), and Test Compound groups only when average tumor volumes reach 100–150 mm³.
Causality : Initiating treatment on established tumors rather than immediately post-injection ensures the drug is evaluated against a hypoxic, immunosuppressive tumor microenvironment, accurately mimicking clinical disease states.
Step 3: Dosing Strategy and Systemic Exposure
Action : Administer the 3-methylimidazo[1,2-b]pyridazine derivative via oral gavage (PO) daily. Use a vehicle formulation of 0.5% Methylcellulose / 0.2% Tween 80 in water. Monitor body weight daily as a proxy for gross toxicity.
Causality : This specific formulation enhances the solubility and gastrointestinal absorption of the hydrophobic imidazo[1,2-b]pyridazine core, ensuring adequate systemic exposure without causing vehicle-induced gastrointestinal distress.
Step 4: Pharmacodynamic (PD) Validation (The Self-Validating Step)
Action : At the study's conclusion (or at a predetermined PK
Tmax
), euthanize the mice and immediately snap-freeze the excised tumors in liquid nitrogen. Homogenize the tissue and perform Western blot analysis for phosphorylated BTK (Tyr223) and downstream p-PLCγ2.
Causality : This is the critical self-validating step. A reduction in tumor volume is only scientifically meaningful if we biochemically prove it resulted from the specific inhibition of the target kinase pathway, ruling out non-specific cytotoxicity or generalized cachexia.
References
Source: smolecule.
Source: nih.
Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK)
Source: mdpi.
Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK)
Operational Guide: Proper Disposal and Handling of 3-Methylimidazo[1,2-b]pyridazine 3-Methylimidazo[1,2-b]pyridazine (CAS: 572910-56-6) is a critical nitrogen-rich heterocyclic scaffold widely utilized in drug discovery,...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Proper Disposal and Handling of 3-Methylimidazo[1,2-b]pyridazine
3-Methylimidazo[1,2-b]pyridazine (CAS: 572910-56-6) is a critical nitrogen-rich heterocyclic scaffold widely utilized in drug discovery, particularly in the development of kinase inhibitors and antitumor agents. While its unique physicochemical properties make it highly valuable for medicinal chemistry, these same properties demand rigorous, specialized disposal protocols. Improper disposal of stable aromatic heterocycles poses significant environmental risks, including soil persistence and aquatic toxicity.
This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of 3-Methylimidazo[1,2-b]pyridazine, ensuring compliance with environmental regulations and protecting laboratory personnel.
Section 1: Physicochemical & Hazard Profile
To effectively manage chemical waste, operators must first understand its quantitative parameters. The stability of the imidazo[1,2-b]pyridazine core dictates that standard aqueous degradation is insufficient.
Parameter
Specification
Operational Implication
Chemical Name
3-Methylimidazo[1,2-b]pyridazine
Target compound for disposal tracking
CAS Number
572910-56-6
Essential for hazardous waste manifesting
Molecular Formula
C
7
H
7
N
3
High nitrogen content dictates NOx generation upon combustion
Requires PPE (gloves, goggles, fire-resistant lab coat)[1]
Decomposition Products
COx, NOx
Mandates flue gas scrubbing during incineration[1]
EPA Waste Classification
Unlisted (Characteristic)
Must be evaluated for underlying hazardous constituents (UHCs)[2]
Section 2: The Causality of Disposal (Why Incineration?)
Expertise & Experience: Many laboratories default to quenching organic waste with bleach or strong acids. However, the imidazo[1,2-b]pyridazine ring is highly aromatic and resistant to mild chemical degradation. Attempting benchtop aqueous degradation can fail to break the C-N bonds and instead lead to the formation of highly toxic or mutagenic N-chloro or N-nitroso intermediates.
Therefore, the only scientifically sound and compliant method for disposal is[1]. Because the molecule contains a high mass percentage of nitrogen, thermal destruction will inevitably generate nitrogen oxides (NOx). To prevent atmospheric pollution, the chosen licensed chemical destruction plant must utilize flue gas scrubbing[1]. Furthermore, if the waste stream contains halogenated derivatives (e.g., 6-Chloro-3-methylimidazo[1,2-b]pyridazine) or halogenated solvents, the incinerator must be specifically equipped to neutralize hydrogen chloride (HCl) gas.
Section 3: Step-by-Step Disposal Workflow
Trustworthiness: This protocol is designed as a self-validating system. Each step includes a verification check to ensure containment integrity and regulatory compliance.
Step 1: Source Segregation
Action: Separate 3-Methylimidazo[1,2-b]pyridazine waste from general organic waste. If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane), designate the container as "Halogenated Waste." If in a non-halogenated solvent (e.g., DMSO, Methanol), designate as "Non-Halogenated Waste."
Verification: Cross-check the laboratory solvent log before adding the mixture to the bulk carboy to prevent unintended exothermic cross-reactions.
Step 2: Primary Containment
Action: Store solid waste in a tightly closed, chemically compatible container (e.g., HDPE). For liquid waste, use spark-proof tools and explosion-proof equipment if flammable solvents are present[1].
Verification: Perform a visual inspection of the container seal and ensure no dust or aerosols are formed during the transfer process[1].
Step 3: Secondary Containment & Labeling
Action: Place the primary container in a secondary containment tray capable of holding 110% of the primary container's volume. Label clearly with the chemical name, CAS number (572910-56-6), and the accumulation start date.
Verification: Ensure the label complies with to guarantee it is not mixed with incompatible EPA waste codes.
Step 4: Transport and Incineration
Action: Transfer the waste to a licensed hazardous waste disposal facility. The facility must perform controlled incineration with flue gas scrubbing to neutralize NOx emissions[1].
Verification: Obtain and retain the Certificate of Destruction (CoD) from the disposal facility to officially close the cradle-to-grave tracking loop.
Section 4: Emergency Spill Protocol
In the event of an accidental release, immediate containment is required to prevent environmental contamination. Do not discharge to sewer systems[1].
Evacuate & Ventilate: Remove all sources of ignition and evacuate personnel to safe areas upwind of the spill[1].
PPE Donning: Wear chemical impermeable gloves, fire/flame resistant clothing, and tightly fitting safety goggles. If dust is present, use a full-face respirator[1].
Containment: Avoid dust formation. Cover the spill with an inert absorbent material (if liquid) or gently moisten (if solid) to prevent aerosolization[1].
Collection: Sweep up the material using spark-proof tools and place it into a closed, suitable container for disposal[1].
Decontamination: Wash the spill area with soap and plenty of water, collecting the wash water as hazardous waste[1].
Verification: Test the pH of the final wash water to ensure no residual basic amines remain on the surface.
Section 5: Waste Stream Routing Diagram
The following diagram illustrates the critical decision matrix for routing 3-Methylimidazo[1,2-b]pyridazine waste to ensure EPA compliance.
Caption: Decision matrix for routing and thermal destruction of imidazo[1,2-b]pyridazine waste streams.
References
Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions
Source: US Environmental Protection Agency (EPA)
URL:[Link]
Hazardous Waste Listings
Source: US Environmental Protection Agency (EPA)
URL:[Link]
Personal protective equipment for handling 3-Methylimidazo[1,2-b]pyridazine
As a Senior Application Scientist overseeing high-throughput synthesis and drug development workflows, I frequently observe laboratories underestimating the handling requirements for nitrogen-rich heterocycles. 3-Methyli...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing high-throughput synthesis and drug development workflows, I frequently observe laboratories underestimating the handling requirements for nitrogen-rich heterocycles. 3-Methylimidazo[1,2-b]pyridazine (CAS: 572910-56-6) is a highly valuable building block in the synthesis of kinase inhibitors and antineoplastic agents[1]. However, its specific molecular architecture demands rigorous operational and disposal plans.
True laboratory safety requires moving beyond basic compliance to understand why a chemical behaves the way it does. The following guide provides a self-validating, step-by-step framework for handling this compound safely.
Hazard Causality & Mechanistic Risk Assessment
The fused bicyclic core of 3-Methylimidazo[1,2-b]pyridazine contains multiple electron-rich nitrogen atoms. This structure is highly reactive toward biological nucleophiles, making it a potent irritant. Furthermore, its physical state as a fine crystalline powder introduces significant electrostatic and aerosolization risks.
According to standardized [2], imidazopyridazine derivatives trigger specific Global Harmonized System (GHS) classifications. Understanding the mechanism behind these hazards is critical for effective mitigation.
Table 1: GHS Hazard & Precautionary Data for 3-Methylimidazo[1,2-b]pyridazine
GHS Code
Classification
Causality / Mechanistic Rationale
H302
Harmful if swallowed
Systemic toxicity via rapid gastrointestinal mucosal absorption[2].
H315 / H319
Skin & Eye Irritation
Nitrogen lone pairs interact with epidermal and mucosal proteins, causing acute localized inflammation.
H335
Respiratory Irritation
Micro-crystalline powder aerosolizes easily due to static charge, bypassing upper respiratory cilia[2].
P261
Avoid breathing dust
Primary preventative measure against H335 aerosolization risks[2].
P280
Wear protective gear
Essential barrier defense against H315 dermal and H319 ocular interactions[2].
Personal Protective Equipment (PPE) Matrix
Standard PPE is insufficient if the materials are incompatible with the handling solvents. When 3-Methylimidazo[1,2-b]pyridazine is dissolved in carrier solvents like DMSO or DMF—which exponentially increase dermal permeability—PPE specifications must be upgraded.
Table 2: Quantitative PPE Specifications
PPE Category
Recommended Specification
Quantitative Standard
Operational Rationale
Hand Protection
Double-layered Nitrile
≥8 mil thickness
Prevents dermal transfer of H315 irritants. Outer glove must be discarded immediately if contaminated.
Eye Protection
Chemical splash goggles
ANSI Z87.1 certified
Protects against aerosolized powder and solvent splashes; prevents severe mucosal inflammation (H319).
Respiratory
N95 / P100 Respirator
≥95% filtration efficiency
Required only if handling outside a fume hood to block inhalation of fine crystalline dust (H335).
Body Protection
Flame-resistant lab coat
Nomex or 100% Cotton
Prevents static buildup (which causes powder cling) and protects against accidental solvent spills.
Operational Workflow: A Self-Validating System
Every protocol in a high-functioning lab must be a self-validating system—meaning each step includes a built-in check to confirm it was executed correctly before proceeding to the next.
Step 1: Environmental Validation (Fume Hood)
Action: Purge the fume hood of unnecessary clutter and verify the ventilation sash is at the certified operational height.
Causality: Nitrogenous heterocycles in powder form are highly prone to aerosolization. A clear airflow path prevents turbulent eddies that could push micro-particles outside the containment zone.
Validation Check: Observe the digital airflow monitor. It must read ≥100 fpm (feet per minute) . Alternatively, tape a small piece of tissue to the bottom of the sash; it should pull inward steadily without fluttering erratically.
Step 2: Anti-Static Weighing & Transfer
Action: Use a grounded static eliminator (e.g., a polonium anti-static brush or ionizing blower) on the analytical balance. Use anti-static polypropylene weigh boats and PTFE-coated spatulas.
Causality: 3-Methylimidazo[1,2-b]pyridazine powder carries electrostatic charges that cause "fly-away" when transferred with standard metal spatulas, leading to inhalation risks and inaccurate stoichiometric yields.
Validation Check: The powder must slide cleanly off the spatula and weigh boat without clinging to the vertical walls. If clinging occurs, re-ionize the environment before proceeding.
Step 3: Closed-System Solvation
Action: Add the primary reaction solvent (e.g., anhydrous DMSO or DMF) to the weigh boat or transfer vial inside the fume hood before moving it to the reaction block. Cap immediately with a PTFE-lined septum.
Causality: Dissolving the powder eliminates the inhalation hazard of aerosolized dust. However, DMSO/DMF act as carrier solvents that rapidly transport dissolved chemicals through the skin. Capping prevents accidental solvent splashing during transport.
Validation Check: Invert the sealed vial gently. No liquid should breach the septum, confirming a hermetic seal.
Spill Management & Disposal Plan
Solid Spill (Powder)
Isolate: Stop ventilation temporarily if the spill is outside the hood to prevent blowing the powder across the room.
Absorb (Wet-Wipe Method): Do not sweep. Dampen a disposable laboratory wipe with water or a mild surfactant. Carefully place it over the powder to suppress dust, then wipe inward.
Decontaminate: Wipe the area a second time with a 10% bleach solution or ethanol to degrade residual organic traces.
Validation Check: Shine a UV light or visually inspect the surface at a low angle to ensure absolutely no crystalline residue remains on the benchtop.
Liquid Spill (Dissolved in DMSO/DMF)
Isolate: Alert nearby personnel. Don heavy-duty butyl rubber gloves (standard nitrile degrades rapidly in DMSO).
Absorb: Apply an inert absorbent material (e.g., vermiculite or diatomaceous earth) to the spill perimeter first, moving inward to prevent spreading.
Decontaminate: Wash the surface with copious amounts of water and soap. Water rapidly dilutes DMSO and neutralizes its skin-penetrating properties.
Validation Check: The surface should feel completely free of the characteristic "slippery" or "greasy" texture of DMSO.
Waste Segregation
Solid Waste: Place all contaminated wipes, gloves, and weigh boats in a sealed, labeled biohazard/chemical solid waste bin.
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste depending on the reaction solvent. Do not mix with incompatible oxidizers.
Workflow Visualization
Workflow for the safe handling, solvation, and emergency spill response of imidazopyridazines.